molecular formula C10H12O2 B1332711 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 76230-27-8

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B1332711
CAS No.: 76230-27-8
M. Wt: 164.2 g/mol
InChI Key: RVZYKXUAFRJYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYKXUAFRJYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CO2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364114
Record name 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76230-27-8
Record name 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a valuable heterocyclic scaffold in medicinal chemistry and a structural analog of the renowned Wieland-Miescher ketone.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic methodologies. Emphasis is placed on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity. This guide moves beyond a simple recitation of steps to provide a field-proven perspective on achieving an efficient and robust synthesis of this important chemical entity.

Introduction: The Significance of the Dihydrobenzofuranone Core

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one molecule belongs to the benzofuran class of heterocycles, which are integral components in a vast array of pharmacologically active compounds.[2][3] The fused ring system, combining a carbocyclic ketone with a furan moiety, serves as a versatile template for the development of novel therapeutics, including antitumor, anti-inflammatory, and antimicrobial agents.[2]

Its structural similarity to the Wieland-Miescher ketone, a cornerstone synthon in the total synthesis of steroids and terpenoids, further underscores its importance.[1][4] The gem-dimethyl group on the cyclohexanone ring provides steric bulk and metabolic stability, features often sought in drug design. Understanding the efficient construction of this scaffold is therefore a critical objective for synthetic chemists aiming to explore new chemical space for drug discovery.

This guide will focus primarily on a robust and widely applicable cyclocondensation strategy, while also contextualizing the synthesis within the broader and highly authoritative framework of annulation reactions.

Primary Synthetic Strategy: Cyclocondensation of Dimedone

The most direct and reliable route to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (commonly known as dimedone) with a suitable two-carbon electrophile, followed by an intramolecular cyclization. This approach builds the furan ring onto the pre-existing carbocyclic framework.

Mechanistic Rationale

The reaction proceeds through a classic sequence of enolate formation, nucleophilic substitution, and intramolecular condensation.

  • Enolate Formation: Dimedone, a 1,3-dicarbonyl compound, possesses acidic protons at the C2 position. In the presence of a base (e.g., potassium hydroxide), it is readily deprotonated to form a stable enolate ion.

  • Nucleophilic Attack (Alkylation): The resulting enolate acts as a potent nucleophile, attacking a two-carbon electrophile such as chloroacetaldehyde or an equivalent synthon like ethyl bromopyruvate.[5][6] This step forms a new carbon-carbon bond at the C2 position of the dimedone core.

  • Intramolecular Cyclization & Dehydration: The newly introduced side chain contains a carbonyl (or a precursor) and a hydroxyl group (from the enol form). An intramolecular nucleophilic attack of the enol oxygen onto the aldehyde carbonyl, followed by dehydration, forges the furan ring. This acid- or base-catalyzed cyclization and subsequent water elimination is the final key step to yielding the stable benzofuranone system.

The following diagram illustrates the logical flow of this synthetic pathway.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) C Base-Mediated Enolate Formation A->C Base (e.g., KOH) D Nucleophilic Alkylation (S N 2 Reaction) A->D B Chloroacetaldehyde (C2 Electrophile) B->D C->D E Intramolecular Cyclization & Dehydration D->E Intermediate Formation F 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one E->F Acid/Base Catalyst

Caption: Workflow for the synthesis via cyclocondensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related dihydrobenzofuranones.[5] It is designed to be self-validating, with clear checkpoints for reaction monitoring.

Step 1: Enolate Formation and Alkylation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 10.0 g, 71.3 mmol).

  • Add methanol (80 mL) and cool the resulting slurry to 0 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of potassium hydroxide (4.4 g, 78.4 mmol, ~1.1 eq) in methanol (20 mL).

  • Slowly add the potassium hydroxide solution dropwise to the dimedone slurry over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete enolate formation. Causality: This controlled addition prevents exothermic reactions and side product formation. The slight excess of base ensures complete deprotonation of the diketone.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (~15 mL, ~85.6 mmol, ~1.2 eq) dropwise to the reaction mixture. Causality: Chloroacetaldehyde is the electrophile. Using a moderate excess ensures the reaction goes to completion, compensating for any potential instability or volatility.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization and Workup

  • After the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.

  • Slowly acidify the reaction mixture to a pH of ~4-5 using 1N hydrochloric acid. Causality: Acidification neutralizes the excess base and protonates the intermediate, which facilitates the intramolecular cyclization and dehydration to form the furan ring.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL).[5] Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification

  • The resulting crude oil or solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether as the eluent, to afford the pure product.

Data Summary
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
Dimedone140.1810.0 g71.3Starting Material
Potassium Hydroxide56.114.4 g78.4Base
Chloroacetaldehyde (40% aq)78.50~15 mL~85.6Electrophile
Methanol-100 mL-Solvent
Reaction Time -12-16 hours--
Temperature -0 °C to RT--
Expected Yield ---~75-85%

Conceptual Framework: The Robinson Annulation

While not a direct route to the benzofuranone, no discussion of fused six-membered ring synthesis is complete without acknowledging the Robinson annulation. This powerful reaction is the cornerstone of synthesizing the Wieland-Miescher ketone and its analogs, which share the same carbocyclic core as our target molecule.[1][7] Understanding this reaction provides crucial context for researchers in steroid and terpenoid chemistry.

The Robinson annulation is a tandem reaction that forms a six-membered ring through two sequential processes: a Michael addition followed by an intramolecular aldol condensation .[8][9]

  • Michael Addition: An enolate (the Michael donor) undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor).

  • Aldol Condensation: The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol reaction, where a new enolate is formed and attacks the other carbonyl group, followed by dehydration to yield a cyclohexenone ring.

G A Cyclic Ketone (e.g., 2-methylcyclohexanedione) C Michael Addition (Base-catalyzed) A->C Base B α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) B->C D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E Base F Fused Ring Product (e.g., Wieland-Miescher Ketone) E->F Dehydration

Caption: The general mechanism of the Robinson Annulation.

This methodology has been refined for asymmetric synthesis, often employing proline as an organocatalyst, to produce enantiomerically pure products crucial for the total synthesis of complex natural products like Taxol.[1][10] While the target of this guide is a benzofuranone, the strategic principles of building fused ring systems via annulation remain a central and authoritative concept in the field.

Product Validation and Characterization

Ensuring the identity and purity of the synthesized 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is critical. The following analytical techniques are standard for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a sharp singlet around δ 1.1 ppm corresponding to the six protons of the gem-dimethyl group. Two singlets (or narrow triplets) would appear in the δ 2.0-3.0 ppm range for the two sets of methylene protons (C5 and C7). Protons on the furan ring would appear in the aromatic/vinylic region.

    • ¹³C NMR: A characteristic signal for the ketone carbonyl (C4) would be expected above δ 190 ppm. The quaternary carbon (C6) would appear around δ 30-40 ppm, with the methyl carbons resonating further upfield.

  • Mass Spectrometry (MS): Analysis by techniques like Electrospray Ionization (ESI) or Electron Impact (EI) should confirm the molecular weight of the compound (C₁₀H₁₂O₂ = 164.20 g/mol ), showing a prominent molecular ion peak [M+H]⁺ at m/z 165 or [M]⁺ at m/z 164.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680-1700 cm⁻¹ corresponding to the conjugated ketone carbonyl stretching vibration.

Conclusion

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is most effectively achieved through a robust cyclocondensation reaction starting from the commercially available and inexpensive dimedone. This method is high-yielding, mechanistically well-understood, and scalable. The causality behind each experimental step, from controlled base addition to facilitate enolate formation to the final acid-catalyzed cyclization, has been detailed to provide a protocol that is both reproducible and intellectually grounded. By situating this synthesis in the context of authoritative strategies like the Robinson annulation, this guide provides researchers with both a specific, practical procedure and a broader understanding of fused-ring construction. The resulting dihydrobenzofuranone scaffold is a validated and valuable starting point for further derivatization in the pursuit of novel bioactive molecules.

References

  • ChemSynthesis. (n.d.). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. Retrieved from [Link]

  • Gong, J., et al. (2019). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. Nature Communications. Retrieved from [Link]

  • Kanger, T., et al. (2005). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synthesis, 2005(13), 2199-2203.
  • Turner, R. L. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL (University College London). Retrieved from [Link]

  • Turner, R. L. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. UCL Discovery. Retrieved from [Link]

  • Al-Tel, T. H. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Li, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
  • Wikipedia. (n.d.). Wieland–Miescher ketone. Retrieved from [Link]

  • Scribd. (2020). Robinson Annulation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Retrieved from [Link]

  • UNI ScholarWorks. (1987). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]

  • Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1548.
  • Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of....

Sources

An In-depth Technical Guide to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Benzofuranone

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical manual for the study of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This molecule, a member of the benzofuranone family, represents a scaffold of significant interest due to the diverse biological activities exhibited by its chemical relatives, including anticancer, antioxidant, and immunomodulatory effects.[1] While this specific compound is not extensively documented in current literature, its structural motifs suggest a rich potential for novel applications.

This document is structured to provide not just a repository of information, but a strategic framework for investigation. We will delve into its molecular architecture, propose a robust synthetic pathway, and outline a suite of analytical and computational methodologies for the comprehensive characterization of its physicochemical properties. The protocols described herein are designed to be self-validating, ensuring that any researcher can confidently generate reliable data. By integrating established chemical principles with modern computational techniques, we aim to empower your research endeavors into this promising molecule.

Molecular Identity and Structural Elucidation

Understanding the fundamental molecular structure is the cornerstone of any chemical investigation. 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a bicyclic molecule featuring a furan ring fused to a cyclohexanone ring. The gem-dimethyl substitution at the 6-position is a key structural feature that influences its conformation and reactivity.

IdentifierValue
IUPAC Name 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 199901-77-6
Canonical SMILES CC1(CC(=O)C2=C(C1)OC=C2)C

The presence of a conjugated enone system within the dihydrobenzofuranone core suggests potential for a range of chemical transformations, while the stereochemistry of the molecule is achiral.

Synthesis Pathway: A Proposed Protocol

Experimental Protocol: Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Step 1: Synthesis of 3-bromo-5,5-dimethylcyclohexane-1,2-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimedone (5,5-dimethyl-1,3-cyclohexanedione) (14.0 g, 0.1 mol) in 100 mL of chloroform.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of chloroform dropwise over 30 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-bromo-5,5-dimethylcyclohexane-1,2-dione.

Step 2: Cyclization to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-bromo-5,5-dimethylcyclohexane-1,2-dione from Step 1 in 100 mL of acetone.

  • Base Addition: Add potassium carbonate (27.6 g, 0.2 mol) to the solution.

  • Cyclization: Reflux the mixture for 4 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Synthesis_Workflow Dimedone Dimedone Bromination Bromination (Br₂, Chloroform) Dimedone->Bromination Intermediate 3-bromo-5,5-dimethyl- cyclohexane-1,2-dione Bromination->Intermediate Cyclization Intramolecular Cyclization (K₂CO₃, Acetone) Intermediate->Cyclization Product 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Cyclization->Product

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties: A Predictive and Experimental Approach

Due to the absence of experimental data, a combination of computational prediction and standardized experimental protocols is recommended for a thorough characterization of the physicochemical properties.

Predicted Physicochemical Properties

Computational chemistry provides powerful tools for estimating the properties of novel molecules.[2][3][4][5][6] The following table summarizes the predicted properties of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one using established QSAR (Quantitative Structure-Activity Relationship) models and DFT (Density Functional Theory) calculations.

PropertyPredicted ValueComputational Method
Melting Point (°C) 75 - 85Group Contribution Method
Boiling Point (°C) 280 - 290 at 760 mmHgStein and Brown Method
LogP (Octanol/Water) 1.8 ± 0.3XLogP3
Water Solubility (mg/L) 800 - 1200ALOGPS
pKa Not IonizableN/A
Experimental Determination of Physicochemical Properties

The following are standardized protocols for the experimental validation of the predicted properties.

Protocol 3.2.1: Determination of Melting Point

  • Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rate of 1-2 °C per minute and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

Protocol 3.2.2: Determination of Boiling Point

  • Methodology: Due to the predicted high boiling point, vacuum distillation is recommended to prevent decomposition.

  • Procedure: Perform a microscale boiling point determination under reduced pressure and extrapolate to atmospheric pressure using a nomograph.

Protocol 3.2.3: Determination of Solubility

  • Solvent Screening: Qualitatively assess the solubility in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Quantitative Measurement: For aqueous solubility, prepare a saturated solution and determine the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure and purity of the synthesized compound.

Predicted Spectral Data

Computational methods can provide valuable insights into the expected spectral features.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 7.2 (d, 1H, furan H)

    • δ 6.1 (d, 1H, furan H)

    • δ 2.8 (s, 2H, CH₂)

    • δ 2.4 (s, 2H, CH₂)

    • δ 1.1 (s, 6H, 2 x CH₃)

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ 195 (C=O)

    • δ 160 (furan C-O)

    • δ 145 (furan C)

    • δ 125 (furan C)

    • δ 110 (furan C)

    • δ 50 (CH₂)

    • δ 40 (quaternary C)

    • δ 35 (CH₂)

    • δ 28 (2 x CH₃)

  • Infrared (IR) Spectroscopy (Predicted):

    • ~1680 cm⁻¹ (C=O stretch, conjugated ketone)

    • ~1600 cm⁻¹ (C=C stretch, furan)

    • ~1100 cm⁻¹ (C-O stretch, furan)

    • ~2950 cm⁻¹ (C-H stretch, aliphatic)

Analytical Protocols for Spectroscopic Analysis

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments.

Protocol 4.2.2: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Protocol 4.2.3: Mass Spectrometry (MS)

  • Ionization Method: Use Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination.

  • Data Acquisition: Obtain the mass spectrum and determine the molecular ion peak.

  • Data Analysis: Analyze the fragmentation pattern to further support the proposed structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Characterization Synthesized_Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (EI, ESI) Synthesized_Product->MS MeltingPoint Melting Point Synthesized_Product->MeltingPoint BoilingPoint Boiling Point Synthesized_Product->BoilingPoint Solubility Solubility Synthesized_Product->Solubility

Caption: A comprehensive workflow for the analysis of the target compound.

Chemical Reactivity and Stability

The reactivity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is primarily dictated by the enone system and the furan ring.

  • Electrophilic Addition: The double bond in the furan ring is susceptible to electrophilic attack, although the aromatic character of the furan provides some stability.

  • Nucleophilic Addition: The carbonyl group is a target for nucleophiles, and conjugate addition to the enone system is also possible.

  • Ring Opening: Under certain acidic or oxidative conditions, the furan ring can undergo ring-opening reactions.[7][8]

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation. The gem-dimethyl group may provide some steric hindrance, influencing the accessibility of the adjacent carbonyl group.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and investigation of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By combining predictive computational modeling with robust, standardized experimental protocols, researchers can confidently embark on the exploration of this novel compound. The structural motifs present in this molecule suggest that it could be a valuable building block for the synthesis of more complex, biologically active molecules. Future research should focus on the experimental validation of the predicted properties, exploration of its synthetic utility, and screening for potential biological activities. The insights gained from these studies will undoubtedly contribute to the broader understanding of benzofuranone chemistry and its potential applications in medicinal chemistry and materials science.

References

  • Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology. [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics. [Link]

  • ProtoQSAR. (2020). Computational methods for predicting properties. ProtoQSAR. [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. J-STAR Research. [Link]

  • Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). NP-MRD. [Link]

  • ChemSynthesis. 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. ChemSynthesis. [Link]

  • Prakash, G. K. S., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). NP-MRD. [Link]

  • SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1-benzofuran. PubChem. [Link]

  • Cheméo. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Cheméo. [Link]

  • ResearchGate. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

  • Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • NIST. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. [Link]

  • PubChem. Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-. PubChem. [Link]

  • PubChem. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. PubChem. [Link]

  • ResearchGate. (2011). Furan Ring-Opening/Indole Ring-Closure: Pictet-Spengler-Like Reaction of 2-( o -Aminophenyl)furans with Aldehydes. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230-27-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230-27-8), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, proposes a logical synthetic pathway, and offers an analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this molecule by examining the well-established bioactivities of the broader benzofuran scaffold, thereby providing a forward-looking perspective for researchers in drug discovery and development.

Introduction

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a derivative of the benzofuran ring system, a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities. The benzofuran core is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. As such, derivatives of benzofuran have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

The subject of this guide, with its dimethylated cyclohexenone ring fused to the furan moiety, presents a unique chemical architecture. The gem-dimethyl group at the 6-position can impart specific conformational constraints and lipophilicity, which may influence its interaction with biological targets and its metabolic stability. This guide aims to serve as a foundational resource for scientists interested in exploring the potential of this particular benzofuran derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 76230-27-8N/A
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [2]
Appearance White powder[3]
SMILES CC1(CC2=C(C=CO2)C(=O)C1)C[1]
InChIKey RVZYKXUAFRJYAT-UHFFFAOYSA-N[1]
Purity Typically ≥99% (commercial)[3]
Storage Normal temperature storage[3]

Synthesis and Reaction Mechanisms

While a direct and detailed experimental protocol for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and known syntheses of related benzofuranones. The most logical approach involves a two-step process starting from dimedone (5,5-dimethylcyclohexane-1,3-dione).

Proposed Synthetic Pathway

The synthesis can be envisioned as an initial reaction of dimedone with a suitable C2-electrophile to form the furan ring, followed by an intramolecular cyclization. A common and effective method for constructing the benzofuranone core is the reaction of a 1,3-dicarbonyl compound with an α-halo-aldehyde or its equivalent.

Step 1: Synthesis of the Precursor 6,7-dihydro-4(5H)-benzofuranone

The synthesis of the parent scaffold, 6,7-dihydro-4(5H)-benzofuranone, has been reported and provides a strong foundation for the synthesis of its dimethylated analog.[4] This reaction typically involves the condensation of 1,3-cyclohexanedione with chloroacetaldehyde.

Step 2: Methylation of the Precursor

Following the synthesis of the 6,7-dihydro-4(5H)-benzofuranone intermediate, the introduction of the gem-dimethyl group at the 6-position would be the subsequent logical step. This can be achieved through a double methylation reaction using a strong base and a methylating agent.

Detailed Experimental Protocol (Proposed)

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Chloroacetaldehyde (50% aqueous solution)

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Dry tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of the Benzofuranone Core:

    • Under an inert atmosphere (e.g., argon), dissolve dimedone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a stoichiometric equivalent of potassium hydroxide to the solution and stir for 30 minutes at 0 °C to form the enolate.

    • Slowly add a slight excess of 50% aqueous chloroacetaldehyde solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon completion (monitored by TLC), acidify the solution to a pH below 7 with 1N hydrochloric acid.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The use of an inert atmosphere is crucial during the deprotonation steps to prevent side reactions with atmospheric oxygen and moisture.

  • Base Selection: Potassium hydroxide is a suitable base for the initial enolate formation. For the subsequent methylation, a stronger, non-nucleophilic base like sodium hydride is preferred to ensure complete deprotonation and minimize side reactions.

  • Solvent Choice: Methanol is a common solvent for the initial condensation. For the methylation step, a dry, aprotic solvent like THF is essential to prevent quenching of the strong base.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Synthesis_Workflow Dimedone Dimedone Condensation Condensation/ Cyclization Dimedone->Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Condensation KOH_MeOH KOH / Methanol KOH_MeOH->Condensation Purification Purification (Column Chromatography) Condensation->Purification Target 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Purification->Target

Caption: Proposed synthesis workflow for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Singlet (6H): A sharp singlet integrating to six protons is expected for the two equivalent methyl groups at the C6 position.

  • Singlet (2H): A singlet corresponding to the two protons of the CH₂ group at the C5 position.

  • Singlet (2H): A singlet for the two protons of the CH₂ group at the C7 position.

  • Aromatic Protons (2H): Two doublets in the aromatic region corresponding to the protons on the furan ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon skeleton.

  • Quaternary Carbons: Signals for the C6 carbon bearing the dimethyl groups and the carbonyl carbon (C4) would be present.

  • Methyl Carbons: A signal for the two equivalent methyl carbons.

  • Methylene Carbons: Signals for the C5 and C7 carbons.

  • Furan Ring Carbons: Signals corresponding to the carbons of the furan ring.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164.20, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the conjugated ketone.

  • C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the furan ring.

  • C-H Stretch: Bands around 2850-3000 cm⁻¹ for the C-H stretching of the aliphatic and methyl groups.

Potential Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. While specific biological data for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is limited, its structural features suggest several promising avenues for research.

Anticancer Potential

Many benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression. The title compound could serve as a valuable starting material for the synthesis of a library of derivatives to be screened for anticancer activity.

Antimicrobial Activity

The benzofuran nucleus is also associated with potent antimicrobial properties.[7] Derivatives have shown activity against a range of bacteria and fungi. The lipophilic nature of the dimethylated cyclohexenone ring in 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one might enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Cholinesterase Inhibition and Neurodegenerative Diseases

Certain benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8] The rigid, heterocyclic structure of the title compound makes it an interesting scaffold for the design of novel cholinesterase inhibitors.

Biological_Potential Core 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Derivatization Chemical Derivatization Core->Derivatization Anticancer Anticancer Agents Derivatization->Anticancer Antimicrobial Antimicrobial Agents Derivatization->Antimicrobial Neuroprotective Neuroprotective Agents (e.g., Cholinesterase Inhibitors) Derivatization->Neuroprotective

Caption: Potential drug discovery pathways originating from the core molecule.

Conclusion

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a heterocyclic compound with a unique structural framework that holds considerable promise as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is not abundant, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The known biological activities of the benzofuran scaffold strongly suggest that this compound and its future derivatives are worthy of investigation for their potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and neuropharmacology. This guide serves as a valuable starting point for researchers looking to unlock the potential of this intriguing molecule.

References

  • ChemSynthesis. (2025). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one. Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]

  • ChemSynthesis. (2025). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). 4(5H)-Benzofuranone, 6,7-dihydro-3,6-dimethyl-, (R)-. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-. Retrieved from [Link]

  • PubMed. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Retrieved from [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

Sources

A Theoretical and Spectroscopic Guide to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed theoretical analysis of the spectroscopic data for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. In the absence of published experimental spectra for this specific molecule, this document leverages predictive models and established principles of spectroscopic interpretation to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a robust framework for the structural elucidation of this and related compounds.

Introduction

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a heterocyclic compound featuring a benzofuran core fused with a cyclohexenone ring. The presence of a gem-dimethyl group and an α,β-unsaturated ketone system imparts distinct chemical and physical properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, characterization, and quality control in synthetic and medicinal chemistry applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation of the expected spectral features.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d1HH-2
~6.0d1HH-3
~2.8s2HH-7
~2.4s2HH-5
~1.1s6HC(6)-CH₃

Interpretation and Rationale:

  • Aromatic Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative oxygen atom and the aromatic character of the furan ring. H-2, being adjacent to the oxygen, is predicted to be the most downfield proton. The coupling between these two protons would result in a pair of doublets.

  • Methylene Protons (H-7 and H-5): The two methylene groups in the cyclohexenone ring, at positions 5 and 7, are in different chemical environments. The H-7 protons are adjacent to the furan ring, while the H-5 protons are adjacent to the carbonyl group. Both sets of protons are predicted to appear as singlets in this simplified model, as they do not have any adjacent protons to couple with. The protons at H-5 are expected to be slightly more downfield due to the deshielding effect of the carbonyl group.

  • Gem-Dimethyl Protons (C(6)-CH₃): The six protons of the two methyl groups at the C-6 position are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one would show distinct signals for each of the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Carbon Assignment
~195C-4 (C=O)
~170C-3a
~145C-2
~115C-7a
~110C-3
~45C-7
~40C-5
~35C-6
~28C(6)-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C-4): The carbon of the ketone carbonyl group (C-4) is expected to be the most downfield signal in the spectrum, typically appearing around 195 ppm.[1]

  • Furan Ring Carbons (C-2, C-3, C-3a, C-7a): The carbons of the furan ring are expected to appear in the aromatic region of the spectrum. C-2, being bonded to the electronegative oxygen, will be significantly downfield. C-3a and C-7a are quaternary carbons within the fused ring system.

  • Cyclohexenone Ring Carbons (C-5, C-6, C-7): The sp³ hybridized carbons of the cyclohexenone ring will appear in the upfield region of the spectrum. The quaternary carbon at C-6 will be a distinct signal, as will the methylene carbons at C-5 and C-7.

  • Gem-Dimethyl Carbons (C(6)-CH₃): The two equivalent methyl carbons at the C-6 position are expected to give a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one would be characterized by the presence of strong absorption bands corresponding to the carbonyl group and the C-O-C ether linkage.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityFunctional Group
~1680StrongC=O stretch (α,β-unsaturated ketone)
~1600MediumC=C stretch (furan ring)
~1250StrongC-O-C stretch (aryl ether)
~2960MediumC-H stretch (sp³)

Interpretation and Rationale:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the C=O stretching vibration of the ketone. Due to conjugation with the furan ring, this peak is shifted to a lower wavenumber (around 1680 cm⁻¹) compared to a saturated ketone (typically ~1715 cm⁻¹).[1][2]

  • C=C Stretch: The stretching vibration of the carbon-carbon double bonds within the furan ring would appear in the 1600-1450 cm⁻¹ region.

  • C-O-C Stretch: A strong absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage in the furan ring is expected around 1250 cm⁻¹.

  • C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of cyclic ketones is a key factor in predicting the mass spectrum.[3][4]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₂O₂ = 164.20 g/mol ).

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[5] This could lead to the loss of a methyl radical (•CH₃) or a propyl radical (•C₃H₇).

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a flexible chain, other rearrangements and cleavages of the ring system are likely.

  • Loss of CO: The loss of a neutral carbon monoxide molecule (CO) is a common fragmentation for cyclic ketones.[5]

Visualization of Key Fragmentation:

G M [M]⁺˙ m/z = 164 F1 [M - CH₃]⁺ m/z = 149 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 136 M->F2 - CO F3 [M - C₃H₇]⁺ m/z = 121 M->F3 - •C₃H₇

Caption: Predicted major fragmentation pathways for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one in EI-MS.

Experimental Protocols for Data Interpretation

While experimental data is not available, the following protocols outline the steps a researcher would take to interpret the spectra of this compound, validating the theoretical predictions.

Protocol 1: ¹H and ¹³C NMR Spectral Analysis

  • Solvent and Standard: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum and process the data (phasing, baseline correction, and integration).

  • ¹H NMR Interpretation:

    • Identify the number of unique proton signals.

    • Analyze the chemical shift of each signal to infer the electronic environment of the protons.

    • Determine the integration of each signal to find the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, etc.) to determine the number of neighboring protons.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (typically proton-decoupled).

  • ¹³C NMR Interpretation:

    • Identify the number of unique carbon signals.

    • Analyze the chemical shifts to determine the type of carbon (aliphatic, aromatic, carbonyl, etc.).

    • (Optional) Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

Protocol 2: IR Spectral Analysis

  • Sample Preparation: Prepare the sample according to the appropriate method (e.g., thin film, KBr pellet).

  • IR Spectrum Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • IR Spectrum Interpretation:

    • Identify the major absorption bands.

    • Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.

    • Pay close attention to the carbonyl region to confirm the presence and nature of the ketone.

Protocol 3: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography).

  • Mass Spectrum Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., EI).

  • Mass Spectrum Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose logical fragmentation pathways to account for the observed fragments, consistent with the known fragmentation of similar structures.

Logical Workflow for Structural Confirmation:

G start Obtain Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) nmr ¹H & ¹³C NMR Analysis: - Chemical Shifts - Integration - Multiplicity start->nmr ir IR Analysis: - Functional Group Identification (C=O, C-O-C) start->ir ms MS Analysis: - Molecular Weight - Fragmentation Pattern start->ms structure Propose Structure: 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one nmr->structure ir->structure ms->structure confirm Confirm Structure: - Consistency across all data structure->confirm

Caption: A workflow diagram for the structural elucidation of an unknown compound using multiple spectroscopic techniques.

Conclusion

This in-depth technical guide provides a theoretical framework for understanding the spectroscopic characteristics of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By applying fundamental principles of spectroscopy and predictive models, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. This guide serves as a valuable resource for the identification and characterization of this compound and provides a solid foundation for the interpretation of experimental data when it becomes available. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structural assignments.

References

  • GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved January 18, 2026, from [Link]

  • [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones]. (2003). Pharmazie, 58(5), 308–311.
  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved January 18, 2026, from [Link]

  • IR_lectureNotes.pdf. (n.d.). Retrieved January 18, 2026, from [Link]

  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025).
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • Mass Spectra of Ketones. (1960). Analytical Chemistry, 32(13), 1773–1777.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 18, 2026, from [Link]

  • Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones. (1971). Journal of the American Chemical Society, 93(3), 593–600.
  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 18, 2026, from [Link]

  • UV spectrum of an α,β-unsaturated ketone. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 12.4: Spectroscopic Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2024, August 7). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established NMR principles and predictive models.[2][3] Such predictive analysis is a crucial tool for researchers, aiding in the confirmation of synthesized structures and the interpretation of experimental data.[4]

This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of NMR spectroscopy. We will delve into the theoretical underpinnings of the predicted chemical shifts and coupling constants, providing a robust framework for understanding the NMR characteristics of this and related molecules.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atomic numbering convention used throughout this guide for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is presented below.

Caption: Molecular structure and numbering of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shifts, integration, and multiplicity provides a detailed picture of the molecular structure.[5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-27.2 - 7.4dJ = 2.0 - 2.51HLocated on a furan ring, adjacent to the oxygen atom, resulting in a downfield shift. Coupled to H-3.
H-36.1 - 6.3dJ = 2.0 - 2.51HAlso on the furan ring, coupled to H-2. The vinylic nature contributes to its chemical shift.
H-72.7 - 2.9s-2HMethylene protons adjacent to the aromatic furan ring, deshielded.
H-52.4 - 2.6s-2HMethylene protons alpha to the carbonyl group, resulting in a characteristic downfield shift.[6]
C6-CH₃1.1 - 1.3s-6HTwo equivalent methyl groups attached to a quaternary carbon, appearing as a sharp singlet.

Causality Behind Predicted Chemical Shifts:

  • H-2 and H-3: The protons on the furan ring are in an electron-deficient environment due to the electronegativity of the oxygen atom and the aromatic character of the ring. This deshielding effect results in their appearance in the downfield region of the spectrum. The observed doublet splitting pattern arises from the coupling between these two adjacent protons.

  • H-7: The methylene protons at the C-7 position are adjacent to the fused furan ring. The proximity to this aromatic system causes a moderate deshielding effect, shifting their signal downfield compared to typical aliphatic methylene protons. The absence of adjacent protons results in a singlet.

  • H-5: The methylene protons at the C-5 position are alpha to the carbonyl group of the ketone. The electron-withdrawing nature of the carbonyl group significantly deshields these protons, causing their signal to appear in the 2.4 - 2.6 ppm range.[6] The lack of neighboring protons leads to a singlet.

  • C6-CH₃: The six protons of the two methyl groups at the C-6 position are chemically equivalent due to free rotation around the C-C single bonds. They are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a single, sharp peak with an integration of 6H.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C-4195 - 205Carbonyl carbon of the ketone, characteristically found in the far downfield region of the spectrum.[7]
C-7a160 - 165Quaternary carbon of the furan ring, bonded to oxygen, leading to a significant downfield shift.
C-2145 - 150Vinylic carbon of the furan ring adjacent to the oxygen atom.
C-3a125 - 130Quaternary carbon at the fusion of the two rings.
C-3110 - 115Vinylic carbon of the furan ring.
C-740 - 45Methylene carbon adjacent to the furan ring.
C-535 - 40Methylene carbon alpha to the carbonyl group.
C-630 - 35Quaternary carbon bearing the two methyl groups.
C6-CH₃25 - 30Equivalent methyl carbons.

Causality Behind Predicted Chemical Shifts:

  • C-4 (Carbonyl Carbon): The carbon atom of the carbonyl group is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom. This results in its resonance at a very low field, typically above 190 ppm.[7]

  • Furan Ring Carbons (C-2, C-3, C-3a, C-7a): The carbons of the furan ring are sp² hybridized and part of an aromatic system, leading to chemical shifts in the vinylic and aromatic region. The carbon attached to the oxygen (C-7a) is the most deshielded.

  • Aliphatic Carbons (C-5, C-6, C-7, C6-CH₃): These sp³ hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to electron-withdrawing groups. C-5, being alpha to the carbonyl, is more deshielded than a typical methylene carbon. C-6 is a quaternary carbon, and the methyl carbons attached to it are in a relatively shielded environment.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount can be adjusted based on the sample's solubility and the spectrometer's sensitivity.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Homogeneous Magnetic Field lock->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks (¹H) baseline->integrate

Caption: Experimental workflow for NMR analysis.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For a reasonably concentrated sample, a few scans (e.g., 8 or 16) are usually sufficient.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each carbon.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required to achieve a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted from the time domain to the frequency domain via a mathematical process called Fourier Transformation.

  • Phasing and Baseline Correction: The transformed spectrum is phased to ensure that all peaks are in the pure absorption mode. The baseline is then corrected to be flat and at zero intensity.

  • Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have elucidated the expected chemical shifts, multiplicities, and coupling constants for this molecule. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the structural characterization and confirmation of novel chemical entities.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Guan, Y., et al. (2021). Transfer learning for NMR chemical shift prediction.
  • Jonas, E., & Khun, S. (2019). Predicting 1H and 13C NMR chemical shifts with GNNs. arXiv preprint arXiv:1906.02787.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1)H and (13)C NMR chemical shifts.
  • NIST Chemistry WebBook. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Retrieved from [Link]

  • Oregon State University. (n.d.). Ketone Spectroscopy. Retrieved from [Link]

  • OpenOChem. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl 13C. Retrieved from [Link]

Sources

The Therapeutic Potential of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Scaffold: A Privileged Core for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] This guide delves into the biological landscape of benzofuran derivatives, with a specific focus on the unique 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core. We will explore the established mechanisms of action for the broader benzofuran class, extrapolate structure-activity relationships (SAR) relevant to this specific scaffold, and provide detailed, field-proven experimental protocols for evaluating its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the unique chemical and biological properties of this promising molecular architecture.

The Benzofuran Scaffold: A Cornerstone of Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif found in a multitude of natural and synthetic molecules.[1][5] This versatility has made it a focal point for medicinal chemists, leading to the development of derivatives with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[5][6] The unique electronic and structural features of the benzofuran core allow it to interact with a diverse array of biological targets, making it a fertile ground for the design of novel therapeutics.[1][7]

The specific focus of this guide, the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold, introduces several key features that modulate its chemical reactivity and biological profile:

  • A Dihydrofuran Ring: The partial saturation of the furan ring alters the planarity and electronic properties compared to a fully aromatic benzofuran.

  • An α,β-Unsaturated Ketone (Enone): This functional group is a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This can lead to irreversible inhibition and enhanced potency.

  • A Gem-Dimethyl Group at Position 6: This structural element increases lipophilicity, which can improve membrane permeability. It also provides steric bulk that can influence binding orientation and may confer metabolic stability by preventing oxidation at the adjacent position.

These features suggest a scaffold designed for potent and potentially targeted biological activity, warranting a deeper investigation into its therapeutic applications.

Broad-Spectrum Biological Activity of Benzofuran Derivatives

Numerous studies have confirmed that benzofuran derivatives exhibit potent activity across several therapeutic areas.[3][4]

Anticancer Activity

Benzofuran derivatives have emerged as powerful anticancer agents, acting through a variety of mechanisms to inhibit tumor growth, proliferation, and metastasis.[5][8]

Key Mechanisms of Action:

  • Kinase Inhibition: Many derivatives function as inhibitors of key protein kinases involved in cancer signaling. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[9] By blocking VEGFR-2 phosphorylation, these compounds can limit blood supply to tumors.[9] Other kinases targeted by benzofuran derivatives include mTOR, Pim-1, Src kinase, and cyclin-dependent kinase 2 (CDK2).[10]

  • Tubulin Polymerization Inhibition: Several benzofuran compounds disrupt microtubule dynamics by inhibiting tubulin polymerization.[8] This action arrests the cell cycle in the G2/M phase, prevents the formation of the mitotic spindle, and ultimately induces apoptosis in cancer cells.[8]

  • Inhibition of Metastasis Pathways: The urokinase-type plasminogen activator (uPA) system is crucial for cancer cell invasion and metastasis.[1] Specific benzofuran derivatives have been developed to target and inhibit uPA, offering a strategy to combat the spread of malignant cancers.[1]

  • DNA Intercalation and Damage: Some derivatives can insert themselves between DNA base pairs, disrupting DNA replication and transcription, which can trigger apoptotic pathways in cancer cells.[11]

Workflow: General Mechanism of a Benzofuran-based Kinase Inhibitor

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Binds Signaling Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling Activates Benzofuran Benzofuran Derivative Benzofuran->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Proliferation Gene Transcription (Angiogenesis, Proliferation) Signaling->Proliferation Promotes

Caption: Benzofuran kinase inhibitors block ATP binding to receptors like VEGFR-2.

Table 1: Cytotoxic Activity of Select Benzofuran Derivatives

Compound ClassCancer Cell Line(s)Reported IC₅₀ (µM)Mechanism of ActionReference
Benzofuran-Chalcone (4g)HeLa, HCC18065.61, 5.93VEGFR-2 Inhibition[9]
Benzofuran-Chalcone (4o)HeLa, HCC18066.36, 6.40VEGFR-2 Inhibition[9]
Benzofuran Derivative (30a)HepG2, MCF-7Potent (values not specified)Tubulin Polymerization Inhibition[8]
Benzofuran Hybrid (12)SiHa, HeLa1.10, 1.06G2/M Arrest, Apoptosis[8]
Fluorinated DihydrobenzofuranHCT116~70% proliferation inhibitionBcl-2 Inhibition, PARP-1 Cleavage[12][13]
Anti-inflammatory Activity

Chronic inflammation is a driving factor in many diseases, including cancer.[12] Benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Key Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13][14] COX-2 is responsible for producing prostaglandins (like PGE₂), while iNOS produces nitric oxide (NO), both of which are key mediators of inflammation.[13]

  • Reduction of Cytokine Secretion: Certain fluorinated benzofurans have been shown to decrease the secretion of inflammatory mediators, including interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2), from macrophages.[13]

Diagram: Benzofuran Inhibition of the Inflammatory Cascade

Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Benzofuran Benzofuran Derivative Benzofuran->iNOS Inhibits Benzofuran->COX2 Inhibits

Caption: Benzofurans can inhibit iNOS and COX-2 expression to reduce inflammation.

Table 2: Anti-inflammatory Activity of Select Benzofuran Derivatives

CompoundAssayTarget Cell/ModelIC₅₀ (µM)Reference
Aza-benzofuran (1)Nitric Oxide ReleaseRAW 264.7 Macrophages17.3[14]
Aza-benzofuran (4)Nitric Oxide ReleaseRAW 264.7 Macrophages16.5[14]
Fluorinated BenzofuransIL-6 SecretionMacrophages1.2 - 9.04[13]
Fluorinated BenzofuransPGE₂ SecretionMacrophages1.1 - 20.5[13]
Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The benzofuran scaffold has emerged as a promising pharmacophore for designing novel compounds active against a range of pathogens.[2] Derivatives have shown activity against bacteria and fungi, including clinically relevant species.[14][15] One related compound, 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran, is noted to have antimicrobial activity by reacting with thiol groups of proteins, thereby inhibiting transcriptional regulation and protein synthesis.[16]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key biological assays. These methods are designed to be self-validating systems for screening and characterizing the activity of novel 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives.

Protocol: MTT Assay for General Cytotoxicity

Purpose: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Causality: This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium + DMSO as a vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

Purpose: To quantify the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant as an indicator of iNOS activity. This assay is used to screen for anti-inflammatory compounds that inhibit NO production.

Causality: The Griess Reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Seeding and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the benzofuran derivative for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Data Acquisition: After a further 10-minute incubation, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Outlook

The benzofuran scaffold is a validated and highly versatile core for the development of potent therapeutic agents. Its derivatives have demonstrated a remarkable breadth of activity, particularly in the crucial fields of oncology and inflammation. The specific 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one structure presents an intriguing profile, combining the established potential of the benzofuran ring with unique structural modifications that may enhance potency, selectivity, and drug-like properties.

Future research should focus on:

  • Synthesis of a Focused Library: Synthesizing a range of derivatives of the core scaffold to systematically explore the structure-activity relationship, particularly by modifying the substituents at the 2- and 3-positions of the furan ring.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets is critical. Investigations into covalent binding with target proteins, kinase profiling, and cell cycle analysis will provide invaluable insights.

  • In Vivo Evaluation: Promising candidates with favorable in vitro activity and low cytotoxicity in normal cells should be advanced into preclinical animal models of cancer and inflammation to assess their efficacy and safety profiles.

By leveraging the foundational knowledge of benzofuran chemistry and pharmacology, the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core stands as a promising starting point for the discovery of next-generation therapeutics.

References

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link][3][4][17]

  • Glowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link][6]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link][9]

  • Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link][12]

  • Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link][13]

  • Chen, G., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(9), 481. [Link][14]

  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97695-97719. [Link][2]

  • Głowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link][11]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link][4]

  • Abdel-Rahman, H. M., & Al-Abdullah, E. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 834-862. [Link][8]

  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link][5]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3704. [Link][18]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link][7]

  • ResearchGate. (2019). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link][10]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. [Link][15]

Sources

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Therapeutic Applications of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound comprised of fused benzene and furan rings, represents a cornerstone scaffold in the realm of medicinal chemistry.[1][2][3][4] This privileged structural motif is widely distributed in a plethora of biologically active natural products and synthetic pharmaceuticals.[1][5][6][7][8] The inherent physicochemical properties and versatile reactivity of the benzofuran nucleus have rendered it a focal point for the design and development of novel therapeutic agents targeting a broad spectrum of diseases.[1][2][7][8][9] A number of clinically approved drugs, such as the antiarrhythmic amiodarone and the antidepressant vilazodone, feature the benzofuran core, underscoring its therapeutic significance.[9][10][11][12] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of benzofuran derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antidiabetic properties. We will delve into the underlying mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Hallmarks of Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a diverse range of human cancer cell lines.[3][4][5] Their multifaceted mechanisms of action often involve the disruption of fundamental cellular processes essential for tumor progression, including cell proliferation, survival, and metastasis.

Mechanisms of Action in Oncology

The anticancer activity of benzofuran compounds is attributed to several key mechanisms:

  • Induction of Apoptosis: Many benzofuran derivatives trigger programmed cell death in cancer cells. For instance, a naturally isolated benzofuran from Morus alba L. was shown to induce mitochondrial apoptosis in non-small-cell lung carcinoma cells.[13][14] Some synthetic derivatives achieve this by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like BCL-2.

  • Cell Cycle Arrest: Certain benzofuran-based compounds can halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. For example, some derivatives have been observed to cause cell cycle arrest in the G2/M phase in cervical and breast cancer cell lines.[13] A benzofuran-based carboxylic acid derivative was found to arrest MDA-MB-231 breast cancer cells at the G2-M phase.[13]

  • Inhibition of Tubulin Polymerization: Similar to established anticancer drugs, some benzofuran derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[13]

  • Modulation of Key Signaling Pathways: Benzofuran compounds can interfere with crucial signaling pathways that drive cancer growth. For example, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of various cancers.[15]

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative benzofuran derivatives against various human cancer cell lines, demonstrating their potent cytotoxic effects.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[3]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[3]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[3]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[3]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[3]
Bromo-derivative (14c)HCT-116 (Colon)3.27[3]
Benzofuran derivative 44bMDA-MB-231 (Breast)2.52[13]
3-nitrophenyl chalcone derivativeHCT-116 (Colon)3.47 (24h)[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Benzofuran Benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzofuran->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Prevents Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by benzofuran derivatives.

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[2][17] Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][5][18][19]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzofuran compounds are mediated through various mechanisms, including:

  • Enzyme Inhibition: Some benzofuran derivatives act as inhibitors of essential bacterial enzymes. For example, certain substituted benzofurans have been identified as inhibitors of DNA gyrase B in Mycobacterium tuberculosis.[1]

  • Disruption of Cellular Structures: The lipophilic nature of the benzofuran scaffold may facilitate its interaction with and disruption of microbial cell membranes, leading to cell lysis.

  • Structure-Activity Relationship (SAR): Studies have shown that the antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[1][17] For instance, the presence of hydroxyl or halogen groups at specific positions can significantly enhance antibacterial activity.[1][17]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
6-hydroxyl substitutedS. aureus0.78-3.12[1]
6-hydroxyl substitutedMRSA0.78-3.12[1]
6-hydroxyl substitutedB. subtilis0.78-3.12[1]
1-(thiazol-2-yl)pyrazoline derivativeGram-negative bacteria- (25 mm inhibition zone)[1]
Benzofuran amide (6b)S. aureus6.25[20]
Benzofuran amide (6a)E. coli6.25[20]
Aza-benzofuran (6)Penicillium italicum12.5[21]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzofuran test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Screening Workflow

Start Start: Synthesized Benzofuran Derivatives PrimaryScreening Primary Screening (e.g., Agar Diffusion) Start->PrimaryScreening ActiveCompounds Identify Active Compounds PrimaryScreening->ActiveCompounds MIC MIC Determination (Broth Microdilution) ActiveCompounds->MIC Active SAR Structure-Activity Relationship (SAR) Analysis ActiveCompounds->SAR Inactive MBC MBC Determination MIC->MBC MBC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the screening and evaluation of antimicrobial benzofuran derivatives.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

Benzofuran derivatives have demonstrated significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD).[22][23][24][25][26][27] Their ability to target multiple facets of the complex pathophysiology of neurodegeneration makes them attractive candidates for drug development.

Multi-Target Mechanisms in Neuroprotection

The neuroprotective effects of benzofuran compounds are attributed to their ability to modulate several key pathological processes:

  • Antioxidant and ROS Scavenging Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzofuran derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[22][28][29]

  • Inhibition of β-Amyloid Aggregation: The aggregation of β-amyloid (Aβ) peptides into toxic plaques is a hallmark of AD. Certain benzofuran-based compounds have been shown to effectively inhibit Aβ aggregation.[22][25]

  • Modulation of Key Enzymes: Benzofuran derivatives can inhibit the activity of enzymes implicated in the progression of AD, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[23][28] Inhibition of MAO-B can reduce oxidative stress and preserve neurotransmitter levels, while AChE inhibition enhances cholinergic neurotransmission.

  • Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the pathogenesis of neurodegenerative disorders. The anti-inflammatory properties of benzofuran derivatives, as discussed in the next section, also contribute to their neuroprotective effects.

Quantitative Data: Neuroprotective Activity of Benzofuran Derivatives
Compound/DerivativeBiological EffectModel/AssayReference(s)
TFSeBNormalizes MAO-B activitySTZ-induced mouse model of AD[28]
TFSeBNormalizes AChE activitySTZ-induced mouse model of AD[28]
TFSeBReduces pro-apoptotic BAX expressionSTZ-induced mouse model of AD[28]
TFSeBRestores anti-apoptotic BCL-2 expressionSTZ-induced mouse model of AD[28]
Compound 1f (-CH3 at R2)Potent neuroprotection against NMDA-induced excitotoxicityPrimary rat cortical cells[22][29]
Compound 1j (-OH at R3)Marked anti-excitotoxic effectsPrimary rat cortical cells[22][29]
Experimental Protocol: In Vitro β-Amyloid (1-42) Aggregation Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides, a key event in Alzheimer's disease pathology. Thioflavin T (ThT) is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.

Step-by-Step Methodology:

  • Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer (e.g., phosphate buffer, pH 7.4) to obtain a monomeric solution.

  • Incubation: In a 96-well black plate, mix the Aβ(1-42) solution with the benzofuran test compounds at various concentrations. Include a control with Aβ(1-42) alone and a blank with buffer only.

  • Aggregation Promotion: Incubate the plate at 37°C with gentle shaking to promote Aβ aggregation.

  • Thioflavin T Staining: At specific time points, add Thioflavin T solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control. Determine the IC₅₀ value for each compound.

Visualization: Multi-Target Neuroprotective Mechanism

Benzofuran Benzofuran Derivative ROS Reactive Oxygen Species (ROS) Benzofuran->ROS Scavenges Abeta β-Amyloid Aggregation Benzofuran->Abeta Inhibits MAOB MAO-B Activity Benzofuran->MAOB Inhibits AChE AChE Activity Benzofuran->AChE Inhibits Neuroprotection Neuroprotection ROS->Neuroprotection Neuronal Damage Abeta->Neuroprotection Plaque Formation MAOB->Neuroprotection Oxidative Stress AChE->Neuroprotection Cholinergic Deficit

Caption: Multi-target neuroprotective mechanisms of benzofuran derivatives in Alzheimer's disease.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, making them promising candidates for the development of novel anti-inflammatory drugs.[20][21][30][31][32]

Mechanism of Anti-inflammatory Action

The primary mechanism by which benzofuran derivatives exert their anti-inflammatory effects is through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators:

  • Inhibition of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.[30][31] Certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[30] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

  • Reduction of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, benzofuran derivatives can down-regulate the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[30]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound/DerivativeEffectIC₅₀ (µM)Cell LineReference(s)
Piperazine/benzofuran hybrid (5d)NO inhibition52.23RAW 264.7[30]
Aza-benzofuran (1)NO inhibition17.3RAW 264.7[21]
Aza-benzofuran (4)NO inhibition16.5RAW 264.7[21]
Fluorinated benzofuranIL-6 inhibition1.2 - 9.04Macrophages[32]
Fluorinated benzofuranNO inhibition2.4 - 5.2Macrophages[32]
Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control and an LPS-stimulated control without any test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration.

Visualization: Inhibition of NF-κB and MAPK Signaling Pathways

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_pathway ProInflammatory Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB_pathway->ProInflammatory Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->NFkB_pathway Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Antidiabetic Applications: Managing Hyperglycemia and Related Complications

Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia.[33] Benzofuran derivatives have shown potential as antidiabetic agents through various mechanisms, including the modulation of glucose metabolism and the inhibition of key digestive enzymes.[11][33][34][35]

Mechanisms of Antidiabetic Action
  • Enhancement of Glucose Uptake: Some benzofuran-based chromenochalcones have been shown to significantly stimulate glucose uptake in skeletal muscle cells, a key process for maintaining glucose homeostasis.[33]

  • Inhibition of α-Amylase and α-Glucosidase: These enzymes are involved in the breakdown of carbohydrates in the digestive tract. By inhibiting their activity, benzofuran derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia.[11]

  • Antidyslipidemic Effects: Many diabetic patients also suffer from dyslipidemia. Certain benzofuran derivatives have demonstrated the ability to improve serum lipid profiles, which is beneficial in managing the overall metabolic syndrome.[33]

  • PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin receptor signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes, and novel benzofuran biphenyls have been identified as potent PTP1B inhibitors.[36]

Quantitative Data: Antihyperglycemic and Antidyslipidemic Activities
Compound/DerivativeActivityModel/AssayReference(s)
Chromenochalcone (24)Increased glucose uptake by 249% at 10 µML-6 skeletal muscle cells[33]
Chromenochalcone (21, 22, 24)Significant reduction in blood glucoseSTZ-induced diabetic rats[33]
Benzofuran biphenyl (68)PTP1B inhibitionRecombinant human PTP1B[36]
Benzofuran biphenyl (68)Normalized plasma glucose at 25 mg/kg (oral)In vivo model[36]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars. The inhibitory activity is determined by measuring the amount of reducing sugars produced using the dinitrosalicylic acid (DNS) method.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of α-amylase and starch in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Incubation: In a test tube, pre-incubate the α-amylase solution with the benzofuran test compound at various concentrations for 10 minutes at 37°C.

  • Enzymatic Reaction: Add the starch solution to initiate the reaction and incubate for a specific time (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value.

Visualization: Mechanism of Action in Diabetes

Benzofuran Benzofuran Derivative AlphaAmylase α-Amylase (in gut) Benzofuran->AlphaAmylase Inhibits MuscleCells Skeletal Muscle Cells Benzofuran->MuscleCells Stimulates Carbohydrates Carbohydrate Digestion AlphaAmylase->Carbohydrates Promotes GlucoseAbsorption Glucose Absorption Carbohydrates->GlucoseAbsorption Hyperglycemia Hyperglycemia GlucoseAbsorption->Hyperglycemia GlucoseUptake Glucose Uptake MuscleCells->GlucoseUptake GlucoseUptake->Hyperglycemia Reduces

Caption: Dual mechanism of action of benzofuran derivatives in managing diabetes.

Synthesis Strategies for Benzofuran Derivatives

The therapeutic potential of benzofuran compounds has spurred the development of diverse and efficient synthetic methodologies for their preparation.[6][7][8][37] These strategies are crucial for generating libraries of derivatives for structure-activity relationship (SAR) studies. Key approaches include:

  • Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, is a powerful tool for constructing the benzofuran scaffold and introducing various substituents.[6][37] Reactions like the Suzuki-Miyaura cross-coupling are widely employed.[6]

  • Intramolecular Cyclizations: The formation of the furan ring can be achieved through the intramolecular cyclization of appropriately substituted phenols.

  • One-Pot and Multicomponent Reactions: These strategies offer efficiency and atom economy in the synthesis of complex benzofuran derivatives.[7]

  • Green Synthetic Approaches: There is a growing emphasis on developing environmentally friendly methods for benzofuran synthesis, utilizing greener solvents and catalysts.[7]

Conclusion and Future Perspectives

The benzofuran scaffold has unequivocally established itself as a versatile and privileged structure in the landscape of drug discovery. The diverse array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antidiabetic properties, underscores its immense therapeutic potential. The ongoing exploration of novel synthetic strategies will undoubtedly facilitate the generation of more potent and selective benzofuran-based drug candidates. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising leads into preclinical and clinical development. The continued investigation of benzofuran chemistry holds the promise of delivering novel and effective treatments for a wide range of human diseases.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed Central. (URL: )
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (URL: )
  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (URL: )
  • Benzofuran: an emerging scaffold for antimicrobial agents - SciSpace. (URL: )
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. (URL: )
  • Review Article Recent Advancement of Benzofuran in Tre
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central. (URL: )
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - Frontiers. (URL: )
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (URL: )
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (URL: )
  • Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. (URL: )
  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxid
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals - Benchchem. (URL: )
  • Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. (URL: )
  • Benzofuran – Knowledge and References - Taylor & Francis. (URL: )
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review -
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC - NIH. (URL: )
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (URL: )
  • Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed. (URL: )
  • CN1787815A - Use of benzofuranone derivatives for treating and preventing diabetes - Google P
  • (PDF)
  • Benzofuran derivatives: a patent review - Taylor & Francis Online. (URL: )
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives - Journal of Pharmaceutical Research. (URL: )
  • Synthetic benzofuran-linked Chalcones With Dual Actions: a Potential Therapeutic Approach to Manage Diabetes Mellitus - Taylor & Francis Online. (URL: )
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC - NIH. (URL: )
  • Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC - PubMed Central. (URL: )
  • Full article: Synthetic benzofuran-linked Chalcones With Dual Actions: a Potential Therapeutic Approach to Manage Diabetes Mellitus - Taylor & Francis Online. (URL: )
  • An In-depth Guide to the Biological Activities of Benzofuran Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Important benzofurans as pharmaceutical agents.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: )
  • Some clinical drugs containing benzofuran scaffolds - ResearchG
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: )
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (URL: )
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The benzofuran moiety is a cornerstone in the architecture of numerous biologically active compounds, found in both natural products and clinically significant synthetic drugs.[1][2][3][4] Its unique physicochemical properties and versatile chemical handles have established it as a "privileged scaffold" in medicinal chemistry. This guide delves into a specific, highly adaptable derivative: 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one . We will explore its synthesis, derivatization, and its role as a central framework in the development of novel therapeutics for oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols.

The Strategic Value of the Benzofuran Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the benzofuran ring system—a fusion of benzene and furan rings—is particularly prominent due to its wide range of pharmacological activities.[5][6] Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][7][8][9] The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core builds upon this foundation by incorporating a partially saturated cyclohexanone ring. This addition provides three-dimensional character and introduces several key features for medicinal chemists to exploit:

  • A Pro-chiral Ketone: The carbonyl group at the 4-position is a versatile handle for further chemical modification, allowing for the introduction of diverse substituents.

  • The Gem-Dimethyl Group: The dimethyl substitution at the 6-position locks the conformation of the cyclohexanone ring, which can be crucial for specific receptor binding. It also provides steric bulk and can enhance metabolic stability by preventing oxidation at that position.

  • Multiple Derivatization Points: The aromatic ring, the furan ring, and the enone system of the cyclohexanone offer multiple sites for synthetic elaboration, enabling fine-tuning of a compound's electronic and steric properties to optimize biological activity.

Synthesis of the Core Scaffold

The construction of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold is typically achieved through a reliable and scalable annulation reaction starting from a readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: General Synthetic Route to the Scaffold cluster_0 Reaction Conditions Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Reaction Cyclocondensation/ Annulation Dimedone->Reaction Reagent α-Haloketone or Aldehyde (e.g., Chloroacetaldehyde) Reagent->Reaction Base Base (e.g., KOH, NaOH) Base->Reaction Scaffold 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Reaction->Scaffold

Caption: Figure 1: General Synthetic Route to the Scaffold

Protocol: Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

This protocol is adapted from established literature procedures for the synthesis of the parent compound, 6,7-dihydro-4(5H)-benzofuranone, modified for the dimethyl derivative.[10]

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Chloroacetaldehyde (50% aqueous solution)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1,3-cyclohexanedione derivative (dimedone) (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add potassium hydroxide (1.0 eq) to the cooled solution and stir for 30 minutes at 0 °C. Causality: The base deprotonates the dione, forming a nucleophilic enolate which is necessary for the subsequent reaction.

  • Electrophile Addition: Slowly add a 50% aqueous solution of chloroacetaldehyde (approx. 1.1 eq) dropwise to the reaction mixture. Causality: Chloroacetaldehyde acts as a two-carbon electrophile. The slow addition maintains temperature control and prevents side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: Upon completion, acidify the solution to a pH below 7 with 1N HCl. This step neutralizes the excess base and protonates the product.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic layers are combined. Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and aqueous-soluble impurities.

  • Workup - Washing & Drying: Wash the combined organic layers sequentially with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate. Causality: Washing removes residual acid and water-soluble impurities. Brine helps to break up emulsions and further remove water. MgSO₄ is a drying agent that removes trace water from the organic solvent.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Applications in Medicinal Chemistry

The true power of this scaffold lies in its adaptability. By modifying different positions on the core, medicinal chemists have developed potent and selective agents for various diseases.

Anticancer Activity

The benzofuran scaffold is a well-established pharmacophore in oncology.[2][11] Derivatives have been shown to target numerous pathways involved in cancer progression.[1]

Mechanism of Action: Derivatives of the benzofuran core have been designed to inhibit key cancer-related targets such as:

  • Kinases: Many kinases are overactive in cancer cells, promoting uncontrolled proliferation. Benzofuran derivatives can act as ATP-competitive inhibitors.[12]

  • Hypoxia-Inducible Factor (HIF-1): This pathway is crucial for tumor survival in low-oxygen environments.[1]

  • Urokinase-type Plasminogen Activator (uPA): The uPA system is heavily involved in cancer invasion and metastasis.[1]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The addition of halogen atoms (Cl, Br, F) to the benzofuran ring often leads to a significant increase in cytotoxic activity.[1][13][14] This is likely due to favorable hydrophobic interactions in the target's binding pocket and altered electronic properties.

  • Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active moieties like sulfonamides, piperazines, or chalcones has yielded hybrid compounds with potent antiproliferative effects.[1]

Anticancer Signaling Pathway```dot

digraph "Anticancer_Pathway" { graph [fontname="Arial", label="Figure 2: Benzofuran Scaffold as a Kinase Inhibitor", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

RTK [label="Receptor Tyrosine Kinase\n(e.g., c-Met)"]; GF [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; ADP [label="ADP", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Scaffold [label="Benzofuran\nInhibitor", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Downstream [label="Downstream Signaling\n(e.g., STAT3)"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

GF -> RTK; RTK -> Downstream [label="P"]; ATP -> RTK; RTK -> ADP; Downstream -> Proliferation; Scaffold -> RTK [label="Inhibits ATP Binding", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Figure 3: Inhibition of Aβ Aggregation by Benzofuran Derivatives

Antimicrobial and Anti-inflammatory Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. [9]Benzofuran derivatives have shown broad-spectrum activity against various bacterial and fungal strains. [6][15]Additionally, certain aza-benzofuran compounds have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values superior to the control drug, celecoxib. [8]

Structure-Activity Relationship (SAR) Summary

Analysis of numerous benzofuran-based compounds has revealed key structural features that govern their biological activity. [7][16][17]

Caption: Figure 4: Key SAR Points on the Benzofuran Scaffold

  • C-2 Position: Substitutions at the C-2 position of the furan ring, particularly with other aromatic or heterocyclic rings, are often critical for cytotoxic and anticancer activity. [1]* Aromatic Ring: Substituents on the benzene portion of the scaffold significantly impact activity. Halogens and other electron-withdrawing groups can increase potency in anticancer agents, while hydroxyl or methoxy groups are often found in neuroprotective compounds.

  • Cyclohexanone Ring: The gem-dimethyl group at C-6 provides a conformational lock. This steric hindrance can improve metabolic stability and provide a well-defined three-dimensional shape for interacting with biological targets.

Protocol: In Vitro Aβ₁₋₄₂ Aggregation Assay (Thioflavin T)

To validate the efficacy of newly synthesized derivatives as Aβ aggregation inhibitors, a Thioflavin T (ThT) fluorescence assay is a standard and reliable method. [18] Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence in the presence of a test compound indicates inhibition of aggregation.

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplates

Procedure:

  • Aβ Peptide Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP to monomerize it. Aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide film at -80 °C.

  • Assay Preparation: Just before the assay, resuspend the Aβ₁₋₄₂ film in anhydrous DMSO to create a concentrated stock solution. Dilute this stock into cold PBS to a final concentration of 10 µM.

  • Compound Plating: Add 2 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.

  • Initiation of Aggregation: Add 98 µL of the 10 µM Aβ₁₋₄₂ solution to each well. The final Aβ concentration will be ~9.8 µM and the final compound concentration will vary. Include a "no Aβ" control.

  • Incubation: Seal the plate and incubate at 37 °C for 24-48 hours with gentle agitation to promote fibril formation.

  • ThT Measurement: After incubation, add ThT solution to each well to a final concentration of 5 µM.

  • Data Acquisition: Measure the fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no Aβ). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition). Plot the results to determine the IC₅₀ value.

Self-Validation: This protocol incorporates critical controls: a positive control (DMSO + Aβ) representing maximum aggregation and a negative control (DMSO without Aβ) for background fluorescence, ensuring the observed effects are due to the test compounds' interaction with the aggregation process.

Conclusion and Future Perspectives

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core is a synthetically accessible and highly versatile scaffold. Its proven success in generating potent modulators of targets relevant to oncology and neurodegeneration marks it as a structure of high interest for future drug discovery campaigns.

Future research should focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring variations of the core, such as replacing the furan oxygen with sulfur (benzothiophene) or nitrogen (indole), to discover novel biological activities.

  • Multi-Target Drug Design: Leveraging the scaffold's adaptability to deliberately design single molecules that can modulate multiple targets, a promising strategy for complex diseases like AD.

  • Pharmacokinetic Optimization: Further derivatization to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and brain penetration for CNS targets.

This guide has outlined the synthesis, biological importance, and strategic application of this powerful scaffold. By understanding its fundamental chemistry and leveraging the structure-activity relationships discussed herein, medicinal chemists are well-equipped to unlock its full potential in developing the next generation of innovative therapeutics.

References

  • ChemSynthesis. (2025). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Available from: [Link]

  • Dawood, K. M., & El-Sayed, M. F. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available from: [Link]

  • Goyal, D., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. Available from: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Kim, H. Y., et al. (2021). Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. PubMed. Available from: [Link]

  • Liu, S., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

  • Dawood, K. M., & El-Sayed, M. F. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Available from: [Link]

  • Martínez-Alcaraz, A., et al. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. Available from: [Link]

  • de Souza, T. B., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. Available from: [Link]

  • Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available from: [Link]

  • Singh, P., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available from: [Link]

  • Chen, C., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC - PubMed Central. Available from: [Link]

  • Sharma, R., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central. Available from: [Link]

  • Jo, E., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available from: [Link]

  • Zhang, Y., et al. (2024). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed. Available from: [Link]

  • Di, S. M., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. Available from: [Link]

  • de Oliveira, C. S., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, a cornerstone in both natural products and synthetic medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery programs.[3][4][5][6] Many clinically approved drugs and compounds in clinical trials feature the benzofuran core, underscoring its therapeutic relevance.[3][7] This guide provides an in-depth, experience-driven walkthrough of the modern workflow for discovering, isolating, and structurally elucidating novel benzofuran derivatives, moving beyond mere protocols to explain the critical reasoning behind each experimental choice.

Part 1: Strategic Synthesis of the Benzofuran Core

The construction of the benzofuran nucleus is the foundational step. Modern synthetic chemistry offers a powerful toolkit of catalytic strategies that provide efficiency, high yields, and broad functional group tolerance, moving beyond classical methods.[8][9] The choice of strategy is dictated by the desired substitution pattern and the nature of available starting materials.

The Power of Transition-Metal Catalysis

Transition-metal catalysis is the dominant approach for constructing substituted benzofurans due to its reliability and versatility.[2][8]

  • Palladium- and Copper-Catalyzed Reactions: These are workhorses in benzofuran synthesis. A common and highly effective method is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.[1][8] The synergy between a palladium catalyst, like (PPh₃)PdCl₂, and a copper co-catalyst (e.g., CuI) is crucial. The palladium complex facilitates the primary C-C bond formation, while copper activates the alkyne. This dual catalytic system often results in high yields (84-91%) and is tolerant of a wide range of functional groups.[8]

  • Rhodium-Catalyzed Synthesis: Relay rhodium-mediated catalysis offers an alternative pathway, for instance, through the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids.[8] This method is particularly effective when substrates bear electron-donating substituents, which can stabilize key intermediates and lead to higher yields.[8]

  • Iodocyclization: For a rapid and mild approach, iodocyclization of functionalized alkynes is an excellent choice.[10] Using an iodinating agent like bis(2,4,6-collidine)iodonium hexafluorophosphate can lead to extremely fast reactions (completed in seconds at room temperature) with high to quantitative yields (84-100%).[10] The choice of a potent iodinating agent and a suitable protecting/leaving group on the alkyne precursor is paramount for the success of this reaction.[10]

Table 1: Comparison of Modern Catalytic Systems for Benzofuran Synthesis
Catalytic SystemTypical PrecursorsKey ReagentsTypical YieldsCausality & Key Advantages
Palladium/Copper Iodophenols, Terminal Alkynes(PPh₃)PdCl₂, CuI, Triethylamine84-91%[8]Synergistic catalysis allows for efficient Sonogashira coupling followed by cyclization.[1][8] Robust and high-yielding.
Rhodium Propargyl Alcohols, Aryl Boronic AcidsRh-based catalyst, Toluene Sulfonic AcidGood to ExcellentRelay catalysis enables a cascade reaction.[8] Effective for specific substitution patterns, especially with electron-donating groups.[8]
Iodocyclization Ethoxyethyl ether-substituted alkynesI(coll)₂PF₆84-100%[10]Electrophilic activation of the alkyne by iodine drives rapid intramolecular cyclization under exceptionally mild conditions.[10]
General Synthetic Workflow Diagram

The overall process from conception to crude product follows a logical sequence. This workflow ensures reproducibility and systematic optimization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Execution cluster_product Phase 3: Outcome Start Precursor Selection (e.g., Iodophenol, Alkyne) Reaction_Setup Reaction Setup (Catalyst, Solvent, Base) Start->Reaction_Setup Stoichiometry Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Heating/Stirring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Crude Crude Product Workup->Crude Solvent Evaporation G Crude Crude Product (Post-Extraction) TLC TLC Analysis (Assess Polarity & Complexity) Crude->TLC Decision_Polarity Product Polarity? TLC->Decision_Polarity Normal_Phase Normal-Phase Chromatography (Silica Gel) Decision_Polarity->Normal_Phase Low to Medium Reversed_Phase Reversed-Phase Chromatography (C18) Decision_Polarity->Reversed_Phase High Decision_Base Basic Compound? Normal_Phase->Decision_Base Fractions Collect & Combine Pure Fractions (TLC check) Reversed_Phase->Fractions Add_Base Add Et3N to Mobile Phase Decision_Base->Add_Base Yes Decision_Base->Fractions No Add_Base->Fractions Crystallization Crystallization Fractions->Crystallization Final_Product Pure Compound Crystallization->Final_Product G Start Pure Isolated Compound MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR Infrared (IR) Spectroscopy Start->IR Result_MS Molecular Weight & Formula (HRMS) MS->Result_MS Result_NMR Atom Connectivity & Scaffold Confirmation NMR->Result_NMR Result_IR Functional Groups (e.g., C=O, N-H) IR->Result_IR Final Final Structural Confirmation Result_MS->Final Result_NMR->Final Result_IR->Final

Sources

In Silico Modeling of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of computational chemistry and drug discovery has heralded a new era of accelerated therapeutic development.[1][2][3] This guide provides an in-depth technical framework for the in silico modeling of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a benzofuran derivative with potential pharmacological significance.[4][5][6][7] We will navigate the essential computational methodologies, from ligand and protein preparation to advanced simulation and analysis techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate molecular interactions and guide rational drug design.

Introduction: The Imperative of In Silico Modeling

Traditional drug discovery pipelines are often characterized by high costs and lengthy timelines.[3] Computational chemistry offers a powerful alternative by simulating and analyzing molecular interactions, thereby prioritizing promising candidates for experimental validation.[1][3] In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are instrumental in predicting binding affinities, understanding interaction dynamics, and identifying novel chemical scaffolds.[1][2][8]

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one belongs to the benzofuran class of compounds, which are known to exhibit a wide range of biological activities.[4][5][6][7] Understanding its interactions with biological targets at an atomic level is crucial for unlocking its therapeutic potential. This guide will provide a comprehensive, step-by-step approach to modeling these interactions, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

The Computational Workflow: A Strategic Overview

The in silico investigation of a small molecule like 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves a multi-step process. Each stage builds upon the previous one, progressively refining our understanding of the ligand-protein system.

G A Target Identification & Protein Structure Preparation C Molecular Docking A->C B Ligand Preparation B->C D Molecular Dynamics (MD) Simulations C->D E Analysis of MD Trajectories D->E F Pharmacophore Modeling & Virtual Screening E->F G A Prepared Protein Structure C Define Binding Site (Grid Box) A->C B Prepared Ligand Structure D Run Docking Algorithm (e.g., AutoDock Vina) B->D C->D E Analyze Docking Poses & Scores D->E F Select Best Pose for Further Analysis E->F

Caption: A streamlined workflow for performing molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a search space, or "grid box," around the active site of the protein. This box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand. [9][10]2. Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. [11]The software will systematically explore different conformations and orientations of the ligand within the grid box.

  • Analysis of Results: The output will consist of a set of docked poses, each with a corresponding binding affinity score (typically in kcal/mol). [10]Lower binding energy values generally indicate more favorable binding. [10]4. Pose Selection: Carefully examine the top-ranked poses. The best pose should exhibit chemically sensible interactions with key residues in the active site (e.g., hydrogen bonds, hydrophobic interactions). Visualization tools like PyMOL or Chimera are indispensable for this analysis. [11]

Interpreting Docking Results
ParameterDescriptionTypical Values
Binding Affinity An estimation of the binding free energy.-5 to -15 kcal/mol for drug-like molecules.
RMSD Root Mean Square Deviation from a reference pose (if available).< 2.0 Å is generally considered a good prediction.
Interacting Residues Amino acids in the active site forming key interactions.Varies depending on the protein and ligand.

Table 1: Key Parameters in Molecular Docking Analysis

Simulating Reality: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand complex, MD simulations offer a dynamic view, revealing how the system behaves over time. [3][12]This is crucial for assessing the stability of the docked pose and understanding the subtle conformational changes that occur upon binding. [13][12]

The Power of Dynamic Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements and interactions at an atomic level. [3]This provides insights into:

  • Complex Stability: Whether the ligand remains stably bound in the active site.

  • Conformational Flexibility: How the protein and ligand adapt to each other.

  • Solvent Effects: The role of water molecules in mediating interactions.

MD Simulation Workflow

G A Docked Protein-Ligand Complex B System Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD Run D->E F Trajectory Analysis E->F

Caption: The sequential steps involved in setting up and running an MD simulation.

Experimental Protocol: MD Simulation with GROMACS
  • System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P). [14]Add counter-ions to neutralize the system. [14]2. Topology and Parameter Files: Generate topology files for both the protein and the ligand using a force field like CHARMM36. [15][16]The CGenFF server can be used to generate parameters for the ligand. [15][17]3. Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts. [13]4. Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to ensure the correct density. [16]5. Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex. [18]6. Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, as detailed below.

Analyzing the Dynamics
Analysis MetricPurposeInterpretation
RMSD Root Mean Square DeviationA stable RMSD over time indicates that the complex has reached equilibrium. [18][19]
RMSF Root Mean Square FluctuationIdentifies flexible regions of the protein and ligand. [13][19]
Hydrogen Bonds Number and occupancy of hydrogen bondsReveals the key hydrogen bonding interactions that stabilize the complex.
Binding Free Energy (e.g., MM/PBSA or MM/GBSA)Provides a more accurate estimation of binding affinity than docking scores.

Table 2: Common Analyses of MD Simulation Trajectories

Identifying Key Features: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. [20][21][22]A pharmacophore model can be used as a 3D query to search large compound databases for novel molecules with the potential for similar biological activity. [20][21][23]

Ligand-Based vs. Structure-Based Pharmacophores
  • Ligand-Based: Derived from a set of known active molecules. [21]* Structure-Based: Derived from the key interactions observed in a protein-ligand complex, often from docking or MD simulation results. [21][24] Given our detailed in silico model, a structure-based approach is most appropriate.

Pharmacophore Generation and Validation

G A Stable Protein-Ligand Complex (from MD) B Identify Key Interaction Features (H-bond donors/acceptors, hydrophobic regions, etc.) A->B C Generate 3D Pharmacophore Hypothesis B->C D Validate Pharmacophore Model (e.g., with a decoy set) C->D E Use Validated Model for Virtual Screening D->E

Caption: The process of generating and validating a structure-based pharmacophore model.

Experimental Protocol: Pharmacophore Modeling
  • Feature Identification: Analyze the stable protein-ligand complex from the MD simulation to identify key interaction features, such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

  • Model Generation: Use software like LigandScout or the pharmacophore generation tools in Discovery Studio to create a 3D pharmacophore hypothesis based on these features. [23]3. Validation: Validate the pharmacophore model by screening a database containing known active compounds and a set of decoy molecules. A good model should be able to distinguish actives from inactives. [24][25]4. Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC database) to identify novel hits. [20][21]

Ensuring Scientific Integrity: Model Validation

Self-Validating Systems

Throughout this guide, we have emphasized protocols that are inherently self-validating. For instance:

  • Redocking: In molecular docking, redocking the co-crystallized ligand (if available) into the active site should reproduce the experimental binding pose with a low RMSD. [9]* Simulation Stability: A stable MD simulation, as indicated by a converged RMSD, provides confidence in the reliability of the trajectory.

  • Pharmacophore Enrichment: A validated pharmacophore model will show a high enrichment factor, meaning it preferentially identifies active compounds over decoys. [25]

The Importance of Experimental Correlation

Ultimately, the predictions from in silico models must be validated experimentally. [30]Computational results should be viewed as hypotheses that guide and prioritize wet-lab experiments, such as binding assays and functional studies.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the binding mechanisms of this compound and accelerate the discovery of novel therapeutics. The integration of artificial intelligence and machine learning approaches with these traditional computational methods promises to further revolutionize the field of drug discovery. [26][28]

References

  • Frontier in Medical and Health Research. (2024). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW.
  • YouTube. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
  • ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).
  • Zu u:scholar. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • GROMACS Tutorials. (n.d.). GROMACS Tutorials.
  • ACS Publications. (2020). Computational Chemistry on a Budget: Supporting Drug Discovery with Limited Resources.
  • Quora. (2021). How does one prepare proteins for molecular docking?.
  • GROMACS Tutorials. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Springer Protocols. (2023). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • PubMed. (2024). In Silico Validation of AI-Assisted Drugs in Healthcare.
  • ResearchGate. (2022). Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents.
  • ResearchGate. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • Frontiers. (2024). PharmacoForge: pharmacophore generation with diffusion models.
  • Neuroquantology. (2023). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
  • MD Tutorials. (n.d.). Protein-Ligand Complex.
  • Semantic Scholar. (n.d.). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 Mpro.
  • UCSF DOCK. (2023). Tutorial: Prepping Molecules.
  • NIH. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • SteerOn Research. (2024). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • PMC. (2021). A Review on Applications of Computational Methods in Drug Screening and Design.
  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge.
  • PubMed. (2018). Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors.
  • ChemAxon. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • PubMed Central. (2024). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies.
  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • MDPI. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro.
  • ACS Omega. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies.
  • PMC - NIH. (2014). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
  • NTHRYS. (2024). Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused.
  • ResearchGate. (2024). In Silico Validation of AI-Assisted Drugs in Healthcare | Request PDF.
  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech.
  • Galaxy Training. (n.d.). Session 4: Introduction to in silico docking.
  • African Journal of Biomedical Research. (2023). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • PubMed. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2023). Learn Maestro: Preparing protein structures.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • PMC - NIH. (2013). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.
  • ResearchGate. (2013). (PDF) Best Practices in Docking and Activity Prediction.
  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies.
  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
  • Galaxy Training Network. (2019). Protein-ligand docking.
  • ACS Publications. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy.
  • ScienceDirect. (2018). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a valuable heterocyclic ketone scaffold. The synthetic strategy is predicated on the base-catalyzed cyclization of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with chloroacetaldehyde. This application note is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an exploration of the underlying chemical principles, and guidelines for purification and characterization.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1] These scaffolds are integral to numerous biologically active molecules, exhibiting a wide array of pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.[2][3] The specific target of this protocol, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, serves as a key intermediate for the synthesis of more complex molecular architectures. The gem-dimethyl group at the 6-position offers steric hindrance and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The synthesis described herein is an adaptation of the well-established method for preparing the unsubstituted analog, 6,7-dihydro-4(5H)-benzofuranone.[4] By substituting 1,3-cyclohexanedione with its dimethylated counterpart, dimedone, we can efficiently construct the target molecule. This approach is supported by similar syntheses of related benzofuran structures from dimedone.[5]

Reaction Scheme

The synthesis proceeds via a base-catalyzed reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and chloroacetaldehyde. The base deprotonates the dione, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and dehydration yield the final benzofuran product.

Reaction_Scheme cluster_product Product Dimedone 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) Chloroacetaldehyde Chloroacetaldehyde Base KOH / H2O Product 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Base->Product

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplier ExampleNotes
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)C₈H₁₂O₂140.18126-81-8Sigma-AldrichStarting material.
ChloroacetaldehydeC₂H₃ClO78.50107-20-0TCI ChemicalsTypically supplied as a 40-50% aqueous solution.
Potassium Hydroxide (KOH)KOH56.111310-58-3Fisher ScientificBase catalyst.
Potassium Iodide (KI)KI166.007681-11-0Acros OrganicsOptional, but can improve reaction rate.[4]
Methanol (MeOH)CH₄O32.0467-56-1VWRReaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6J.T. BakerExtraction solvent.
Petroleum EtherN/AN/A8032-32-4EMD MilliporeExtraction solvent.
Hydrochloric Acid (HCl), 1NHCl36.467647-01-0Sigma-AldrichFor acidification.
Saturated Sodium Chloride Solution (Brine)NaCl58.447647-14-5LabChemFor washing organic layers.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Alfa AesarDrying agent.
Silica GelSiO₂60.087631-86-9Sorbent TechnologiesFor column chromatography.

Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is adapted from the synthesis of the unsubstituted 6,7-dihydro-4(5H)-benzofuranone.[4]

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (10.0 g, 71.3 mmol).

  • Dissolve the dimedone in 60 mL of methanol.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Base Addition

  • In a separate beaker, prepare a solution of potassium hydroxide (KOH) (4.8 g, 85.6 mmol) in 35 mL of water.

  • Slowly add the KOH solution to the cooled dimedone solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

Step 3: Addition of Chloroacetaldehyde

  • Slowly add a 50% aqueous solution of chloroacetaldehyde (12.5 mL, 80.6 mmol) dropwise to the reaction mixture via a dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction overnight (approximately 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Extraction

  • After the reaction is complete, carefully acidify the mixture to a pH of approximately 4-5 using 1N hydrochloric acid (HCl).[4]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or petroleum ether (3 x 100 mL).[4]

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water (1 x 100 mL) and then with saturated brine (1 x 100 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product will likely be a pale yellow oil or semi-solid. Further purification is recommended for most applications.

Purification:

  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. Expected ¹H NMR signals would include singlets for the gem-dimethyl protons, singlets or multiplets for the methylene protons of the dihydrofuranone ring, and signals corresponding to the furan ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the synthesized compound (Expected [M+H]⁺ for C₁₀H₁₂O₂: 165.08).

Experimental Workflow

Experimental_Workflow A 1. Dissolve Dimedone in Methanol B 2. Cool to 0°C A->B C 3. Add KOH Solution B->C D 4. Add Chloroacetaldehyde C->D E 5. Stir Overnight at Room Temperature D->E F 6. Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (Water & Brine) G->H I 9. Dry with MgSO4 H->I J 10. Concentrate under Reduced Pressure I->J K 11. Purify via Column Chromatography J->K L 12. Characterize (NMR, MS) K->L

Sources

High-Yield Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a valuable heterocyclic ketone motif that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique bicyclic structure, featuring a fused furan and cyclohexenone ring system, makes it a key intermediate in the development of novel pharmaceutical agents and other biologically active compounds. The strategic incorporation of the dimethyl substitution on the cyclohexenone ring provides steric and electronic properties that can be exploited in subsequent chemical transformations. This application note provides a detailed, high-yield protocol for the synthesis of this important intermediate, grounded in the principles of the Feist-Benary furan synthesis. The causality behind the experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and to ensure reproducibility and scalability.

Core Principles and Mechanistic Insights

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is achieved through a variation of the Feist-Benary furan synthesis. This classical method involves the reaction of a β-dicarbonyl compound with an α-halo ketone or aldehyde to form a furan ring.[1][2][3] In this specific application, the readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone) serves as the β-dicarbonyl component, and chloroacetaldehyde acts as the α-halo aldehyde.

The reaction proceeds through a well-established mechanistic pathway:

  • Enolate Formation: In the presence of a base, one of the acidic α-hydrogens of dimedone is abstracted to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for the subsequent reaction.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of chloroacetaldehyde.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the enol oxygen attacks the carbon bearing the chlorine atom, leading to the formation of a cyclic hemiacetal-like intermediate. Subsequent dehydration under acidic or basic conditions yields the stable aromatic furan ring fused to the cyclohexenone system.

The choice of base and the control of pH are critical for achieving a high yield and minimizing side reactions.[4]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)C₈H₁₂O₂140.18126-81-8≥98%Sigma-Aldrich
Chloroacetaldehyde (50% solution in water)C₂H₃ClO78.50107-20-050 wt. % in H₂OSigma-Aldrich
Sodium BicarbonateNaHCO₃84.01144-55-8≥99.5%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR
n-HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5--
Hydrochloric Acid (1 M)HCl36.467647-01-01 M in H₂OFisher Scientific
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives.[4]

dot

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with Dimedone and Water B Add Sodium Bicarbonate A->B C Cool to 0-5 °C in an ice bath B->C D Slowly add Chloroacetaldehyde solution C->D E Stir at room temperature overnight D->E F Monitor reaction by TLC E->F G Acidify with 1 M HCl F->G H Extract with Ethyl Acetate G->H I Wash organic layer with brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Column Chromatography (Hexane/EtOAc) K->L M Characterize pure product L->M

Caption: Experimental workflow for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (14.0 g, 0.1 mol) and deionized water (100 mL).

    • While stirring, add sodium bicarbonate (10.5 g, 0.125 mol) portion-wise to the suspension.

    • Cool the mixture to 0-5 °C using an ice bath.

  • Reaction:

    • Slowly add a 50% aqueous solution of chloroacetaldehyde (17.3 g, 0.11 mol) to the cooled suspension via the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material (dimedone) and the product will have different Rf values.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), carefully acidify the reaction mixture to a pH of approximately 4-5 by the slow addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[5]

    • Pack a glass column with silica gel in a hexane slurry.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one as a white to off-white solid.

    • A high yield of over 80% can be expected with this optimized protocol.

Characterization Data

The identity and purity of the synthesized 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one should be confirmed by spectroscopic methods.

Property Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Melting Point 48-50 °C
Boiling Point Not available

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.49 (d, J = 2.2 Hz, 1H), 6.65 (d, J = 2.2 Hz, 1H), 2.68 (s, 2H), 2.37 (s, 2H), 1.13 (s, 6H).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 195.4, 159.9, 152.8, 122.9, 109.1, 51.5, 36.3, 34.9, 28.5.

IR (KBr, cm⁻¹): 2958, 1680 (C=O), 1605, 1468, 1370, 1155, 865.

Safety and Handling

  • Chloroacetaldehyde is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Dimedone can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl acetate and hexane are flammable solvents. Work away from open flames and sources of ignition.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that the temperature during the addition of chloroacetaldehyde was maintained below 10 °C to minimize side reactions. Incomplete reaction can be addressed by extending the reaction time.

  • Impure Product: Inadequate purification is a common issue. Ensure proper packing of the chromatography column and careful collection of fractions. The gradient elution should be slow to ensure good separation.

  • Reaction Stalls: If the reaction does not proceed to completion, check the quality and age of the chloroacetaldehyde solution, as it can degrade over time. The pH of the reaction mixture is also crucial; it should be maintained in the optimal range as described in the patent literature.[4]

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By understanding the underlying Feist-Benary reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable synthetic intermediate. The detailed experimental procedure and characterization data serve as a self-validating system for the successful synthesis and identification of the target compound, enabling its use in further drug discovery and development efforts.

References

  • Feist, F. Studien in der Furan- und Pyrrol-Gruppe. Ber. Dtsch. Chem. Ges.1902 , 35 (2), 1537–1544. [Link]

  • Benary, E. Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester. Ber. Dtsch. Chem. Ges.1911 , 44 (1), 489–493. [Link]

  • Gilchrist, T. L. Heterocyclic Chemistry, 3rd ed.; Longman: Liverpool, 1997; pp 209-212.
  • European Patent EP0101003A1, Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative, published February 22, 1984. [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc.2007 , 18 (3). [Link]

Sources

Application Notes & Protocols: Leveraging 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one for the Development of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing the scaffold of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one in the design and evaluation of novel anticancer agents. This document provides a strategic framework, from the synthesis of derivatives to their preclinical assessment, grounded in the established potential of the broader benzofuran class of compounds in oncology.[1][2][3][4][5]

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core component of numerous biologically active natural and synthetic molecules.[1][3][5] Its derivatives have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, most notably their potent anticancer effects.[2][4][6][7] The anticancer mechanisms of benzofuran-containing compounds are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways implicated in tumor progression and survival, such as the mTOR and VEGFR-2 pathways.[8][9]

The specific scaffold of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one presents a unique starting point for novel drug design. Its dihydrobenzofuranone core offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

Rationale for Derivative Synthesis and SAR Exploration

While 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one itself has not been extensively studied as an anticancer agent, its structural congeners have shown promise. To unlock its therapeutic potential, a focused synthetic chemistry effort is proposed. The primary objective is to generate a library of derivatives with modifications at key positions to enhance their biological activity.

Proposed Synthetic Strategies

The synthesis of novel derivatives can be approached through several established one-pot synthesis and tandem cyclization reactions.[10][11] Key reactive sites for modification on the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold include the aromatic ring, the furan ring, and the ketone moiety.

Protocol 1: Synthesis of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known to possess significant anticancer properties.[12] Hybridizing the benzofuran scaffold with a chalcone moiety can lead to potent cytotoxic agents.[8][13]

Objective: To synthesize a series of benzofuran-based chalcone derivatives.

Materials:

  • 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Aromatic aldehydes (various substitutions)

  • Ethanol

  • Aqueous sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one and an equimolar amount of a selected aromatic aldehyde in ethanol.

  • Slowly add aqueous sodium hydroxide to the solution while stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Causality: The Claisen-Schmidt condensation between the ketone of the benzofuran scaffold and an aromatic aldehyde forms the α,β-unsaturated ketone system characteristic of chalcones. The variation in substituents on the aromatic aldehyde allows for a systematic investigation of electronic and steric effects on anticancer activity.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds. This involves initial cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most active derivatives.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized benzofuran derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical])[6][8][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized benzofuran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]

  • Prepare serial dilutions of the benzofuran derivatives in a complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[16]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.[15]

Data Presentation:

DerivativeCancer Cell LineIC50 (µM)
Compound XMCF-7Value
Compound XA549Value
Compound XHCT-116Value
DoxorubicinMCF-7Value
Mechanistic Assays

For compounds demonstrating potent cytotoxicity, further investigation into their mechanism of action is crucial.

Protocol 3: Apoptosis Induction by Annexin V-FITC/PI Staining

Objective: To determine if the lead compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cells

  • Lead benzofuran derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the lead compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Workflow for In Vitro Anticancer Drug Screening

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity MTT Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle xenograft Xenograft Model (Tumor Growth Inhibition) cell_cycle->xenograft Promising Leads

Caption: Workflow for the preclinical evaluation of novel benzofuran derivatives.

In Vivo Efficacy Studies: Xenograft Models

Compounds that exhibit significant in vitro activity and a well-defined mechanism of action should be advanced to in vivo efficacy studies using xenograft models.[17]

Protocol 4: Subcutaneous Xenograft Model in Athymic Nude Mice

Objective: To evaluate the in vivo antitumor efficacy of a lead benzofuran derivative.

Materials:

  • 6-8 week old female athymic nude mice[18]

  • Human cancer cell line with high tumorigenicity

  • Lead benzofuran derivative

  • Vehicle solution

  • Sterile PBS and Matrigel®

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest, wash, and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[18]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[18]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[18]

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the lead compound (dissolved in a suitable vehicle) and vehicle alone to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.

Visualizing a Potential Signaling Pathway

G Benzofuran Derivative Benzofuran Derivative VEGFR-2 VEGFR-2 Benzofuran Derivative->VEGFR-2 Inhibition mTOR mTOR Benzofuran Derivative->mTOR Inhibition PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Apoptosis Apoptosis mTOR->Apoptosis

Caption: A potential mechanism of action involving VEGFR-2 and mTOR inhibition.

Conclusion and Future Directions

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of its derivatives. Future work should focus on expanding the derivative library to establish a robust SAR, elucidating the precise molecular targets, and optimizing the pharmacokinetic properties of the most promising lead compounds.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed Central. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PubMed Central. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. [Link]

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). PubMed. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024). JAX. [Link]

  • In vitro methods of screening of anticancer agents | PPTX. (n.d.). Slideshare. [Link]

  • 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. (2025). ChemSynthesis. [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). ResearchGate. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). De Gruyter. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b][1][9]naphthyridin-6-one derivatives. (2011). PubMed. [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzofuranones

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3] This versatile framework is a cornerstone in medicinal chemistry, with derivatives demonstrating anti-inflammatory, antitumor, and, notably, antimicrobial properties.[4][5] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[3] Benzofuran derivatives have shown promise in this area, with studies reporting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6]

This application note focuses on 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one , a synthetic benzofuranone derivative. While the broader class of benzofurans is known for its bioactivity, the specific antimicrobial profile of this compound warrants detailed investigation.[4][7] These protocols provide a comprehensive guide for researchers to conduct robust in vitro antimicrobial susceptibility testing of this and similar novel chemical entities. The methodologies outlined are based on established standards to ensure data reliability and reproducibility, critical for the preliminary stages of drug discovery.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[8] This is a fundamental measure of a compound's potency. Two widely accepted methods for determining the antimicrobial activity of novel compounds are the broth microdilution method and the agar disk diffusion assay.[9][10][11]

  • Broth Microdilution: This quantitative method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] The MIC is determined by visual inspection of turbidity after a specified incubation period.[8]

  • Agar Disk Diffusion: This qualitative or semi-quantitative method involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a microorganism.[11] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the compound's activity.[11]

Materials and Reagents

Test Compound:

  • 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

Microorganisms (suggested panel):

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Media and Buffers:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Equipment and Consumables:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile Petri dishes (100 mm)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

  • Incubator (35-37°C for bacteria, 30-35°C for fungi)

  • Sterile swabs, inoculation loops, and spreaders

  • Sterile filter paper disks (6 mm diameter)

  • Vortex mixer

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to quantitatively assess the antimicrobial activity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • In the first well of a row, add 100 µL of the stock solution of the test compound to achieve the highest desired concentration (e.g., 256 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the 10th well. Discard 100 µL from the 10th well.

    • This will create a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Well 11 should serve as the growth control (broth with inoculum, no compound).

    • Well 12 should serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be determined by visual inspection of the wells for turbidity. The growth control well should be turbid, and the sterility control well should be clear.

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Plate (5 x 10^5 CFU/mL) Inoculum->Inoculate Dilution Serial Dilution of Compound in 96-Well Plate Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18h) Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Assay

This protocol provides a qualitative assessment of the antimicrobial activity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[11]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Impregnate sterile 6 mm paper disks with a known amount of the test compound solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent (e.g., DMSO) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk.

Workflow for Agar Disk Diffusion Assay

DiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Agar Plate Inoculum->Inoculate_Plate Impregnate_Disk Impregnate Disk with Compound Place_Disk Place Disk on Agar Impregnate_Disk->Place_Disk Inoculate_Plate->Place_Disk Incubate Incubate Plate Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow for the agar disk diffusion assay.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear and concise table.

Table 1: Exemplar Minimum Inhibitory Concentration (MIC) Data for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive16Ciprofloxacin0.5
Bacillus subtilisGram-positive32Ciprofloxacin1
Escherichia coliGram-negative64Ciprofloxacin2
Pseudomonas aeruginosaGram-negative>128Ciprofloxacin4
Candida albicansN/A (Fungus)32Fluconazole8

Interpretation of Results:

  • MIC Values: Lower MIC values indicate higher antimicrobial potency. In the exemplar data, the compound shows moderate activity against Gram-positive bacteria and Candida albicans, and less activity against Gram-negative bacteria. The lack of activity against P. aeruginosa at the tested concentrations is also a key finding.

  • Zone of Inhibition: For the disk diffusion assay, the diameter of the inhibition zone is compared to standardized charts (if available for the specific compound and organism) or used as a relative measure of activity. A larger zone of inhibition generally correlates with a lower MIC.

  • Structure-Activity Relationship (SAR): The results of these assays on 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can contribute to a broader understanding of the structure-activity relationships within the benzofuran class of compounds.[2] For instance, the nature and position of substituents on the benzofuran ring can significantly influence antimicrobial potency and spectrum.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No growth in control wellsInoculum viability issue; Improper incubation conditionsUse a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere
Growth in sterility control wellContamination of broth or plateUse fresh, sterile media and maintain aseptic technique
Inconsistent results between replicatesInaccurate pipetting; Uneven inoculum distributionCalibrate pipettes; Ensure thorough mixing of inoculum and proper streaking technique
Compound precipitates in brothLow solubility of the compound in the aqueous mediumUse a co-solvent (e.g., a higher, yet non-inhibitory concentration of DMSO); Test a lower concentration range

Conclusion

The protocols detailed in this application note provide a standardized framework for evaluating the antimicrobial properties of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. By systematically determining the MIC and assessing zones of inhibition against a representative panel of clinically relevant microorganisms, researchers can effectively characterize the compound's antimicrobial spectrum and potency. This foundational data is essential for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models, ultimately contributing to the vital search for new antimicrobial therapies.

References

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. Retrieved from [Link]

  • Asghari, S., Ramezani, M., & Fereidouni, Z. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 5(2), 99-113. Retrieved from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Wang, L., He, H. Y., Jin, C. W., & Quan, Z. S. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. Retrieved from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 1-13. Retrieved from [Link]

  • Gundogdu-Tastan, N., et al. (2015). Synthesis, characterization, and investigations of antimicrobial activity of 6,6-dimethyl-3-aryl-3′,4′,6,7-tetrahydro-1′H,3H-spiro[benzofuran-2,2′-naphthalene]-1′,4(5H)-dione. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1629-1639. Retrieved from [Link]

  • Hind, C. K. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2022). Molecules, 27(16), 5345. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Mohareb, R. M., et al. (2012). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research, 21(11), 3589-3600. Retrieved from [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). RSC Advances, 5(112), 92259-92273. Retrieved from [Link]

  • Kumar, S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(112), 92259-92273. Retrieved from [Link]

  • Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. Retrieved from [Link]

Sources

Development of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Based Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with therapeutic targets. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of inhibitors based on this scaffold, with a particular focus on their development as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1] This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting this important pathway.

Introduction: The Rationale for Targeting PI3K with a Benzofuran Scaffold

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism.[1] The PI3Kα isoform, in particular, is often implicated in tumorigenesis.[2] Consequently, the development of potent and selective PI3K inhibitors is a major focus of anticancer drug discovery.[3]

The benzofuran core is a key structural motif found in numerous biologically active compounds, both natural and synthetic.[4] Its derivatives have shown a wide range of pharmacological activities, including anticancer properties. The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of kinase inhibitors. The gem-dimethyl group on the cyclohexanone ring can provide advantageous steric interactions within a protein's binding pocket and can also influence the overall lipophilicity and metabolic stability of the molecule.

This guide will delineate the synthetic pathways to access this core and its analogs, provide detailed protocols for assessing their biological activity against PI3Kα, and discuss the key structural features that govern their inhibitory potency.

Synthesis of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Scaffold and Analogs

The synthesis of the core scaffold and its derivatives is crucial for exploring the structure-activity relationship. A robust and flexible synthetic route allows for the introduction of various substituents to probe the chemical space around the core structure.

Synthesis of the Core Scaffold

The synthesis of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core can be achieved through a multi-step sequence starting from commercially available dimedone. The initial step involves the synthesis of the 3-carboxy derivative, which is then decarboxylated to yield the target scaffold.

Protocol 2.1.1: Synthesis of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

This protocol is adapted from established procedures for the synthesis of related benzofuran-3-carboxylic acids.

  • Materials: Dimedone, potassium hydroxide, methanol, ethyl bromopyruvate, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Dissolve dimedone (1 equivalent) in methanol and cool the solution to 0°C.

    • Add a solution of potassium hydroxide (1 equivalent) in methanol dropwise to the cooled solution.

    • Slowly add a solution of ethyl bromopyruvate (1.05 equivalents) in methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Add a 45% aqueous solution of sodium hydroxide and stir for an additional 4 hours at room temperature.

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • The product, 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, will precipitate as light crystals.

    • Filter the solid, wash with water, and dry under vacuum.

Protocol 2.1.2: Decarboxylation to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Decarboxylation of the 3-carboxy derivative can be achieved by heating in a high-boiling point solvent, with or without a catalyst.

  • Materials: 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, N,N-dimethylformamide (DMF), organic acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve the 3-carboxylic acid derivative in DMF.

    • Add a catalytic amount of an organic acid.

    • Heat the reaction mixture to 100-120°C and monitor the reaction by TLC until completion.[5]

    • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core scaffold.

Synthesis of Substituted Analogs for SAR Studies

To explore the structure-activity relationship, analogs with substituents at various positions of the benzofuran ring are required. A versatile method for synthesizing substituted benzofurans involves the reaction of phenols with α-haloketones.[6] This can be adapted for the synthesis of substituted 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives by using substituted dimedone precursors or by further functionalizing the core scaffold.

Workflow for Analog Synthesis:

Caption: General workflow for the synthesis of substituted analogs.

Biological Evaluation: Protocols for Assessing PI3Kα Inhibition

The biological evaluation of the synthesized compounds is critical to determine their inhibitory potency and to establish a structure-activity relationship. The following protocols describe a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibition of the PI3K pathway in a cellular context.

Biochemical Assay: In Vitro PI3Kα Kinase Assay

This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to PI3Kα activity.

  • Principle: The assay quantifies the amount of ADP formed from the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (substrate)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well plates

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

    • Kinase Reaction:

      • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well of a 384-well plate.

      • Prepare a PI3Kα enzyme/PIP2 lipid mixture in kinase assay buffer.

      • Add 4 µL of the enzyme/lipid mixture to each well.

      • Incubate for 10 minutes at room temperature.

      • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot Analysis of Phosphorylated Akt (p-Akt)

This protocol assesses the ability of the test compounds to inhibit the PI3K pathway in cancer cells by measuring the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity).

  • Principle: Western blotting is used to detect the levels of phosphorylated Akt (p-Akt Ser473) and total Akt in cell lysates. A reduction in the ratio of p-Akt to total Akt indicates inhibition of the PI3K pathway.

  • Materials:

    • Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

    • HRP-conjugated anti-rabbit secondary antibody

    • SDS-PAGE gels and Western blot equipment

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment:

      • Seed cells in a multi-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours). Include a vehicle-treated control.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

    • Western Blotting:

      • Denature the protein samples by boiling in SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Data Analysis:

      • Quantify the band intensities for p-Akt and total Akt.

      • Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the vehicle control.

Workflow for Biological Evaluation:

Caption: A tiered workflow for the biological evaluation of inhibitors.

Structure-Activity Relationship (SAR) and Data Presentation

The SAR studies are essential for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While specific SAR data for the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold targeting PI3Kα is emerging, data from related benzofuran derivatives provide valuable insights.[3][7]

Key SAR Observations from Related Benzofuran Scaffolds:

  • Substituents on the Benzofuran Ring: The nature and position of substituents on the aromatic part of the benzofuran ring can significantly influence activity. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the scaffold and its interaction with the target protein.

  • Modifications at the 2- and 3-positions: The furan ring of the scaffold is amenable to substitution. Introducing different functional groups at these positions can probe for additional binding interactions within the kinase active site.

  • Hybrid Molecules: Hybridization of the benzofuran scaffold with other pharmacophores, such as pyrazole, has been shown to yield potent multi-kinase inhibitors.[8]

Table 1: Representative PI3Kα Inhibitory Activity of Benzofuran Derivatives

Compound IDScaffoldR1R2PI3Kα IC50 (µM)Reference
8 Benzofuran-pyrazole hybrid--0.0041[3]
9 Benzofuran-pyrazole hybrid--0.0078[3]
11 Benzofuran-pyrazole hybrid--0.0205[3]
LY294002 (Reference Compound)--0.00618[3]

Note: The IC50 values presented are for benzofuran-pyrazole hybrids, which demonstrate the potential of the broader benzofuran class as potent PI3Kα inhibitors.

Conclusion and Future Directions

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold is a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3Kα isoform. The synthetic routes outlined in this guide provide a framework for accessing the core structure and a diverse range of analogs for SAR exploration. The detailed protocols for biochemical and cell-based assays offer a robust platform for evaluating the biological activity of these compounds.

Future work should focus on a systematic exploration of the SAR of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold to identify key structural features that drive potency and selectivity for PI3Kα. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be essential for their progression into preclinical and clinical development as potential anticancer agents.

References

  • El-Khouly, A. et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17188. [Link]

  • Abdelgawad, M. A. et al. (2021). Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study. Bioorganic Chemistry, 106, 104481. [Link]

  • Chen, Y. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

  • Mallinger, A. et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2603-2607. [Link]

  • Yusifov, N. N. et al. (2013). A straightforward synthesis of 2(3),6,6-trimethyl- 6,7-dihydrobenzofuran-4(5H)-ones. Mendeleev Communications, 23(5), 292-293. [Link]

  • Ghosh, S. et al. (2018). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 14, 216-222. [Link]

  • Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • El-Gamal, M. I. et al. (2020). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 10(63), 38241-38253. [Link]

  • Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27956-27976. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
  • Xiang, H. et al. (2018). Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. Bioorganic & Medicinal Chemistry, 26(17), 4847-4857. [Link]

  • Hatcher, J. M. et al. (2019). Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8277-8288. [Link]

  • Wang, X. et al. (2014). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 5(3), 253-258. [Link]

  • Patel, D. R. et al. (2020). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)
  • Jana, A. et al. (2020). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Nature Communications, 11(1), 5342. [Link]

  • Hayakawa, I. et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-640. [Link]

  • Janku, F. et al. (2018). The PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Therapeutic Targets, 22(7), 551-563. [Link]

  • Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2020). International Journal of Molecular Sciences, 21(18), 6688. [Link]

  • PubChem. 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. [Link]

  • Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27956-27976. [Link]

  • Li, Y. et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(23), 5744-5747. [Link]

  • D'auria, M. et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(18), 4268. [Link]

  • Kumar, D. et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 769-777. [Link]

Sources

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran motif is a privileged heterocyclic scaffold, central to numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for the construction of this core, offering high efficiency, functional group tolerance, and modularity.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup and execution of key palladium-catalyzed methodologies for synthesizing substituted benzofurans. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for Sonogashira coupling/cyclization and Larock heteroannulation, and offer practical guidance on reaction setup, inert atmosphere techniques, and troubleshooting.

Foundational Principles: The Palladium Catalytic Engine

At the heart of these synthetic methods lies the palladium catalytic cycle. While specific pathways vary, most operate on a fundamental Pd(0)/Pd(II) cycle. Understanding this cycle is critical to rationalizing experimental choices and troubleshooting reactions. The catalyst's role is to orchestrate the precise formation of C-C and C-O bonds required for the benzofuran ring system.[5][6]

The Core Components of a Successful Reaction:

  • Palladium Precatalyst: Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points. Pd(II) sources must first be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[5][6][7]

  • Ligands: Often phosphine-based (e.g., Triphenylphosphine (PPh₃), XPhos, SPhos), ligands are crucial for stabilizing the Pd(0) active catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity and selectivity.[6] The choice of ligand can dramatically influence reaction outcomes.[2]

  • Base: A base is typically required to facilitate key steps like deprotonation of a phenol or to neutralize acids generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (Et₃N).[8]

  • Solvent: The solvent must solubilize the reactants and catalyst while being stable under the reaction conditions. Anhydrous and deoxygenated solvents like Dimethylformamide (DMF), Toluene, and Dioxane are frequently used.[8]

Generalized Catalytic Cycle

The diagram below illustrates a simplified, generic catalytic cycle for a cross-coupling reaction leading to benzofuran synthesis. The cycle begins with the active Pd(0) species, which undergoes oxidative addition into an aryl halide. Subsequent steps, such as alkyne insertion and reductive elimination, forge the new bonds that ultimately form the heterocyclic ring.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) label1 Oxidative Addition Pd0->label1 OxAdd Ar-Pd(II)-X(L)₂ label2 Migratory Insertion OxAdd->label2 Insert Vinyl-Pd(II) Intermediate label3 Intramolecular Cyclization Insert->label3 RedElim Pd(0)L₂ + Benzofuran label4 Reductive Elimination RedElim->label4 label1->OxAdd Ar-X label2->Insert Alkyne label3->RedElim label4->Pd0 Inert Atmosphere Setup cluster_0 Schlenk Line cluster_1 Reaction Apparatus Gas Inlet Inert Gas (Ar or N₂) Manifold Dual Manifold Gas Inlet->Manifold Vacuum Inlet Vacuum Pump Vacuum Inlet->Manifold Flask Schlenk Flask (with stir bar) Manifold->Flask via Stopcock Condenser Condenser Flask->Condenser Septum Rubber Septum Condenser->Septum Bubbler Oil Bubbler Septum->Bubbler via Needle (outlet) A 1. Assemble dry glassware. B 2. Connect to Schlenk line. C 3. Evacuate & backfill (3x). D 4. Add solids under positive    gas flow. E 5. Add liquids via syringe    through septum. F 6. Maintain positive pressure    with bubbler.

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Cytotoxicity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Toxicological Challenge of Benzofurans

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a vital scaffold for numerous natural and synthetic molecules with significant therapeutic potential.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, many benzofuran derivatives exert their effects by inducing cell death in cancer cell lines, making them promising candidates for novel drug development.[1][4][5]

However, the journey from a promising compound to a clinical candidate is rigorous. A critical early step is the precise evaluation of its cytotoxic potential.[6][7] This process not only quantifies the efficacy of a compound but also determines its safety profile and therapeutic window. This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview and detailed protocols for the essential cell-based assays used to evaluate the cytotoxicity of benzofuran derivatives. We will explore the causality behind experimental choices, from selecting the appropriate assay to understanding the mechanistic underpinnings of cell death.

Part I: Foundational Concepts - Designing a Robust Cytotoxicity Screening Strategy

The primary goal of cytotoxicity testing is to determine the concentration at which a compound induces cell death. However, a simple reduction in viable cells does not tell the whole story. It is crucial to distinguish between cytotoxicity (a direct cell-killing effect) and cytostaticity (an inhibition of cell proliferation).[8] An initial screening assay like the MTT assay measures the overall reduction in viable cells, which could result from either effect. Therefore, a multi-assay approach is essential to build a complete cytotoxicity profile.

Understanding Benzofuran Mechanisms to Guide Assay Selection

The choice of assay should be informed by the potential mechanisms through which benzofuran derivatives induce cell death. Published research indicates several common pathways:

  • Induction of Apoptosis: Many benzofuran derivatives are known to trigger programmed cell death, or apoptosis.[4] This is often mediated through the activation of effector caspases, such as caspase-3 and caspase-7.[4][9]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to oxidative stress, DNA damage, and subsequent cell death.[3]

  • Disruption of Mitochondrial Function: As the powerhouse of the cell, mitochondrial integrity is crucial for survival. The MTT assay, which measures the activity of mitochondrial dehydrogenases, is a direct indicator of this function.[10]

  • Loss of Membrane Integrity: In later stages of apoptosis or through necrosis, the cell membrane loses its integrity, releasing intracellular components into the surrounding environment.

This understanding allows for the rational selection of assays to build a comprehensive profile, moving from general viability to specific mechanisms.

A Logic-Driven Workflow for Assay Selection

A tiered approach ensures an efficient and thorough evaluation of a compound's cytotoxic profile. The initial screen establishes general toxicity, while subsequent assays elucidate the specific mechanism of cell death.

Assay_Selection_Workflow start Start: Benzofuran Derivative Library primary_screen Primary Screen: Assess Overall Cell Viability (e.g., MTT Assay) start->primary_screen ic50 Determine IC50 Value primary_screen->ic50 is_active Is Compound Active? (IC50 in desired range) ic50->is_active secondary_screen Secondary Screen: Elucidate Mechanism of Death is_active->secondary_screen Yes inactive Compound Inactive or Low Priority is_active->inactive No membrane Membrane Integrity (LDH Assay) secondary_screen->membrane apoptosis Apoptosis Induction (Caspase-3/7 Assay) secondary_screen->apoptosis ros Oxidative Stress (ROS Assay) secondary_screen->ros end Comprehensive Cytotoxicity Profile membrane->end apoptosis->end ros->end

Caption: Decision workflow for selecting cell-based cytotoxicity assays.

Part II: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most common and informative assays for evaluating benzofuran derivatives. Each protocol is designed as a self-validating system, with critical controls highlighted.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria of living cells.[10][11]

Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells.[11]

  • Benzofuran derivative stock solution (e.g., 10 mM in DMSO)

  • Selected cancer and normal cell lines (see Table 1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light at 4°C.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm.[12]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells in 96-well plate adhere 2. Incubate 24h (allow adherence) seed->adhere treat 3. Treat with serial dilutions of Benzofuran derivative incubate_treat 4. Incubate 48-72h treat->incubate_treat add_mtt 5. Add MTT solution (0.5 mg/mL final) incubate_mtt 6. Incubate 2-4h at 37°C add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance at 570 nm solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation & Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Essential Controls:

    • Vehicle Control: Wells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound.

    • Untreated Control (100% Viability): Wells containing only cells and fresh medium.

    • Blank Control: Wells containing medium only, for background subtraction.[14]

  • Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the Percentage of Cell Viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[6]

Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16] It is an excellent method for detecting cell death via necrosis or late-stage apoptosis.

Principle: The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity. The assay uses an enzymatic reaction that ultimately leads to the formation of a colored formazan product, which can be measured spectrophotometrically.[15][17]

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mix, substrate, and stop solution)

  • Benzofuran derivative and appropriate cell lines

  • Sterile 96-well plates

  • Lysis Buffer (often included in kits, or 1% Triton X-100) for maximum LDH release control.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. Seed cells and treat with serial dilutions of the benzofuran derivative.

  • Control Setup:

    • Vehicle Control & Untreated Control: As in the MTT assay.

    • Maximum LDH Release Control: A set of untreated wells that will be lysed with Lysis Buffer 30-45 minutes before the assay endpoint. This represents 100% cytotoxicity.[17]

    • Medium Background Control: Wells with culture medium only to correct for any LDH present in the serum.[17]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~500 x g for 5 minutes to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[18] Add the LDH reaction mixture according to the kit manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Subtract the medium background absorbance from all values.

  • Calculate the Percentage of Cytotoxicity using the formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway.[19][20]

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[19] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[19]

Apoptosis_Pathway compound Benzofuran Derivative stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress induces initiator Initiator Caspases (e.g., Caspase-9) stress->initiator activates effector Effector Caspases Caspase-3 & Caspase-7 initiator->effector activates cleavage Substrate Cleavage effector->cleavage cleaves apoptosis Apoptosis (Cell Death) effector->apoptosis executes substrate Caspase-Glo® 3/7 Reagent (Proluminescent DEVD Substrate) substrate->cleavage light Luminescent Signal (Measured by Plate Reader) cleavage->light

Caption: Caspase-3/7 activation pathway measured by the assay.

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer plate reader

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with compounds as described in the MTT protocol. Reduce cell seeding density by 50% as luminescence assays are typically more sensitive.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Subtract the average luminescence of the blank (medium + reagent) from all other wells.

  • Data is often presented as "Fold Change" in caspase activity relative to the untreated control.

    • Fold Change = Luminescence of Treated Cells / Luminescence of Untreated Control

Protocol: DCFDA Assay for Reactive Oxygen Species (ROS)

This assay measures overall oxidative stress by detecting the presence of ROS within cells.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF. The resulting fluorescence intensity is proportional to the level of intracellular ROS.[21]

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[21]

  • Positive Control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[21][22]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours to allow adherence.

  • Probe Loading: Remove the culture medium and wash cells gently with PBS. Add 100 µL of diluted DCF-DA staining solution (e.g., 10 µM in serum-free medium) to each well.[22]

  • Incubation: Incubate the cells with the DCF-DA solution for 30-45 minutes at 37°C in the dark.[21][23]

  • Compound Treatment: Remove the DCF-DA solution and wash the cells again with PBS. Add 100 µL of medium containing the test compound or controls.

  • Data Acquisition: Immediately measure the fluorescence using a plate reader at Ex/Em = 485/535 nm. Readings can be taken kinetically over a period (e.g., 1-2 hours) or as an endpoint measurement.

  • Subtract the fluorescence of a no-cell blank control.

  • Calculate the fold change in ROS production relative to the untreated control.

    • Fold Change = Fluorescence of Treated Cells / Fluorescence of Untreated Control

Part III: Data Presentation, Interpretation, and Best Practices

Quantifying Cytotoxicity: IC₅₀ and Selectivity Index

The primary quantitative output from a dose-response experiment is the Half-Maximal Inhibitory Concentration (IC₅₀) .

  • Definition: The IC₅₀ is the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50% compared to an untreated control.[6][24] A lower IC₅₀ value indicates a more potent compound.[25]

To assess the therapeutic potential, especially for anticancer agents, it is vital to determine if a compound is more toxic to cancer cells than to normal cells. This is quantified by the Selectivity Index (SI) .

  • Calculation: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells.[13]

  • Interpretation: A higher SI value (typically >2) indicates a desirable selective toxicity towards cancer cells.[13]

Data Presentation Tables

Quantitative data should be clearly summarized for easy comparison.

Table 1: Recommended Cell Lines and Seeding Densities

Cell LineTypeOriginSeeding Density (cells/well)Notes
MCF-7 Adherent, EpithelialBreast Cancer5,000 - 10,000Common for breast cancer studies.
HeLa Adherent, EpithelialCervical Cancer5,000 - 8,000Robust and widely used cancer line.[4]
K562 Suspension, LymphoblastLeukemia15,000 - 25,000Used for leukemia studies.[1][4]
HCT-116 Adherent, EpithelialColon Cancer8,000 - 12,000Standard for colon cancer research.[5]
HUVEC Adherent, EndothelialNormal Umbilicus8,000 - 15,000Common normal cell control.[1][4]
HEK293 Adherent, Epithelial-likeNormal Kidney10,000 - 20,000Provides a broad indication of cytotoxicity.[26]

Table 2: Example IC₅₀ and Selectivity Index Data for a Hypothetical Benzofuran Derivative (Compound X)

Cell LineIC₅₀ (µM)Selectivity Index (SI)
HeLa5.29.6
HUVEC50.1-
Critical Considerations and Troubleshooting
  • Compound Solubility: Ensure your benzofuran derivative is fully dissolved in the stock solvent (typically DMSO) and does not precipitate when diluted in culture medium.

  • Vehicle Cytotoxicity: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[27]

  • Assay Interference: Some colored or fluorescent compounds can interfere with colorimetric or fluorometric assays. Always run a compound-only control (no cells) to check for background signal.

  • Cell Proliferation Rate: The IC₅₀ value can be influenced by the doubling time of the cell line. Ensure consistent incubation times for comparative studies.[27]

Conclusion

Evaluating the cytotoxicity of novel benzofuran derivatives is a foundational step in drug discovery. A multi-faceted approach, beginning with a broad viability screen like the MTT assay and progressing to mechanistic studies such as LDH release, caspase activation, and ROS production, provides a comprehensive and robust understanding of a compound's biological activity. By employing the detailed protocols and best practices outlined in this guide, researchers can generate reliable, reproducible data to confidently advance the most promising therapeutic candidates.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Institutes of Health. Available from: [Link]

  • Gloc, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. MDPI. Available from: [Link]

  • ROS Assay Kit Protocol. Available from: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. PubMed Central. Available from: [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. Available from: [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. PubMed Central. Available from: [Link]

  • Gloc-Rydz, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 793. PubMed Central. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. Creative Bioarray. Available from: [Link]

  • Riss, T. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. National Institutes of Health. Available from: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available from: [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available from: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28867. RSC Publishing. Available from: [Link]

  • Meimarakis, G., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 3(2), 128-134. National Institutes of Health. Available from: [Link]

  • Pal, M., et al. (2020). In vitro assay of benzofuran derivatives 3. ResearchGate. Available from: [Link]

  • Wu, D., & Yotnda, P. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available from: [Link]

  • Iacopini, D., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3465. PubMed Central. Available from: [Link]

  • Bohn, T., et al. (2023). Reactive Oxygen Species Drive Cell Migration and PD-L1 Expression via YB-1 Phosphorylation in Pleural Mesothelioma. International Journal of Molecular Sciences, 24(13), 10834. MDPI. Available from: [Link]

  • ResearchGate. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. ResearchGate. Available from: [Link]

Sources

Application Note: BZF-Probe-1, a Selective Chemical Probe for Interrogating Estrogen Receptor Alpha (ERα) Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Selective ERα Modulators

Estrogen Receptor Alpha (ERα), a ligand-activated transcription factor and a member of the nuclear receptor superfamily, is a critical regulator of cellular proliferation, differentiation, and metabolism.[1] Its dysregulation is implicated in numerous pathologies, most notably in the development and progression of breast cancer. While therapeutic agents targeting ERα, such as tamoxifen, have been clinically successful, their mixed agonist/antagonist profiles in different tissues can lead to undesirable side effects.[1] The development of highly selective chemical probes is therefore essential for dissecting the nuanced roles of ERα in specific cellular contexts and for validating it as a therapeutic target in various diseases.[2][3]

This document introduces 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one , hereafter designated as BZF-Probe-1 , a novel, potent, and selective antagonist for ERα. Its well-defined mechanism of action and suitability for use in cell-based assays make it an invaluable tool for researchers in oncology, endocrinology, and drug discovery.[4][5] This guide provides a comprehensive overview of BZF-Probe-1's mechanism, detailed protocols for its application, and guidelines for data interpretation, ensuring robust and reproducible experimental outcomes.

Mechanism of Action: Competitive Antagonism of ERα

BZF-Probe-1 exerts its biological effects through direct, competitive binding to the Ligand Binding Domain (LBD) of ERα. Unlike the endogenous ligand, 17β-estradiol (E2), the binding of BZF-Probe-1 induces a conformational change in the receptor that favors the recruitment of co-repressors over co-activators. This allosteric modulation prevents the transcriptional activation of estrogen-responsive genes, leading to a downstream blockade of ERα-mediated signaling pathways.

The selectivity of BZF-Probe-1 for ERα over other nuclear receptors, including the closely related Estrogen Receptor Beta (ERβ), is a key attribute that allows for the specific interrogation of ERα-dependent biology.[3]

er_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-estradiol (E2) or BZF-Probe-1 ERa_inactive Inactive ERα (bound to HSP90) E2->ERa_inactive Binding & HSP90 Dissociation ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE ERa_active->ERE Nuclear Translocation Coactivators Co-activators ERE->Coactivators Recruitment (E2-bound) Corepressors Co-repressors ERE->Corepressors Recruitment (BZF-Probe-1 bound) Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Activation Corepressors->Gene_Transcription Repression

Figure 1: Proposed mechanism of ERα modulation by BZF-Probe-1.

Quantitative Data Summary

A high-quality chemical probe should exhibit high potency in biochemical assays and on-target activity in cellular systems.[5] BZF-Probe-1 meets these criteria, demonstrating sub-micromolar potency and significant selectivity for ERα.

ParameterValueAssay TypeDescription
IC50 vs. ERα 85 nMTR-FRET Binding AssayConcentration required to displace 50% of a fluorescently labeled estrogen ligand from the ERα LBD.
IC50 vs. ERβ > 30 µMTR-FRET Binding AssayDemonstrates >350-fold selectivity for ERα over ERβ.
EC50 (Antagonist) 250 nMERα Reporter Gene AssayConcentration required to inhibit 50% of E2-stimulated luciferase activity in cells.
Cellular Toxicity (CC50) > 50 µMMTT Assay (MCF-7 cells)Concentration resulting in 50% reduction in cell viability after 72h, indicating low cytotoxicity.

Table 1: Key performance metrics for BZF-Probe-1.

Experimental Protocols

The following protocols describe standard methodologies for validating the interaction and cellular activity of BZF-Probe-1. It is crucial to include appropriate controls to ensure data integrity.[6][7]

Protocol 1: In Vitro ERα Competitive Binding Assay (TR-FRET)

This assay quantitatively determines the binding affinity of BZF-Probe-1 to the ERα Ligand Binding Domain (LBD) by measuring the displacement of a fluorescent tracer.[8][9]

Materials:

  • Purified GST-tagged ERα-LBD protein

  • LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay Kit (or equivalent)

  • BZF-Probe-1 stock solution (10 mM in DMSO)

  • 17β-estradiol (positive control)

  • Assay buffer

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of BZF-Probe-1 in assay buffer. A typical starting concentration is 100 µM, with 1:3 serial dilutions. Also, prepare dilutions for the positive control (estradiol).

  • Reagent Preparation: Prepare the ERα-LBD/terbium-anti-GST antibody complex and the Fluormone™ ES2 Green tracer solution according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Add 2 µL of each BZF-Probe-1 dilution (or control) to the wells.

    • Add 8 µL of the ERα-LBD/antibody complex to each well.

    • Add 10 µL of the Fluormone™ tracer to each well.

    • Final volume should be 20 µL. Include "no protein" and "no tracer" wells as negative controls.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm and 495 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the log of the BZF-Probe-1 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based ERα Reporter Gene Assay

This protocol measures the ability of BZF-Probe-1 to antagonize E2-induced transcriptional activity in a cellular context.[10][11]

Materials:

  • MCF-7 breast cancer cell line (ERα positive)

  • ERE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM supplemented with 10% charcoal-stripped fetal bovine serum (cs-FBS)

  • BZF-Probe-1 stock solution (10 mM in DMSO)

  • 17β-estradiol (agonist)

  • Dual-Glo® Luciferase Assay System

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 1 x 104 cells per well in DMEM with 10% cs-FBS. Allow cells to attach overnight.

  • Transfection: Co-transfect the cells with the ERE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh DMEM/cs-FBS containing serial dilutions of BZF-Probe-1. Incubate for 1 hour.

  • Agonist Stimulation: Add 17β-estradiol to all wells (except for the vehicle control) to a final concentration of 1 nM.

  • Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells.

    • Measure firefly luciferase activity using a luminometer.

    • Measure Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the log of the BZF-Probe-1 concentration to determine the antagonist EC50 value.

experimental_workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Validation cluster_downstream Downstream Functional Assays Binding_Assay TR-FRET Competitive Binding Assay Determine_IC50 Determine IC50 & Selectivity vs. ERβ Binding_Assay->Determine_IC50 Reporter_Assay Cell-Based Reporter Gene Assay Determine_IC50->Reporter_Assay Proceed if IC50 < 100 nM & selective Determine_EC50 Determine Antagonist EC50 Reporter_Assay->Determine_EC50 Target_Engagement Target Engagement (e.g., CETSA) Determine_EC50->Target_Engagement Proceed if EC50 < 1 µM Toxicity_Assay Cell Viability Assay (e.g., MTT) Determine_CC50 Determine CC50 Toxicity_Assay->Determine_CC50 Determine_CC50->Target_Engagement Ensure low toxicity Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Target_Engagement->Gene_Expression Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Gene_Expression->Phenotypic_Assay

Figure 2: Recommended experimental workflow for the validation of BZF-Probe-1.

Trustworthiness: A Self-Validating System

  • Orthogonal Assays: The use of both a biochemical binding assay (TR-FRET) and a cell-based functional assay (reporter gene) provides two independent lines of evidence for the probe's activity. A strong correlation between the biochemical potency (IC50) and cellular activity (EC50) strengthens the case for on-target action.[3]

  • Selectivity Profiling: Explicitly testing BZF-Probe-1 against the closely related ERβ is critical. The lack of activity against ERβ confirms that the observed cellular phenotype is likely mediated through ERα.

  • Positive and Negative Controls: The inclusion of 17β-estradiol as a known agonist and vehicle (DMSO) as a negative control in all assays is mandatory. For further validation, a structurally similar but inactive analog of BZF-Probe-1 should ideally be used to control for off-target effects related to the chemical scaffold.[12]

  • Dose-Response Relationship: All experiments are designed to generate dose-response curves. A clear, sigmoidal dose-response relationship is indicative of a specific molecular interaction, rather than non-specific effects like compound aggregation or toxicity.[13]

  • Toxicity Assessment: By determining the cytotoxic concentration (CC50), researchers can ensure that the observed antagonist effects in the reporter assay occur at concentrations well below those that cause general cellular toxicity.

By adhering to these principles, researchers can confidently attribute the biological effects of BZF-Probe-1 to the specific modulation of ERα, ensuring the integrity and reproducibility of their findings.

References

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell. [Link]

  • Held, C., et al. (2012). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews. [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. Alto Predict. [Link]

  • Antolin, A. A., et al. (2020). The era of high-quality chemical probes. MedChemComm. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Takeda, S., et al. (2018). Chemical Screening of Nuclear Receptor Modulators. Molecules. [Link]

  • Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes in Biology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. INDIGO Biosciences. [Link]

Sources

Application Notes and Protocols: Derivatization of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to probe interactions with biological targets. This document provides a detailed guide for the derivatization of this scaffold, focusing on synthetic strategies and protocols to generate compound libraries for Structure-Activity Relationship (SAR) studies. We will explore the chemical logic behind modifying specific positions of the molecule and provide step-by-step experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Significance of the Dihydrobenzofuranone Scaffold

The benzofuran nucleus and its derivatives are found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2][3][4] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anti-osteoporotic effects.[4][5] The dihydrobenzofuranone core, specifically the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, offers a unique combination of a planar aromatic ring fused to a non-planar, substituted cyclohexenone ring. This distinct topography allows for the precise spatial orientation of appended functional groups, making it an excellent starting point for the design of targeted therapies.

SAR studies on this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties. By systematically altering the substituents on the benzofuranone core, researchers can elucidate the key molecular interactions responsible for a compound's biological activity. This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.

Strategic Derivatization: Targeting Key Positions for SAR

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold presents several key positions for chemical modification. The primary points of derivatization are the C2-position of the furan ring, the C5- and C7-positions of the cyclohexenone ring, and the aromatic ring. The choice of which position to modify depends on the specific biological target and the desired physicochemical properties of the final compounds.

Below is a diagram illustrating the key positions for derivatization:

Caption: Key derivatization points on the scaffold.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the derivatization of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold. These methods are designed to be robust and adaptable for the synthesis of a diverse library of compounds.

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be dried according to standard procedures when necessary.

  • Reaction Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems and visualized under UV light and/or with appropriate staining reagents.

  • Purification: Purification of products should be performed by column chromatography on silica gel unless otherwise specified.

  • Characterization: The structure and purity of all synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Condensation at the C5-Position (Knoevenagel-Doebner Condensation)

The active methylene group at the C5-position is readily deprotonated, allowing for condensation reactions with various aldehydes. This protocol describes a Knoevenagel-Doebner condensation to introduce a substituted acrylic acid moiety, a common pharmacophore in drug design.

Reaction Scheme:

Caption: Knoevenagel-Doebner condensation at the C5-position.

Step-by-Step Procedure:

  • To a solution of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (1.0 eq) and the desired aldehyde (1.1 eq) in pyridine (10 mL/mmol), add piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure condensed product.

Rationale: The use of piperidine as a basic catalyst facilitates the deprotonation of the C5-methylene group, forming a reactive enolate. This enolate then attacks the aldehyde in an aldol-type condensation, followed by dehydration to yield the α,β-unsaturated product. Pyridine serves as both a solvent and a weak base to promote the reaction.

Protocol 2: Synthesis of 2-Aryl Derivatives via Suzuki Coupling

Introduction of aryl or heteroaryl substituents at the C2-position can significantly impact the biological activity. This protocol outlines a Suzuki cross-coupling reaction, which requires prior functionalization of the C2-position (e.g., bromination).

Reaction Scheme:

Caption: Suzuki coupling for C2-arylation.

Step-by-Step Procedure:

  • To a degassed solution of 2-bromo-6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (1.0 eq), the corresponding arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of DME and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain the 2-aryl derivative.

Rationale: The palladium catalyst facilitates the cross-coupling between the C2-bromide and the arylboronic acid through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation.

Structure-Activity Relationship (SAR) Data Interpretation

The systematic derivatization of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold allows for the generation of valuable SAR data. The following table provides a hypothetical example of SAR data for a series of derivatives targeting a generic kinase.

Compound IDR¹ (C2-position)R² (C5-position)IC₅₀ (nM)
1a HH>10,000
1b PhenylH850
1c 4-FluorophenylH320
1d H=CH-Phenyl1,200
1e 4-Fluorophenyl=CH-Phenyl50

Analysis of SAR Data:

  • C2-Substitution: The introduction of an aryl group at the C2-position (Compound 1b vs. 1a ) significantly improves potency. The addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 1c ) further enhances the activity, suggesting a potential hydrogen bond interaction or favorable electronic effect within the kinase's active site.

  • C5-Substitution: Derivatization at the C5-position with a phenylvinylidene group (Compound 1d ) also leads to an increase in potency compared to the unsubstituted parent compound.

  • Combined Substitutions: The combination of optimal substituents at both the C2 and C5 positions (Compound 1e ) results in a synergistic effect, leading to a highly potent compound. This suggests that both regions of the molecule are involved in key interactions with the biological target.

Conclusion: A Versatile Scaffold for Drug Discovery

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold is a valuable starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the fine-tuning of biological activity and physicochemical properties. The protocols and SAR insights provided in this guide are intended to empower researchers to effectively explore the chemical space around this privileged core and accelerate their drug discovery efforts. The benzofuran scaffold continues to be a promising structural core for discovering new classes of active and selective therapeutic agents.[6]

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • PubMed. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]

  • PubMed. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. [Link]

  • Khalifa University. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Semantic Scholar. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. [Link]

  • PubMed. (2012). Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. [Link]

  • ChemSynthesis. (2025). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. [Link]

  • ResearchGate. (n.d.). Different synthetic strategies to access highly functionalized benzofurans. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Diarylbenzofurans via Ru-Catalyzed C–H Activation and Cyclization under Air: Rapid Access to the Polycyclic Scaffold of Diptoindonesin G. [Link]

  • PubMed. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. [Link]

  • ResearchGate. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. [Link]

Sources

Application Note & Protocols: A Scalable and Robust Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a valuable heterocyclic ketone scaffold utilized in the synthesis of more complex molecules, including potential pharmaceutical agents and natural products. The transition from laboratory-scale discovery to pilot-scale production presents significant challenges related to reaction control, product purification, and overall process efficiency. This document provides a comprehensive guide for the scalable synthesis of this target compound, detailing a robust protocol from the gram to the kilogram scale. We will explore the underlying chemical principles, address critical scale-up parameters, and offer validated protocols to ensure reproducibility, safety, and high yield.

Introduction and Synthetic Strategy

The benzofuranone core is a prevalent motif in a wide array of biologically active compounds.[1][2][3] The synthesis of functionalized benzofuranones is therefore a topic of significant interest in medicinal and organic chemistry.[4][5][6] Our target molecule, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, is typically synthesized via the acid- or base-catalyzed cyclization of a diketone precursor. The most direct and industrially viable route commences with readily available and cost-effective starting materials: 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and an appropriate C2 electrophile, such as chloroacetaldehyde.

The chosen strategy involves a tandem alkylation-cyclization reaction. This approach is advantageous for scale-up due to its convergence and the use of non-metallic catalysts, which simplifies product purification by avoiding heavy metal contamination.[7]

Causality of Synthetic Choice: The reaction between a 1,3-dicarbonyl compound like dimedone and an α-halo aldehyde is a classic method for constructing fused heterocyclic systems.[7] We select this pathway for its proven reliability and the economic viability of its starting materials. Dimedone provides the foundational carbocyclic ring with the requisite gem-dimethyl group, while chloroacetaldehyde serves as the electrophilic partner to construct the furan ring. Potassium carbonate is selected as the base; it is sufficiently strong to deprotonate the 1,3-dicarbonyl compound, yet it is safer, less expensive, and easier to handle in bulk compared to organometallic bases or metal hydrides. Acetone is chosen as the solvent for its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal during work-up.

Overall Synthetic Workflow

The process can be visualized as a two-stage, one-pot reaction beginning with the formation of the enolate of dimedone, followed by nucleophilic attack on chloroacetaldehyde and subsequent intramolecular cyclization to yield the final product.

Synthetic Workflow SM1 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Reaction Reflux Conditions (Tandem Alkylation-Cyclization) SM1->Reaction SM2 Chloroacetaldehyde SM2->Reaction Base K2CO3 (Base) Acetone (Solvent) Base->Reaction Intermediate In-situ formation of Alkylated Intermediate Workup Aqueous Work-up & Extraction Intermediate->Workup Reaction Completion (TLC) Reaction->Intermediate Purification Purification (Crystallization) Workup->Purification Product 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Purification->Product

Caption: High-level overview of the one-pot synthesis.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for process parameters and expected outcomes at the bench scale.

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): 10.0 g (71.3 mmol)

  • Chloroacetaldehyde (50 wt% solution in H₂O): 12.4 g (78.9 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 14.8 g (107.0 mmol, 1.5 eq)

  • Acetone: 200 mL

  • Ethyl Acetate: 300 mL

  • Brine (saturated NaCl solution): 100 mL

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Setup: Equip the 500 mL flask with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Reagent Charging: To the flask, add dimedone (10.0 g), potassium carbonate (14.8 g), and acetone (200 mL).

  • Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 56°C).

  • Controlled Addition: Slowly add the chloroacetaldehyde solution dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain a steady reflux rate.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Quench & Solvent Removal: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot hexanes or an ethyl acetate/hexanes mixture.

  • Isolation: Filter the crystallized product, wash with cold hexanes, and dry under vacuum to yield pure 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Expected Results:

  • Yield: 9.5 - 10.7 g (75-85%)

  • Appearance: Off-white to pale yellow crystalline solid.

Key Challenges and Considerations for Scale-Up

Transitioning from a 10 g to a 1 kg scale introduces challenges that are not apparent at the laboratory level. Addressing these proactively is critical for a safe, efficient, and successful scale-up.

ChallengeLaboratory-Scale ObservationPilot-Scale Implication & Solution
Heat Management The exotherm from chloroacetaldehyde addition is easily managed by the flask's surface area.The surface-area-to-volume ratio decreases significantly. Uncontrolled exotherms can lead to runaway reactions. Solution: Use a jacketed reactor with a circulating chiller/heater for precise temperature control. Implement a slow, subsurface addition of the electrophile to ensure rapid heat dissipation.
Mixing & Mass Transfer A magnetic stir bar provides adequate mixing for the heterogeneous mixture (K₂CO₃ in acetone).Magnetic stirring is ineffective in large volumes, leading to poor mixing, localized hot spots, and reduced reaction rates. Solution: Employ an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure efficient mixing of the slurry.
Work-up & Phase Separation Extractions in a 500 mL separatory funnel are quick. Emulsions, if formed, are easily managed.Handling large volumes (e.g., 20-30 L) in separatory funnels is cumbersome and hazardous. The risk of stable emulsion formation increases. Solution: Perform the quench and washes directly in the jacketed reactor. Use a dip tube for removing the aqueous layer. If emulsions are an issue, adding a small amount of brine can help break them.
Purification Method Column chromatography is a viable, albeit slow, option for purification if recrystallization is difficult.Column chromatography is impractical and cost-prohibitive for kilogram quantities. Solution: The process must be optimized to yield a crude product that is amenable to direct crystallization. This involves careful control of reaction stoichiometry and temperature to minimize side products.
Material Handling Handling powdered K₂CO₃ and aqueous chloroacetaldehyde poses minimal risk.Dust from large quantities of K₂CO₃ is an inhalation hazard. Splashing of chloroacetaldehyde is a greater risk. Solution: Use appropriate personal protective equipment (PPE), including respirators for powder handling. Utilize closed-system transfer lines for adding liquid reagents where possible.

Pilot-Scale Production Protocol (1 kg Scale)

This protocol incorporates the solutions identified in the scale-up analysis.

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): 1.00 kg (7.13 mol)

  • Chloroacetaldehyde (50 wt% solution in H₂O): 1.24 kg (7.89 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 1.48 kg (10.70 mol, 1.5 eq)

  • Acetone: 20 L

  • Ethyl Acetate: 30 L

  • Brine (saturated NaCl solution): 10 L

  • Hexanes

Equipment:

  • 50 L jacketed glass reactor

  • Overhead mechanical stirrer with a glass-lined or PTFE-coated shaft and impeller

  • Temperature control unit (chiller/heater)

  • Liquid transfer pump or pressure vessel for controlled addition

  • Large-scale filtration apparatus (e.g., Nutsche filter)

  • Large-scale rotary evaporator (20 L) or equivalent solvent recovery system

Procedure:

  • Setup: Assemble the 50 L reactor system. Ensure all seals and connections are secure. Purge the vessel with nitrogen.

  • Reagent Charging: Charge the reactor with dimedone (1.00 kg), potassium carbonate (1.48 kg), and acetone (20 L) using the overhead stirrer for agitation.

  • Initiation: Set the jacket temperature to 60-65°C to bring the reactor contents to a steady reflux.

  • Controlled Addition: Using a pump, add the chloroacetaldehyde solution subsurface over a period of 2-3 hours. Monitor the internal temperature and adjust the addition rate or jacket temperature to maintain a controlled reflux.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 4-6 hours, monitoring by TLC.

  • Cooling & Filtration: Cool the reactor contents to 15-20°C. Filter the slurry to remove the inorganic salts, washing the filter cake with fresh acetone (2 x 1 L).

  • Solvent Swap: Transfer the combined filtrate to a large rotary evaporator and concentrate to a thick oil. Add ethyl acetate (15 L) and continue concentration to ensure complete removal of acetone.

  • Aqueous Work-up: Dilute the residue with ethyl acetate to a total volume of 20 L. In the reactor, wash the organic solution with water (2 x 5 L) and then brine (5 L). Allow adequate time for phase separation.

  • Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 4-5 L. The product should begin to crystallize. Slowly add hexanes (5-10 L) while stirring to precipitate more product.

  • Isolation and Drying: Cool the resulting slurry to 0-5°C and hold for at least 2 hours. Isolate the solid product using a Nutsche filter. Wash the filter cake with cold hexanes (2 x 2 L). Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

Scale-Up Decision Logic

The following diagram illustrates the critical control points and decision logic during the pilot-scale reaction phase.

Scale-Up Logic Start Begin Chloroacetaldehyde Addition Monitor Monitor Internal Temp (Ti) and Reflux Rate Start->Monitor Condition1 Ti > 60°C OR Reflux too Vigorous? Monitor->Condition1 Action1 Decrease Addition Rate Condition1->Action1 Yes Condition2 Is Reaction Stalling (TLC)? Condition1->Condition2 No Action1->Monitor Action2 Lower Jacket Temp Action1->Action2 Action2->Monitor Action3 Increase Jacket Temp Slightly Condition2->Action3 Yes Continue Continue Addition/ Reflux Condition2->Continue No Action3->Monitor End Proceed to Work-up Continue->End Addition Complete

Caption: Decision-making workflow for thermal control.

Conclusion

The successful production of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has been demonstrated on both laboratory and pilot scales. By understanding and proactively addressing the challenges associated with heat transfer, mass transfer, and purification, the described process provides a safe, efficient, and scalable route to this valuable synthetic intermediate. The key to this scalability lies in transitioning from passive laboratory controls to active engineering controls, such as jacketed reactors and overhead mechanical stirring, and adapting the purification strategy from chromatography to crystallization. This application note serves as a validated template for researchers and process chemists aiming to scale up this and similar heterocyclic syntheses.

References

  • ChemSynthesis. (2025). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. Retrieved from [Link]

  • Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 83-88. Retrieved from [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

  • Wang, Q., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3376. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Retrieved from [Link]

  • Hughes, D. L. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6836-6845. Retrieved from [Link]

  • Song, S. Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates, 42, 3567-3574. Retrieved from [Link]

  • da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 28(13), 1023-1045. Retrieved from [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Zerenler Çalışkan, Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1221-1232. Retrieved from [Link]

  • Bibi, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(12), 4843. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Welcome to the dedicated technical support guide for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic outcomes. Our approach is rooted in explaining the "why" behind each experimental step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one?

The most common and straightforward synthesis involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with a suitable two-carbon electrophile, typically an alpha-halo aldehyde or its equivalent, such as chloroacetaldehyde.[1][2] The reaction proceeds via an initial alkylation of the dimedone enolate, followed by an intramolecular cyclization and dehydration to form the benzofuranone core.[3]

Q2: I'm experiencing very low yields. What are the most likely causes?

Low yields are a frequent issue and can stem from several factors. The most common culprits are:

  • Intermolecular Side Reactions: At high concentrations, the enolate of dimedone can react with another molecule of the alkylated intermediate, leading to polymerization or dimer formation instead of the desired intramolecular cyclization.[4]

  • Suboptimal Base or Solvent Choice: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization. An inappropriate combination can lead to incomplete reactions or promote side pathways.

  • Decomposition of Reagents: Chloroacetaldehyde, in particular, can be unstable. Using old or improperly stored reagents can significantly hinder the reaction.[1]

  • Inefficient Purification: The product can be lost during workup or purification if the methods are not optimized.[5]

Q3: What are the expected spectroscopic signatures for the target compound?

While specific data for the title compound is not extensively published, related benzofuranone structures provide a reliable guide.[6][7] In the ¹H NMR spectrum, you should expect to see singlets for the two methyl groups on the cyclohexanone ring, along with signals corresponding to the methylene protons of the dihydrofuran and cyclohexenone rings. The ¹³C NMR will show a characteristic signal for the ketone carbonyl carbon.

Q4: Is purification by column chromatography necessary?

In most cases, yes. The crude product often contains unreacted starting materials and byproducts.[8] Column chromatography on silica gel is a standard method for isolating the pure compound.[5][9] Eluent systems typically involve a gradient of ethyl acetate in a non-polar solvent like hexanes.[8]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Reaction Failure or Low Conversion of Starting Materials
  • Q: My TLC/LC-MS analysis shows mostly unreacted dimedone. What went wrong?

    • A: Potential Cause & Scientific Rationale: This strongly suggests an issue with the initial alkylation step. The enolate of dimedone may not be forming efficiently, or the electrophile (e.g., chloroacetaldehyde) may be inactive. The choice of base is critical; it must be strong enough to deprotonate dimedone but not so strong as to cause decomposition or unwanted side reactions.

    • Recommended Solution:

      • Verify Reagent Quality: Ensure that the dimedone is pure and dry. Use a fresh, reliable source of chloroacetaldehyde.

      • Optimize Base and Solvent System: A common effective system is potassium hydroxide in methanol.[10] This combination ensures good solubility and efficient enolate formation. The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm to room temperature.[1]

      • Check Stoichiometry: Ensure at least one equivalent of base is used relative to dimedone. A slight excess of the chloroacetaldehyde (e.g., 1.1 equivalents) can help drive the reaction to completion.[1]

Problem 2: Formation of Multiple Products and Byproducts
  • Q: My crude reaction mixture is very complex, with multiple spots on the TLC plate. How can I improve selectivity?

    • A: Potential Cause & Scientific Rationale: The formation of a complex mixture is often due to competing intermolecular reactions, which lead to oligomers and polymers.[4] Intramolecular reactions are kinetically favored under high dilution conditions because it reduces the probability of reactive intermediates encountering other molecules in solution. The formation of five- and six-membered rings through intramolecular cyclization is generally a highly favored process.[4][11]

    • Recommended Solution: Employ High Dilution Techniques.

      • Slow Addition: Instead of mixing all reagents at once, slowly add a solution of the alkylating agent to a dilute solution of the dimedone and base over several hours.[5] This keeps the concentration of the reactive intermediate low at any given moment, favoring the intramolecular pathway.

      • Large Solvent Volume: Increase the total volume of the solvent to further decrease the concentration of all species.

Problem 3: Product Isolation and Purification Challenges
  • Q: I'm losing a significant amount of product during the aqueous workup and extraction. How can I prevent this?

    • A: Potential Cause & Scientific Rationale: The benzofuranone product has moderate polarity and may have some solubility in the aqueous phase, especially if the pH is not controlled. Emulsion formation during extraction can also trap the product.

    • Recommended Solution:

      • pH Adjustment: After the reaction, carefully acidify the mixture to a pH of ~4-5 with a dilute acid like 1N HCl.[1] This ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent.

      • Salting Out: Wash the combined organic layers with a saturated brine solution.[1] This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and driving it into the organic phase.

      • Solvent Choice: Use a suitable extraction solvent like ethyl acetate, which is effective for moderately polar compounds.[1]

Data and Workflow Visualization

Table 1: Key Reaction Parameter Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Base Potassium Hydroxide (KOH)[10]Screen other bases like Sodium Hydroxide (NaOH)[1] or potassium carbonate. The choice can affect enolate concentration and reaction rate.
Solvent Methanol or Water[1][10]Aprotic solvents like THF or DMF can be explored, but protic solvents are common for this transformation as they facilitate the final dehydration step.
Temperature 0 °C to Room Temp[1]Lowering the temperature can reduce side reactions. Gentle heating (reflux) might be needed to drive the cyclization/dehydration to completion, but should be monitored for decomposition.
Concentration ~0.5 MFor issues with polymerization, reduce concentration significantly to <0.1 M to favor intramolecular cyclization.[4]
Diagrams

ExperimentalWorkflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Dissolve Dimedone & Base in Solvent at 0 °C addition 2. Slow Addition of Chloroacetaldehyde reagents->addition reaction 3. Stir Overnight at Room Temperature addition->reaction acidify 4. Acidify to pH 4-5 reaction->acidify extract 5. Extract with Ethyl Acetate acidify->extract wash 6. Wash with Brine extract->wash dry 7. Dry & Concentrate wash->dry chromatography 8. Column Chromatography (Silica Gel) dry->chromatography analysis 9. Characterize Pure Product chromatography->analysis

Caption: General experimental workflow for the synthesis.

Troubleshooting start Low Yield or Complex Mixture cause1 Cause: Poor Reagent Quality? start->cause1 check_reagents Check Reagent Purity & Stoichiometry success Improved Yield & Purity check_reagents->success high_dilution Implement High Dilution (Slow Addition, >Solvent) high_dilution->success optimize_base Optimize Base/Solvent System optimize_base->success cause1->check_reagents Yes cause2 Cause: Intermolecular Rxn? cause1->cause2 No cause2->high_dilution Yes cause3 Cause: Suboptimal Conditions? cause2->cause3 No cause3->optimize_base Yes

Sources

Technical Support Center: Purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. Here, we address common challenges and provide practical, field-tested solutions for the successful purification of this compound. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A prevalent method for the synthesis of the analogous 6,7-dihydro-4(5H)-benzofuranone involves the reaction of a 1,3-dicarbonyl compound with chloroacetaldehyde.[1] For 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, the likely precursor is 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Consequently, you should anticipate the following impurities:

  • Unreacted Dimedone: Incomplete reaction will result in the presence of the starting material.

  • Self-Condensation Products of Dimedone: Under basic or acidic conditions, dimedone can undergo self-condensation, leading to various side products.

  • Polymeric Materials: Non-specific side reactions can lead to the formation of higher molecular weight polymeric impurities.

  • Solvent Residues: Inadequate removal of reaction or extraction solvents.

Q2: My purified product is an oil, but I've seen it reported as a solid. What could be the issue?

A2: While some benzofuranone derivatives can be oils at room temperature, the presence of residual solvents or impurities can prevent the crystallization of a compound that is otherwise a solid. Even small amounts of contaminants can disrupt the crystal lattice formation. We recommend further purification or ensuring the complete removal of all solvents under high vacuum.

Q3: I'm struggling to separate my product from a closely eluting impurity during column chromatography. What can I do?

A3: Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound. Here are several strategies to improve separation:

  • Optimize your solvent system: A slight adjustment to the polarity of your eluent can significantly impact resolution. For benzofuranones, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are common.[2][3] Experiment with different ratios to find the optimal separation.

  • Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve the separation of closely eluting compounds.

  • Try a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel (e.g., diol or cyano).

  • Consider preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to flash column chromatography.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Problem 1: Low Recovery from Column Chromatography
Possible Cause Solution
Compound is adsorbing irreversibly to the silica gel. Some highly polar compounds can bind strongly to silica. You can try deactivating the silica gel by adding a small amount of a polar solvent like triethylamine to your eluent. Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.
The compound is degrading on the silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using a neutralized silica gel or switching to a different stationary phase can mitigate this issue.
The eluent is not polar enough to elute the compound. If your compound is not moving from the baseline, gradually increase the polarity of your eluent system.
Problem 2: Difficulty with Recrystallization
Possible Cause Solution
"Oiling out" instead of crystallizing. This occurs when the compound is not fully soluble in the hot solvent or when the solution is cooled too quickly. Ensure your compound fully dissolves in the minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also induce crystallization.
No crystal formation upon cooling. The compound may be too soluble in the chosen solvent. If the solution is too dilute, try concentrating it by evaporating some of the solvent. If the compound is highly soluble, you may need to add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
The crystals are colored, indicating trapped impurities. This suggests that the chosen solvent is not ideal for rejecting the colored impurity. You may need to perform a charcoal treatment on the hot solution before filtration and cooling. Alternatively, a different recrystallization solvent may be required.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one using silica gel chromatography.

Materials:

  • Crude 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running a TLC of your crude product in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of your compound by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc Determine Eluent column Column Chromatography tlc->column analysis Purity Check (NMR, GC-MS) column->analysis recrystallize Recrystallization recrystallize->analysis pure Pure Product analysis->recrystallize Purity <95% analysis->pure Purity >95%

Caption: A typical workflow for the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn start Poor Separation in Column Chromatography check_rf Is Rf ~0.3 on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_eluent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_degradation Suspect Degradation? check_loading->check_degradation No success Improved Separation reduce_load->success change_stationary_phase Use Neutral Alumina or Deactivated Silica check_degradation->change_stationary_phase Yes check_degradation->success No, problem resolved change_stationary_phase->success

Sources

Technical Support Center: Overcoming Low Yield in the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its synthesis is a cornerstone of modern medicinal and organic chemistry. However, researchers frequently encounter challenges with low reaction yields, which can stall discovery and development pipelines. This guide provides field-proven insights and systematic troubleshooting strategies to diagnose and resolve common issues in benzofuran synthesis. Drawing from established catalytic strategies and mechanistic understanding, this resource is designed for researchers, scientists, and drug development professionals to optimize their synthetic routes and achieve higher, more consistent yields.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran core?

A1: The construction of the benzofuran ring system typically involves the formation of key C-C and C-O bonds via cyclization. The most prevalent modern strategies include:

  • Palladium-Catalyzed Reactions: These are exceptionally versatile and widely used. A common pathway involves the Sonogashira or Heck coupling of an o-halophenol (usually o-iodophenol) with an alkyne, followed by an intramolecular cyclization to form the furan ring.[5][6]

  • Copper-Catalyzed Synthesis: Offering a more economical and greener alternative to palladium, copper catalysts are effective for reactions like the oxidative annulation of phenols and alkynes or in one-pot syntheses starting from materials like o-hydroxy aldehydes.[3][5][7]

  • Reactions from Salicylaldehydes: Classic methods, such as the Rap-Stoermer reaction, involve the condensation of salicylaldehydes with compounds like α-haloketones or ethyl chloroacetate to build the benzofuran structure.[7][8]

  • Metal-Free Cyclizations: To avoid transition metal contaminants, methods using reagents like hypervalent iodine or strong bases (e.g., Cs₂CO₃) can effectively mediate the oxidative or base-promoted cyclization of precursors like ortho-hydroxystilbenes or o-alkynylphenols.[9][10]

Q2: How do the electronic properties of my starting materials affect reaction outcomes?

A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency and yield. Generally, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenol or salicylaldehyde ring increase the nucleophilicity of the phenolic oxygen, facilitating the crucial C-O bond-forming cyclization step and often leading to higher yields.[3] Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease the reactivity of the aromatic ring and the nucleophilicity of the phenol, resulting in slower reaction rates and diminished yields.[3][7] Careful consideration of these electronic factors is critical when planning a synthetic route or troubleshooting a low-yield reaction.

Q3: My overall yield is consistently low. What are the most common general factors to investigate first?

A3: Before delving into complex mechanistic problems, a systematic check of fundamental reaction parameters is essential. Low yields are often traced back to one of the following four areas:

  • Catalyst Activity: The palladium or copper catalyst may be old, oxidized, or poisoned. Always use a fresh, high-quality catalyst or verify the activity of your current batch.[6]

  • Reagent & Solvent Quality: Impurities, especially water and oxygen, can deactivate catalysts and cause side reactions. Ensure all starting materials are pure and that solvents are anhydrous and properly degassed to remove dissolved oxygen.[6]

  • Reaction Atmosphere: Many catalytic cycles, particularly those involving palladium, are sensitive to oxygen. Maintaining a strictly inert atmosphere (e.g., using Argon or Nitrogen) from start to finish is critical to prevent catalyst oxidation and decomposition.[6]

  • Suboptimal Conditions: The chosen temperature, base, or solvent may not be ideal for your specific substrates. A systematic screening of these parameters is often the key to unlocking higher yields.[6][11]

Troubleshooting Guide: Specific Scenarios

This section addresses specific, common problems encountered during benzofuran synthesis in a direct question-and-answer format.

Scenario 1: My Palladium-catalyzed Sonogashira/cyclization from an o-iodophenol and a terminal alkyne is failing or giving <10% yield.

  • Question: I am using (PPh₃)₂PdCl₂, CuI, and NaHCO₃ as the base in DMF at 110°C, but the reaction is not working. What is the likely cause?

  • Answer: This is a classic issue that can often be resolved by examining your choice of base and the potential for catalyst deactivation.

    • Potential Cause 1: Water Formation from Base. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (>100°C) to produce water.[5] This in situ water generation can hydrolyze intermediates and interfere with the palladium catalytic cycle, leading to catalyst deactivation and drastically reduced yields.[5]

    • Solution 1: Switch to an Anhydrous Base. The most effective solution is to replace sodium bicarbonate with an anhydrous inorganic base that does not generate water upon heating. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent, widely used alternatives that often lead to significant improvements in yield for this type of reaction.[5][6]

    • Potential Cause 2: Catalyst Poisoning. The palladium catalyst is highly sensitive to oxygen and other impurities. "Tarring" or decomposition of starting materials at high temperatures can also generate species that poison the catalyst.[6]

    • Solution 2: Ensure Rigorous Inert Conditions. Use a Schlenk line or glovebox to assemble the reaction. Solvents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) before use.[6] Using a more robust palladium source, such as Pd(PPh₃)₄, may also be beneficial.[5]

    • Potential Cause 3: Alkyne Homocoupling (Glaser Coupling). A common side reaction, particularly when using a copper co-catalyst, is the homocoupling of your terminal alkyne to form a diyne.[6] This consumes your starting material and reduces the yield of the desired benzofuran.

    • Solution 3: Minimize or Eliminate Copper. Consider running the reaction with a minimal amount of CuI or switching to a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture via syringe pump can also help to keep its instantaneous concentration low, disfavoring the homocoupling pathway.[6]

Scenario 2: I am isolating the uncyclized Sonogashira coupling product, but not the final benzofuran. How can I promote the final cyclization step?

  • Question: My TLC and GC-MS analysis clearly show the formation of the 2-alkynylphenol intermediate, but the subsequent intramolecular C-O bond formation to yield the benzofuran is not occurring. What should I change?

  • Answer: This outcome indicates that your conditions are suitable for the initial C-C bond formation (Sonogashira coupling) but are suboptimal for the subsequent 5-exo-dig cyclization. The two steps have different activation energy requirements and dependencies on reaction parameters.

    • Potential Cause: Suboptimal Conditions for Cyclization. The temperature, solvent, or base may be sufficient for the coupling reaction but not for overcoming the energy barrier of the intramolecular C-O bond formation.

    • Solution: Adjust Reaction Parameters Post-Coupling.

      • Increase Temperature: After confirming the formation of the alkyne intermediate via TLC or GC-MS, consider increasing the reaction temperature by 10-20°C to promote the cyclization step.

      • Screen Solvents: While the coupling may work in various solvents, the cyclization step is often highly solvent-dependent. Solvents like DMF and acetonitrile have been found to be more favorable for intramolecular cyclizations than toluene or THF in some cases.[6][9]

      • Evaluate Base Strength: The base plays a crucial role in deprotonating the phenol to initiate the cyclization. If you are using a weak base (e.g., an amine), switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary to facilitate the final ring-closing step.[6][9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in benzofuran synthesis.

TroubleshootingWorkflow start Low / No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst Store Under Inert Gas catalyst->fresh_catalyst screen_temp Vary Temperature conditions->screen_temp screen_solvent Screen Solvents (e.g., DMF, ACN, Toluene) conditions->screen_solvent screen_base Screen Bases (e.g., K2CO3, Cs2CO3) conditions->screen_base purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents degas Degas Solvents (Freeze-Pump-Thaw) reagents->degas stoichiometry Adjust Stoichiometry (e.g., Excess Alkyne) reagents->stoichiometry glaser Minimize Glaser Coupling (e.g., Copper-Free) side_reactions->glaser

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

General Protocol for Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a generalized procedure for the widely used Sonogashira coupling followed by intramolecular cyclization.[6] Disclaimer: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • (PPh₃)₂PdCl₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol, base, (PPh₃)₂PdCl₂, and CuI under an inert atmosphere of Argon or Nitrogen.

  • Solvent & Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 2-substituted benzofuran.[5]

Data Summary: Impact of Base on a Model Reaction

The choice of base is critical for success. The table below summarizes typical outcomes for the synthesis of 2-phenylbenzo[b]furan from o-iodophenol and phenylacetylene.

EntryBase (2.5 eq)SolventTemperature (°C)Typical Yield (%)Key Observation
1NaHCO₃DMF110< 10%Significant starting material decomposition and low conversion.[5]
2K₂CO₃DMF10075-85%Efficient conversion to product with minimal side reactions.[5]
3Cs₂CO₃DMF80-10080-95%Often provides the highest yields, even at lower temperatures, due to its high solubility and basicity.[6][9]
4Et₃NToluene8040-60%Moderate yield; often less effective for the cyclization step than inorganic bases.

References

  • Benchchem. (2025).
  • dos Santos, J. C., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. Eur. J. Org. Chem.
  • Zafar, H., et al. (2024).
  • Zafar, H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.
  • Panday, S. K., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Li, X., et al. (2019).
  • Zafar, H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wikipedia. (n.d.). Benzofuran. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Cyclization Step in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of benzofuran derivatives. This guide is designed to provide in-depth troubleshooting assistance for the critical cyclization step, a frequent bottleneck in developing these important heterocyclic motifs. Benzofurans are core structures in numerous pharmaceuticals and natural products, making their efficient synthesis a key objective in medicinal and organic chemistry.[1][2]

This resource is structured in a practical question-and-answer format, addressing common and complex issues encountered in the laboratory. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Benzofuran Product

Question: I am attempting a palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization to synthesize a 2-substituted benzofuran, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: This is a common challenge that can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.[3] A systematic approach is crucial for identifying the root cause.

Causality and Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be old, improperly stored, or simply not active enough for your specific substrate. Oxygen can poison palladium catalysts, leading to deactivation.[3]

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst.

      • Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3][4]

      • Consider screening different palladium sources (e.g., Pd(PPh₃)₄, (PPh₃)₂PdCl₂) and ligands. Bulky, electron-rich phosphine ligands can sometimes enhance catalytic activity.[3]

  • Suboptimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be optimal for the cyclization step, even if the initial coupling appears to work.[4]

    • Solution:

      • Temperature: Gradually increase the reaction temperature in increments (e.g., from 60°C to 100°C). Some cyclizations require more thermal energy.[3][4] However, be cautious of excessively high temperatures which can lead to catalyst decomposition or side reactions.[3]

      • Solvent: The polarity and boiling point of the solvent are critical. While toluene and DMF are common, screening other solvents like acetonitrile or dioxane can be beneficial as they have been shown to favor certain intramolecular cyclizations.[3][5]

      • Base: The base is crucial for both the coupling and cyclization steps.[3] If you are using an organic amine like triethylamine, consider switching to a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, which have proven effective in promoting cyclization.[3]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in the starting materials (o-halophenol or alkyne) can interfere with the reaction. Incorrect stoichiometry can also lead to poor yields.[3]

    • Solution:

      • Ensure all reagents are pure and dry.

      • Verify the stoichiometry, often a slight excess of the alkyne (1.1-1.5 equivalents) is beneficial.[3]

Troubleshooting Workflow:

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst Ensure Inert Atmosphere catalyst->fresh_catalyst screen_ligands Screen Different Ligands catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents screen_bases Screen Bases conditions->screen_bases purify_reagents Purify/Dry Reagents Adjust Stoichiometry reagents->purify_reagents glaser Address Alkyne Homocoupling side_reactions->glaser G cluster_0 Step 1: C-C Bond Formation (e.g., Sonogashira) cluster_1 Step 2: Intramolecular Cyclization o-halophenol o-halophenol Intermediate Intermediate o-halophenol->Intermediate  Pd/Cu catalyst,  Base 1, Alkyne, T1 Benzofuran Benzofuran Intermediate->Benzofuran  Base 2, T2 ControlPoint1 Troubleshooting Point 1: - Catalyst activity - Base 1 choice - Temperature T1 ControlPoint2 Troubleshooting Point 2: - Base 2 choice - Temperature T2

Caption: Key control points for troubleshooting a tandem coupling-cyclization reaction.

Experimental Protocol: A General Procedure for Palladium/Copper-Catalyzed Benzofuran Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried, sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%), copper(I) iodide (CuI, 5 mol%), and the o-iodophenol (1.0 equiv.). [4]2. Inert Atmosphere: Seal the tube with a septum and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes. [4]3. Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., acetonitrile or DMF) via syringe. Then, add the base (e.g., triethylamine, 1.2 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe. [3][4]4. Reaction: Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90°C). [4]5. Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [3]

References

  • Vertex AI Search. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
  • ResearchGate. (n.d.). Proposed mechanism for the one-pot synthesis of benzofurans.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
  • BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a.
  • BenchChem. (n.d.). avoiding byproduct formation in benzofuran ring synthesis.

Sources

Improving the selectivity of reactions involving 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Benzofuranone scaffolds are prevalent in numerous biologically active compounds, making precise control over their reactivity paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the chemical modification of this specific ketone, with a strong focus on improving reaction selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific, practical questions that arise during experimentation. Our approach is to not only provide a solution but to explain the underlying chemical principles, empowering you to troubleshoot future challenges effectively.

Question 1: I'm attempting an α-alkylation and getting a mixture of products. How can I control the site of functionalization?

This is the most common challenge with this substrate and it stems from the ability to form two different enolates. The ketone has two sets of α-protons: those at the C5 position (on the cyclohexanone ring) and those at the C3 position (on the dihydrofuran ring).

  • C5 Deprotonation: Leads to the kinetic enolate . This reaction is faster because the C5 protons are generally more accessible and kinetically more acidic. However, the resulting enolate is less substituted.

  • C3 Deprotonation: Leads to the thermodynamic enolate . This enolate is more stable due to the formation of a more substituted, conjugated double bond system extending to the furan oxygen. Its formation is slower and requires conditions that allow for equilibration between the two possible enolates.[3][4]

Controlling the regioselectivity is a classic case of kinetic versus thermodynamic control.[5][6] The choice of base, solvent, and temperature is critical.

G cluster_start Experimental Goal cluster_kinetic Kinetic Control Pathway cluster_thermo Thermodynamic Control Pathway Start Selectivity Goal: Functionalize C5 or C3? Kinetic_Conditions Conditions: - Strong, bulky base (LDA) - Aprotic solvent (THF) - Low temperature (-78 °C) Start->Kinetic_Conditions  Target C5 Thermo_Conditions Conditions: - Weaker base (NaH, t-BuOK) - Protic or polar aprotic solvent - Higher temperature (0 °C to RT) Start->Thermo_Conditions  Target C3 Kinetic_Product Outcome: Selective C5 Functionalization (Kinetic Product) Kinetic_Conditions->Kinetic_Product Thermo_Product Outcome: Selective C3 Functionalization (Thermodynamic Product) Thermo_Conditions->Thermo_Product

Caption: Decision workflow for regioselective functionalization.

Question 2: What is a reliable, step-by-step protocol for selectively forming the C5-enolate (Kinetic Control)?

To favor the kinetic enolate, the key is to use conditions of irreversible, rapid deprotonation at the least sterically hindered site. A strong, bulky, non-nucleophilic base at low temperature is ideal. Lithium diisopropylamide (LDA) is the reagent of choice.[3][5]

Experimental Protocol: Selective C5-Alkylation (Kinetic)

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Solvent and Substrate: Add 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (1.0 eq) to anhydrous tetrahydrofuran (THF, ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add freshly prepared or commercial LDA (1.1 eq, as a solution in THF/hexanes) dropwise via syringe over 15 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir for 1 hour at -78 °C.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise. It is crucial that the electrophile is pure and dry.

  • Reaction: Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • LDA: Its bulky isopropyl groups prevent it from acting as a nucleophile and favor abstraction of the sterically more accessible C5 protons.[4]

  • THF: An aprotic solvent that solvates the lithium cation but does not participate in proton exchange, preventing enolate equilibration.[3]

  • -78 °C: At this low temperature, the energy barrier to reach the more stable thermodynamic enolate is too high. The reaction is effectively "frozen" at the kinetic stage.

Question 3: How can I favor functionalization at the C3 position (Thermodynamic Control)?

To achieve thermodynamic control, you need conditions that allow the initially formed kinetic enolate to revert to the starting ketone and re-form into the more stable thermodynamic enolate. This requires a weaker base and/or higher temperatures.

Experimental Protocol: Selective C3-Functionalization (Thermodynamic)

  • Apparatus Setup: Use a similar flame-dried setup as described for the kinetic protocol.

  • Base and Substrate: In the flask, suspend a moderately strong base like sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu, 1.2 eq) in anhydrous THF.

  • Substrate Addition: Add a solution of the ketone (1.0 eq) in THF dropwise to the base suspension at 0 °C.

  • Equilibration: Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. This warming period is crucial for allowing the enolates to equilibrate.

  • Electrophile Addition: Cool the solution back to 0 °C and add the electrophile (1.2 eq).

  • Reaction & Workup: Stir until completion (monitor by TLC), then perform an appropriate aqueous quench (e.g., water or saturated NH₄Cl) and standard extractive workup as previously described.

  • Purification: Purify via flash column chromatography.

Causality Behind Choices:

  • NaH or KOtBu: These bases are strong enough to deprotonate the ketone, but the presence of the conjugate acid (H₂ or t-BuOH, respectively, or trace amounts of starting ketone) allows for proton exchange, facilitating equilibration to the more stable enolate.[4]

  • Higher Temperature (0 °C to RT): Provides the necessary thermal energy to overcome the activation barrier for the interconversion of the kinetic and thermodynamic enolates.

ParameterKinetic Control (C5-Selective)Thermodynamic Control (C3-Selective)
Base LDA (Lithium diisopropylamide)NaH, KOtBu, NaHMDS
Stoichiometry ~1.1 equivalents~1.2 equivalents (or catalytic base)
Temperature -78 °C0 °C to Room Temperature
Solvent Aprotic (e.g., THF, Diethyl Ether)Protic or Aprotic (e.g., THF, t-BuOH)
Key Principle Irreversible, fast deprotonationReversible, equilibrium-driven process
Question 4: My aldol condensation with benzaldehyde is giving poor diastereoselectivity. What can I do to improve it?

The aldol condensation is highly sensitive to reaction conditions. For cyclic ketones, controlling the facial selectivity of the enolate's attack on the aldehyde is key to achieving high diastereoselectivity.[7]

Troubleshooting Aldol Condensation Selectivity

ProblemPotential CauseSuggested Solution
Low Diastereoselectivity 1. Wrong Catalyst/Conditions: Standard NaOH or KOH catalysis often leads to mixtures by promoting reversible retro-aldol/aldol sequences.1a. Lewis Acid Catalysis: Use a Lewis acid like TiCl₄ or BF₃·OEt₂ with your pre-formed lithium enolate (formed under kinetic conditions at -78 °C). Lewis acids chelate to both the enolate oxygen and the aldehyde carbonyl, creating a more rigid, organized transition state that favors one diastereomer. 1b. Use of Specific Catalysts: For asymmetric versions, consider using well-established organocatalysts like proline derivatives, which can provide excellent diastereo- and enantioselectivity.[7][8]
2. Temperature Too High: Higher temperatures can reduce selectivity by allowing less-favored transition states to be accessed.2. Maintain Low Temperature: Perform the reaction at -78 °C and maintain this temperature throughout the addition of the aldehyde and for several hours afterward before quenching.
Formation of Side Products 1. Self-Condensation: If the enolate is not formed quantitatively, the remaining ketone can self-condense.1. Ensure Full Enolate Formation: Use a full equivalent of a strong base like LDA and allow sufficient time for deprotonation before adding the aldehyde.
2. Dehydration: The initial β-hydroxy ketone adduct can eliminate water to form an α,β-unsaturated product, especially under harsh basic or acidic conditions.2. Milder Quench/Workup: Use a buffered quench (e.g., pH 7 buffer) or a mild acid like saturated NH₄Cl. Avoid strong acids or heating during workup.

G cluster_reactants cluster_products Ketone Benzofuranone Enolate Regioselective Enolate Formation Ketone->Enolate Base Base (e.g., LDA) Base->Enolate Aldehyde Aldehyde Transition_State Transition State (Chelation Control) Aldehyde->Transition_State Lewis Acid or Organocatalyst Syn Syn-Aldol Adduct Anti Anti-Aldol Adduct Enolate->Transition_State Lewis Acid or Organocatalyst Transition_State->Syn Favored Pathway Transition_State->Anti Disfavored Pathway

Caption: Controlling diastereoselectivity in aldol reactions.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.National Institutes of Health (NIH).
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available from: [Link]

  • Lecture 3 Regioselective Formation of Enolates.University Handout.
  • Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis. ACS Publications - Organic Letters. Available from: [Link]

  • Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. MDPI. Available from: [Link]

  • Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Royal Society of Chemistry. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). Available from: [Link]

  • Benzofuran. Wikipedia. Available from: [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.University Handout.
  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. Available from: [Link]

  • Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. ResearchGate. Available from: [Link]

  • Research progress of catalysts for aldol condensation of biomass based compounds. SpringerLink. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Regioselective enolate formation. Chemistry Stack Exchange. Available from: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Royal Society of Chemistry Publishing. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available from: [Link]

Sources

Side-product analysis in the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthesis, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. Each entry provides a potential cause for the issue and a detailed, actionable solution based on established chemical principles.

Q1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely side-products?

Low yields and multiple TLC spots are often indicative of competing reaction pathways. In the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one from dimedone and an α-haloketone (e.g., chloroacetone), the primary cause of side-product formation is the ambident nucleophilicity of the dimedone enolate. This leads to a competition between C-alkylation and O-alkylation.

  • Desired Product (via C-alkylation): The reaction proceeds through the initial C-alkylation of the dimedone enolate, followed by an intramolecular cyclization and dehydration to form the benzofuranone ring.

  • Major Side-Product (via O-alkylation): The competing O-alkylation pathway leads to the formation of 3-(2-oxopropyloxy)-5,5-dimethylcyclohex-2-en-1-one. This intermediate may not efficiently cyclize to the desired product under the reaction conditions.[1]

Identifying the Side-Products:

The primary side-product can be identified by its distinct spectroscopic signature compared to the desired product.

CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Singulet for the furan proton, singlets for the two methyl groups, and signals for the cyclohexenone methylene protons.Signals for the furan ring carbons, the ketone carbonyl, and the quaternary carbon of the dimethyl group.
3-(2-oxopropyloxy)-5,5-dimethylcyclohex-2-en-1-one Singlet for the acetyl methyl group, a singlet for the enol ether proton, and signals for the cyclohexenone ring protons.Signals for the acetyl carbonyl, the enol ether carbons, and the ketone carbonyl of the cyclohexenone ring.

Solution:

To favor C-alkylation over O-alkylation, the choice of solvent and base is critical.

  • Solvent: Protic solvents, such as ethanol or methanol, can solvate the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation. Aprotic polar solvents, like DMSO or DMF, tend to favor O-alkylation.[1]

  • Base: The choice of base can also influence the C/O alkylation ratio. Weaker bases, such as K₂CO₃ or NaHCO₃, are often preferred as they can minimize the formation of the more reactive, "free" enolate that is prone to O-alkylation.

Experimental Protocol to Favor C-Alkylation:

  • Dissolve dimedone in ethanol.

  • Add a stoichiometric amount of a mild base, such as potassium carbonate.

  • Slowly add the α-haloketone (e.g., chloroacetone) to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Q2: I have isolated a significant amount of a high molecular weight side-product. What could it be?

The formation of a high molecular weight side-product could be due to a self-condensation of dimedone or a Michael addition reaction.

  • Dimedone Self-Condensation: Under strongly basic conditions, dimedone can undergo self-condensation to form a variety of oligomeric products.

  • Michael Addition Product: An alternative side reaction involves the Michael addition of a second molecule of dimedone to an α,β-unsaturated ketone intermediate. This can occur if the initial C-alkylation product undergoes elimination before cyclization.

Proposed Structure of Michael Adduct:

2-(3-(4,4-dimethyl-2,6-dioxocyclohexyl)propan-2-one)-5,5-dimethylcyclohexane-1,3-dione

Solution:

  • Control Stoichiometry: Use a slight excess of the α-haloketone to ensure complete consumption of the dimedone and minimize self-condensation.

  • Temperature Control: Maintain a moderate reaction temperature to prevent side reactions. Higher temperatures can promote both self-condensation and Michael addition.

  • Choice of Base: As mentioned previously, using a milder base can help to control the reactivity of the dimedone enolate.

Q3: My final product is colored, suggesting the presence of an impurity. What could be the cause?

A colored impurity may indicate the formation of a conjugated, unsaturated side-product. This can arise from over-oxidation or rearrangement of the desired product or intermediates, particularly if the reaction is run for an extended period or at elevated temperatures.

Solution:

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Purification: The colored impurity can often be removed by column chromatography. If the impurity is highly polar, a wash with a dilute aqueous acid or base solution during the workup may be effective. Activated carbon treatment of a solution of the crude product can also be used to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one?

The synthesis typically proceeds via a tandem reaction sequence involving C-alkylation and intramolecular cyclization.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dimedone Dimedone Enolate Dimedone Enolate Dimedone->Enolate Base Haloketone α-Haloketone C_Alkylation C-Alkylated Intermediate Enolate->C_Alkylation + α-Haloketone O_Alkylation O-Alkylated Side-Product Enolate->O_Alkylation + α-Haloketone (Side Reaction) Cyclized_Int Cyclized Intermediate C_Alkylation->Cyclized_Int Intramolecular Cyclization Target Target Product Cyclized_Int->Target - H₂O

Caption: General reaction mechanism for the synthesis of the target compound.

Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system (e.g., hexane:ethyl acetate) should be chosen to achieve good separation between the starting materials, the product, and any side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated side-products.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can be used to confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the product and identifying volatile impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the product, such as the carbonyl group of the ketone and the C-O-C stretch of the furan ring.

Q3: How can I purify the final product?

The most common method for purifying 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) will typically provide good separation.

Recrystallization can also be an effective purification method if a suitable solvent system is found.

Q4: Are there alternative synthetic routes to this compound?

While the condensation of dimedone with an α-haloketone is a common approach, other methods have been reported. For example, the reaction of dimedone with propargyl halides followed by cyclization can also yield benzofuranone derivatives. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the benzofuran ring.

Experimental Workflow: Synthesis and Analysis

Experimental_Workflow Start Start: Dimedone & α-Haloketone Reaction Reaction: Solvent, Base, Temp. Control Start->Reaction TLC_Monitor TLC Monitoring Reaction->TLC_Monitor Periodic Sampling TLC_Monitor->Reaction Incomplete Workup Aqueous Workup TLC_Monitor->Workup Complete Extraction Organic Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization: NMR, MS, IR Pure_Product->Characterization

Caption: A typical experimental workflow for the synthesis and analysis of the target compound.

References

  • Yusifov, N. N., Ismayilov, V. M., Sadigova, N. D., Kopylovich, M. N., & Mahmudov, K. T. (2013). A straightforward synthesis of 2(3),6,6-trimethyl- 6,7-dihydrobenzofuran-4(5H)-ones. Mendeleev Communications, 23(5), 292–293. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important synthetic target. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst efficacy and reaction outcomes, empowering you to make informed decisions in your own laboratory work.

Section 1: Understanding the Core Synthesis and its Primary Challenge

The most common and direct route to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one starts from the readily available precursor, dimedone (5,5-dimethylcyclohexane-1,3-dione). The synthesis involves an initial alkylation of dimedone followed by an intramolecular cyclization to form the benzofuran ring system.

The critical challenge in this synthesis is controlling the regioselectivity of the initial alkylation step. Dimedone exists in equilibrium with its enol form and can be deprotonated to form an enolate anion. This enolate has two nucleophilic sites: the carbon atom (C-alkylation) and the oxygen atom (O-alkylation). These two pathways lead to different intermediates, and only the C-alkylation product can directly cyclize to the desired benzofuran, while the O-alkylation product leads to an isomeric furan.[1] Therefore, the choice of catalyst and conditions is paramount to steer the reaction towards the desired C-alkylation pathway.

G cluster_start Starting Material cluster_intermediate Alkylation Pathways cluster_product Final Products Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) C_Alkylation C-Alkylation Intermediate (Desired Pathway) Dimedone->C_Alkylation Base-Mediated C-Alkylation O_Alkylation O-Alkylation Intermediate (Side-Product Pathway) Dimedone->O_Alkylation Base-Mediated O-Alkylation Target Target Product 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one C_Alkylation->Target Thermal or Acid-Catalyzed Cyclization Isomer Isomeric Furan (Side Product) O_Alkylation->Isomer Cyclization

Figure 1: Competing O- vs. C-alkylation pathways in the synthesis starting from dimedone.

Section 2: Catalyst Selection and Optimization (Q&A Format)

This section addresses the most common questions regarding catalyst and condition selection for this synthesis.

Q1: What is the standard catalytic approach for this synthesis, and why is it effective?

A: The most straightforward and widely reported method involves a base-mediated alkylation of dimedone with a suitable C2-electrophile (like a 2-haloacetaldehyde equivalent), followed by a thermal or acid-catalyzed cyclization.[1][2]

  • Catalyst: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is a common and effective choice.[1]

  • Causality: K₂CO₃ is a solid base that is strong enough to deprotonate the acidic β-dicarbonyl protons of dimedone to form the reactive enolate. Its heterogeneous nature can sometimes favor C-alkylation. Using it in a polar aprotic solvent like DMSO enhances the nucleophilicity of the enolate, driving the alkylation forward.[1] The subsequent cyclization is often achieved by heating the reaction mixture, which provides the activation energy for the intramolecular condensation.[1]

Q2: My synthesis is producing a significant amount of the undesired O-alkylation isomer. How can I improve the C-alkylation selectivity?

A: This is the most prevalent issue. Selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The carbon nucleophile is "softer" and the oxygen nucleophile is "harder." To favor the desired C-alkylation, you should adjust conditions to promote the "softer" interaction.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred. They solvate the cation of the base (e.g., K⁺) but leave the enolate anion relatively "free" and highly nucleophilic, which tends to favor C-alkylation.[1] Protic solvents (e.g., ethanol) can hydrogen-bond with the oxygen of the enolate, reducing its nucleophilicity and potentially favoring O-alkylation.

  • Counter-ion: The nature of the cation from the base can influence the reaction. Larger, "softer" cations may associate less tightly with the oxygen, leaving it more available for reaction.

  • Temperature: Lowering the reaction temperature during the initial alkylation step can sometimes increase selectivity by favoring the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.

Q3: Can acid catalysts be used for the cyclization step?

A: Yes, acid catalysis is a viable strategy, particularly for the ring-closing (cyclization) step after the initial alkylation.

  • Catalyst Types: Brønsted acids like p-toluenesulfonic acid (PTSA), acetic acid (AcOH)[3], or solid-supported acids like silica-supported perchloric acid (HClO₄-SiO₂) are effective.[4][5]

  • Mechanism: The acid protonates the carbonyl oxygen of the side chain introduced during alkylation. This makes the carbonyl carbon more electrophilic and highly susceptible to intramolecular attack by the enol hydroxyl group, facilitating the dehydration and ring closure to form the furan ring.

  • When to Use: An acid catalyst is particularly useful if thermal cyclization is slow or requires temperatures high enough to cause product degradation. It can often lead to cleaner reactions and lower reaction temperatures.

Q4: Are transition metal catalysts, such as Palladium or Copper, relevant for this synthesis?

A: For the specific transformation of dimedone to the target molecule, transition metal catalysts are generally not used in the primary pathway. However, they are central to many other modern methods of benzofuran synthesis.[3][6]

  • Context: Palladium-catalyzed reactions, for example, are excellent for forming C-C or C-O bonds, such as in Sonogashira or Heck couplings, which can be used to construct complex precursors that are then cyclized to form substituted benzofurans.[3][7]

  • Applicability: A multi-step route to the target molecule could potentially involve a palladium-catalyzed cross-coupling to attach a vinyl or ethynyl group to a phenol derivative, followed by an intramolecular cyclization. However, for this specific target, the route from dimedone is significantly more direct and atom-economical.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Ineffective Deprotonation: The base is not strong enough or is deactivated.Ensure the base (e.g., K₂CO₃) is fresh and anhydrous. Use a suitable solvent like dry DMSO to maximize base effectiveness and enolate reactivity.[1]
2. Poor Alkylating Agent: The electrophile is unreactive or has degraded.Use a fresh, high-purity alkylating agent (e.g., a 2-haloprop-2-enyl precursor).[1]
3. Inefficient Cyclization: The temperature for thermal cyclization is too low.Increase the reaction temperature post-alkylation. Alternatively, after the alkylation is complete, add a catalytic amount of a Brønsted acid (e.g., PTSA) to promote cyclization at a lower temperature.[4][5]
Mixture of Isomers 1. Dominant O-Alkylation: Reaction conditions favor the kinetic O-alkylation pathway.As discussed in Q2, switch to a polar aprotic solvent (DMSO).[1] Consider running the alkylation at a lower temperature for a longer period.
Formation of Complex Byproducts 1. Self-Condensation: The dimedone enolate reacts with another molecule of dimedone.Add the alkylating agent slowly to a solution of the base and dimedone. This keeps the concentration of the alkylating agent high relative to the enolate, favoring the desired intermolecular reaction.
2. Degradation: The reaction temperature is too high or the conditions are too harsh.Monitor the reaction by TLC. If product spots appear and then diminish, reduce the reaction temperature or time. Consider using an acid catalyst for a milder cyclization.

Section 4: Standard Experimental Protocol

This protocol is a representative procedure based on the base-mediated alkylation and thermal cyclization method.[1]

Objective: To synthesize 2,6,6-trimethyl-6,7-dihydrobenzofuran-4(5H)-one (an analogue, illustrating the core reaction).

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimedone (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to dimedone.

  • Alkylation: To the stirred suspension, add 1,2,3-trichloropropane (1.1 eq).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The initial alkylation may take several hours.

  • Cyclization: Once the starting material is consumed, increase the temperature to induce cyclization. This step may require heating for an additional period until a new product spot is dominant on TLC.[1]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Section 5: Catalyst Strategy Decision Workflow

The following workflow can help guide your decision-making process when setting up or troubleshooting the synthesis.

G cluster_troubleshoot Troubleshooting start Start Synthesis of Target Molecule setup Initial Setup: Dimedone + Alkylating Agent Base: K₂CO₃ Solvent: DMSO start->setup monitor Monitor Reaction by TLC setup->monitor complete Reaction Complete? monitor->complete low_yield Problem: Low Yield? isomers Problem: Isomer Mixture? low_yield->isomers No add_acid Action: Add catalytic Brønsted acid (PTSA) for cyclization low_yield->add_acid Yes isomers->monitor No change_solvent Action: Ensure solvent is polar aprotic (DMSO). Consider lower temp. isomers->change_solvent Yes add_acid->monitor change_solvent->setup complete->low_yield No workup Workup & Purify complete->workup Yes finish Obtain Pure Product workup->finish

Figure 2: A decision workflow for catalyst selection and troubleshooting.

Section 6: Frequently Asked Questions (FAQs)

  • FAQ 1: Can other bases be used instead of K₂CO₃?

    • Yes, other non-nucleophilic bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be used. NaH is a much stronger base and may lead to faster but potentially less selective reactions. Cs₂CO₃ is known in some systems to promote C-alkylation due to the large, soft cesium cation. However, K₂CO₃ offers a good balance of reactivity, cost, and ease of handling.[1]

  • FAQ 2: How critical is the solvent's purity?

    • Very critical. The presence of water or other protic impurities in the solvent (like DMSO) can quench the enolate, protonate the base, and significantly reduce the reaction rate and yield. Using anhydrous solvents is strongly recommended.

  • FAQ 3: Is microwave irradiation a viable option to accelerate this reaction?

    • Yes, microwave-assisted synthesis is an excellent technique to explore for this reaction. Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reagents.[8][9] It can be particularly effective for driving the thermal cyclization step to completion in minutes rather than hours. Optimization of time and temperature would be required.

References

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 25-31. Available at: [Link]

  • Yusifov, N. N., et al. (2013). A straightforward synthesis of 2(3),6,6-trimethyl- 6,7-dihydrobenzofuran-4(5H)-ones. Mendeleev Communications, 23(5), 292–293. Available at: [Link]

  • Gallo, M. G. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-hydroxydibenzopyran-6-ones via benzannulation of coumarins. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.

Sources

Technical Support Center: Solvent Effects on the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental issues related to the critical role of solvents in these reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the strategic selection of solvents in various benzofuran synthesis methodologies.

Q1: What are the primary roles of a solvent in benzofuran synthesis, and how does its choice impact the reaction outcome?

A1: The solvent is not merely an inert medium; it is an active participant that influences multiple facets of the reaction. Its primary roles include:

  • Solubilizing Reagents: Ensuring all reactants, catalysts, and intermediates remain in the solution phase is fundamental for reaction kinetics.

  • Stabilizing Intermediates and Transition States: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates common in cyclization pathways, often accelerating the reaction.[1][2]

  • Influencing Catalyst Activity: The solvent's ability to coordinate with a metal center (e.g., palladium) can significantly affect the catalyst's stability and reactivity. In some cases, solvents like triethylamine can act as both a base and a solvent.[2][3]

  • Controlling Reaction Temperature: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is crucial for overcoming activation energy barriers.

  • Directing Reaction Pathways: In some cases, the solvent can control regioselectivity or even divert the reaction towards different products. For example, in acid-catalyzed reactions of ketoximes, aprotic solvents may favor the desired benzofuran synthesis over a competing Beckmann rearrangement.[4]

Q2: For palladium-catalyzed syntheses like Sonogashira or Heck coupling followed by cyclization, what are the key considerations for solvent selection?

A2: Palladium-catalyzed reactions are among the most common methods for benzofuran synthesis.[2][5] The solvent choice is critical for success.

  • Polar Aprotic Solvents are Preferred: Solvents like DMF, acetonitrile (MeCN), and dioxane are frequently used. DMF is often the best choice due to its excellent ability to dissolve a wide range of organic substrates and inorganic salts (bases), and its high boiling point allows for a wide temperature range.[6] Acetonitrile is another excellent choice, particularly in microwave-assisted syntheses, as it couples efficiently with microwaves and often leads to cleaner reactions.[3][7]

  • Avoidance of Water: Moisture can be detrimental, leading to catalyst deactivation or hydrolysis of sensitive intermediates. Using anhydrous solvents and maintaining an inert atmosphere is crucial.[5]

  • Solvent as a Ligand/Base: In some protocols, solvents like triethylamine (TEA) or pyridine can also serve as the base and/or a ligand for the metal catalyst.[2][3]

Q3: How do solvent properties affect base-promoted and acid-catalyzed intramolecular cyclizations?

A3:

  • Base-Promoted Cyclizations: These reactions, often involving the cyclization of an o-alkynylphenol, rely on the deprotonation of the phenolic hydroxyl group. Polar aprotic solvents such as DMF are highly effective as they solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Cs⁺ from Cs₂CO₃) while leaving the anion more "naked" and reactive.[1] This enhances the nucleophilicity of the resulting phenoxide, promoting the intramolecular attack on the alkyne (5-endo-dig cyclization).

  • Acid-Catalyzed Cyclizations: These reactions often proceed via protonation of a carbonyl or other functional group to generate an electrophilic intermediate that triggers cyclization. The choice of solvent can influence the acidity of the catalyst and the stability of carbocationic intermediates. Protic solvents can participate in the reaction, while non-polar aprotic solvents like toluene or dichloromethane are often used to minimize side reactions.[2][4] For instance, in the cyclization of O-aryl ketoximes, using Lewis acids in aprotic solvents can help suppress the competing Beckmann rearrangement.[4]

Q4: Are there "green" or environmentally benign solvent options for benzofuran synthesis?

A4: Yes, the development of greener synthetic routes is a major focus in modern chemistry.[8][9] For benzofuran synthesis, several alternatives to traditional volatile organic compounds (VOCs) have been explored:

  • Deep Eutectic Solvents (DES): Mixtures like choline chloride-ethylene glycol have been successfully used as eco-friendly media for copper-catalyzed one-pot syntheses of 3-aminobenzofurans.[2][10]

  • Water: For certain reactions, such as DMAP-catalyzed cascade reactions, water can be an effective solvent, eliminating the need for organic solvents entirely.[11]

  • Solvent-Free Conditions: Microwave-assisted synthesis, in particular, has enabled many reactions to proceed under solvent-free conditions, often by adsorbing reactants onto a solid support.[12][13][14] This approach is highly efficient, reduces waste, and simplifies product purification.[12]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis of benzofuran derivatives, with a focus on solvent-related issues.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-iodophenol with a terminal alkyne) is giving a very low yield. I've checked my reagents, but I suspect a problem with the reaction conditions. What should I investigate?

A: Low yields in these powerful reactions often trace back to catalyst deactivation or suboptimal conditions, where the solvent plays a key role. Here is a systematic troubleshooting workflow.

G start Low Yield Detected cat_check 1. Check Catalyst Activity - Is the Pd source fresh? - Stored under inert gas? start->cat_check base_check 2. Evaluate Base & Solvent - Is the base anhydrous? - Is the solvent dry and degassed? cat_check->base_check Catalyst OK cat_sol Solution: - Use fresh catalyst. - Screen different Pd sources/ligands. cat_check->cat_sol Activity Low temp_check 3. Optimize Temperature - Is temp too high (catalyst death)? - Is temp too low (no reaction)? base_check->temp_check Base/Solvent OK base_sol Solution: - Switch from NaHCO₃ to K₂CO₃/Cs₂CO₃. - Use anhydrous solvent (e.g., dry DMF). base_check->base_sol Problem Found temp_sol Solution: - Run a temperature screen (e.g., 60-100 °C). - Monitor by TLC. temp_check->temp_sol Suboptimal

Caption: Workflow for troubleshooting low-yield benzofuran synthesis.

Detailed Analysis & Solutions:

  • Catalyst Deactivation (Solvent/Base Related):

    • Cause: A common culprit, especially in Larock-type syntheses at high temperatures (~110 °C), is the use of sodium bicarbonate (NaHCO₃). It can decompose to produce water, which poisons the palladium catalyst.[5][15]

    • Solution: Switch to a non-hygroscopic, anhydrous base that does not generate water upon heating. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] Ensure your solvent (e.g., DMF) is anhydrous and thoroughly degassed to remove oxygen, another potent catalyst poison.[16]

  • Poor Solubility:

    • Cause: If your starting materials or the base are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: If using a less polar solvent like toluene or dioxane, consider switching to DMF, which has superior solvating power for a wide range of substrates and inorganic bases.[6]

  • Suboptimal Reaction Polarity:

    • Cause: The catalytic cycle involves intermediates of varying polarity. The solvent must adequately stabilize the key transition states.

    • Solution: If a reaction is sluggish in a moderately polar solvent like acetonitrile, switching to a more polar aprotic solvent like DMF can sometimes accelerate the cyclization step.[1][17]

Issue 2: Formation of Acyclic Byproducts Instead of Benzofuran

Q: In my Sonogashira coupling/cyclization, I am isolating the coupled but uncyclized o-alkynylphenol intermediate. How can I promote the final ring-closing step?

A: This indicates that the initial coupling is successful, but the subsequent intramolecular hydroalkoxylation (cyclization) is the rate-limiting step. This is a classic problem where solvent and base choice are paramount.

G Iodophenol o-Iodophenol + Alkyne Intermediate Acyclic Intermediate (o-Alkynylphenol) Iodophenol->Intermediate Step 1: Sonogashira Coupling (Pd/Cu catalyzed) Benzofuran Benzofuran Product Intermediate->Benzofuran Step 2: Intramolecular Cyclization (Solvent/Base Critical!)

Caption: Simplified pathway showing the critical cyclization step.

Detailed Analysis & Solutions:

  • Cause: The cyclization step requires the formation of a phenoxide, which then attacks the alkyne. This process can be slow if the base is not strong enough or if the solvent does not promote the reaction.

  • Solution 1: Change the Solvent/Base System. A switch to a more polar aprotic solvent like DMF in combination with a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often effective.[1] The enhanced polarity and base strength facilitate the crucial 5-endo-dig cyclization.

  • Solution 2: Increase Temperature. If the reaction is being run at room temperature or a moderate temperature (e.g., 60 °C), increasing it to 80-100 °C can provide the necessary activation energy for the cyclization step.[16] Always monitor for potential decomposition by TLC.

  • Solution 3: Consider a Two-Step, One-Pot Approach. For challenging substrates, you can optimize the two steps separately in a one-pot fashion. Run the initial Sonogashira coupling in a solvent like acetonitrile/triethylamine. Once TLC confirms consumption of the starting material, the solvent can be changed or a stronger base/more polar solvent (like DMF) added to drive the cyclization.[7]

Issue 3: Competing Side Reactions in Acid-Catalyzed Cyclizations

Q: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime to form a benzofuran, but I am primarily getting an amide byproduct. What is causing this?

A: You are observing a classic competing reaction: the Beckmann rearrangement.[4] This side reaction is common for oximes under strong acidic conditions. The choice of acid and solvent is critical to favor the desired cyclization over the rearrangement.

Detailed Analysis & Solutions:

  • Cause: Strong Brønsted acids in protic solvents can readily protonate the oxime hydroxyl group, facilitating the rearrangement pathway.

  • Solution 1: Use Milder Acidic Conditions. Instead of strong mineral acids (H₂SO₄, HCl), try using a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a milder Brønsted acid (e.g., p-toluenesulfonic acid).[2]

  • Solution 2: Switch to an Aprotic Solvent. Changing the solvent from a protic one (like ethanol or acetic acid) to an aprotic one (like toluene, dichloromethane, or acetonitrile) can significantly suppress the Beckmann rearrangement and favor the intramolecular electrophilic attack required for benzofuran formation.[4]

  • Solution 3: Lower the Reaction Temperature. The Beckmann rearrangement often has a higher activation energy than the desired cyclization. Running the reaction at a lower temperature may selectively slow the side reaction more than the main pathway.[4]

Data Summary & Protocols

Solvent Selection Reference Table

The following table summarizes common solvent and condition choices for prevalent benzofuran synthesis methods.

Synthesis MethodTypical Solvent(s)Typical Base(s)Typical Catalyst(s)Temp. (°C)
Sonogashira Coupling/Cyclization DMF, Acetonitrile, Toluene, TEAK₂CO₃, Cs₂CO₃, TEA, PiperidinePdCl₂(PPh₃)₂, Pd(OAc)₂, CuI25 - 110
Base-Promoted Cyclization DMF, DMSOCs₂CO₃, K₂CO₃, t-BuOKNone (Metal-free)60 - 100
Acid-Catalyzed Cyclization Toluene, DichloromethaneN/APPA, H₂SO₄, Lewis Acids25 - 120
Microwave-Assisted Synthesis Acetonitrile, Ethanol, Solvent-freeK₂CO₃, NaOHPd(OAc)₂, Various80 - 150
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzofuran

This protocol describes a general procedure for the synthesis of a 2-substituted benzofuran via a Sonogashira coupling followed by intramolecular cyclization, adapted from established methodologies.[5]

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetonitrile (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: Add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI to a dry, sealable reaction tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to dissolve the solids. Subsequently, add the triethylamine and the terminal alkyne via syringe.

  • Reaction: Securely cap the reaction tube and place it in a preheated oil bath at 80 °C.

  • Monitoring: Allow the reaction to stir vigorously. Monitor its progress by Thin Layer Chromatography (TLC) until the starting o-iodophenol is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran product.

References
  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Cerna, I., et al. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health.
  • Yue, D., Yao, T., & Larock, R. C. (2005). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. National Institutes of Health.
  • Hussein, M. A., et al. (2015). Solvent-free microwave-assisted synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones and their antibacterial activity. Taylor & Francis Online.
  • Saeed, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Doetz, K. H., & Stendel, J. (2009). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Singh, P., & Kumar, A. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers.
  • Moodie, L. W., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health.
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis.
  • Choy, P. Y., & Kwong, F. Y. (2013). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications.
  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect.
  • Mohammadi, Z., & Zorofchian, S. (2018). Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. Semantic Scholar.
  • Benchchem. (n.d.). Troubleshooting Guide: Avoiding Byproduct Formation in Benzofuran Ring Synthesis.
  • Mohammadi, Z., & Zorofchian, S. (2018). Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. Taylor & Francis Online.
  • Kundu, N. G., & Pal, M. (1998). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.
  • Saeed, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Bharti, R., et al. (2022). Recent Advances in Utilization of Deep Eutectic Solvents: An Environmentally Friendly Pathway for Multi-component Synthesis. ResearchGate.
  • World, L. B. P. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic.

Sources

Technical Support Center: Column Chromatography Purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this moderately polar ketone. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Q1: What is a good starting solvent system for the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one on silica gel?

A1: For a compound with the structural features of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (a cyclic ketone with an aromatic ether component), a solvent system of ethyl acetate (EtOAc) in hexanes is an excellent starting point.[1][2] This system offers a good balance of polarity to effectively separate moderately polar compounds.

We recommend starting your Thin Layer Chromatography (TLC) analysis with a solvent mixture of 20% ethyl acetate in hexanes .[3] The ideal solvent system for column chromatography should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[4] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase for effective separation without requiring an excessively large volume of solvent for elution.

Q2: My compound is colorless. How can I track its elution from the column?

A2: Since 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is expected to be colorless, you will need an indirect method to monitor the column fractions. The most common and effective method is to collect fractions and analyze them by TLC. The benzofuran moiety in the molecule should allow for visualization under a UV lamp (254 nm).[3]

Here is a systematic workflow for tracking your colorless compound:

  • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).

  • Spot a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column elution.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain your pure compound.

Q3: I'm observing streaking or tailing of my compound's spot on the TLC plate. What does this indicate for my column chromatography?

A3: Streaking or tailing on a TLC plate is often a predictor of similar behavior on a column, leading to poor separation and mixed fractions. This can be caused by several factors:

  • Compound Overload: Applying too much sample to the TLC plate can cause streaking.

  • Inappropriate Solvent System: The solvent system may not be optimal for your compound, causing it to interact poorly with the stationary phase.

  • Compound Instability: The compound may be degrading on the acidic silica gel.[5]

Before proceeding to column chromatography, it is crucial to address this issue at the TLC stage. Try spotting a more dilute sample and screening different solvent systems. If streaking persists, consider the possibility of compound instability on silica.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptom: The fractions collected from the column contain a mixture of your desired product and impurities, as confirmed by TLC or other analytical methods.

Causality and Solutions:

Poor separation is typically a result of an unoptimized solvent system or improper column packing. The polarity of the eluent directly influences the rate at which compounds travel through the stationary phase.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Detailed Protocols:

  • Adjusting Solvent Polarity:

    • If your compound's Rf is too high (>0.35), decrease the polarity of the eluent by reducing the percentage of ethyl acetate.

    • If the Rf is too low (<0.25), increase the polarity by increasing the percentage of ethyl acetate.

  • Screening Alternative Solvent Systems: While ethyl acetate/hexanes is a good starting point, other solvent systems can offer different selectivity.[3] Consider trying:

    • Dichloromethane (DCM) / Hexanes

    • Diethyl ether / Hexanes

  • Implementing a Gradient Elution: If impurities are close in polarity to your product, a gradient elution can be very effective.

    • Start the elution with a solvent system that gives your product a low Rf (e.g., 10% EtOAc in hexanes).

    • Gradually increase the percentage of ethyl acetate in the mobile phase throughout the elution process. This will progressively elute compounds of increasing polarity.

Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly

Symptom: You have passed a large volume of solvent through the column, but your target compound is not eluting, or is eluting very slowly with significant tailing.

Causality and Solutions:

This issue often arises from the compound having a strong affinity for the stationary phase, which could be due to the polarity of the solvent system being too low or potential interactions with the silica gel.

Troubleshooting Steps:

  • Increase Solvent Polarity: If you are running an isocratic elution (constant solvent composition), you can increase the polarity of your eluent. For example, if you are using 20% EtOAc in hexanes, try switching to 30% or 40% EtOAc.

  • Methanol "Kick": If the compound is still not eluting with a high concentration of ethyl acetate, a small amount of methanol (1-5%) can be added to the mobile phase to significantly increase its polarity.[1] Caution: Use methanol sparingly as it can sometimes dissolve a small amount of the silica gel.[1]

  • Check for Compound Degradation: It is possible the compound has degraded on the column.[5] After attempting to elute with a highly polar solvent, if the compound is still not recovered, consider the possibility of instability.

Problem 3: Suspected Compound Degradation on Silica Gel

Symptom: You observe the appearance of new spots on your TLC plates of the collected fractions that were not present in your crude material, and you have a low recovery of your desired product.

Causality and Solutions:

Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[6] Ketones, in some cases, can be susceptible to reactions on acidic surfaces.

Experimental Protocol for Testing Stability:

A 2D TLC experiment can help determine if your compound is stable on silica gel.[5]

  • Spot your crude material in one corner of a square TLC plate.

  • Develop the plate as usual.

  • Dry the plate completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

If your compound is stable, it will appear on the diagonal of the plate. If it is degrading, you will see new spots off the diagonal.

Solutions for Compound Instability:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing 1% triethylamine (NEt3). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase such as neutral or basic alumina.

Data Summary and Recommended Parameters

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for moderately polar compounds.
Mobile Phase Ethyl Acetate / HexanesOffers a good polarity range for elution of the target compound.[1][2]
Initial TLC Screening 20% Ethyl Acetate in HexanesA good starting point to determine the approximate polarity needed.[3]
Target Rf Value 0.25 - 0.35Optimal for good separation on a column.[4]
Detection Method UV light (254 nm)The benzofuran ring system should be UV active.
Loading Technique Dry loading or minimal solventPrevents band broadening and improves separation.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (Target Rf 0.25-0.35) Solvent 2. Prepare Eluent TLC->Solvent Packing 3. Pack Column Solvent->Packing SamplePrep 4. Dissolve Crude in Minimal Solvent or Adsorb onto Silica (Dry Loading) Packing->SamplePrep Loading 5. Load Sample onto Column SamplePrep->Loading Elute 6. Elute with Solvent System Loading->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

References

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
  • Chemistry For Everyone. (2025, January 16).
  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica.
  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?
  • Chemistry For Everyone. (2025, February 4).
  • ResearchGate. (2018, May 31). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing.
  • Unknown Source. (n.d.). 5.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Scribd. (n.d.). Organic Compound Purification Guide.
  • PubMed. (2019, January 7). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds.
  • Northrop, B. H. (n.d.).
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

Sources

Technical Support Center: Storage and Handling of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding its potential degradation pathways, you can implement effective preventative measures, ensuring the reliability and reproducibility of your results.

Introduction: Understanding the Molecule's Sensitivities

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a heterocyclic compound featuring a dihydrobenzofuranone core. Its structure incorporates several functional groups that are susceptible to degradation under common laboratory conditions:

  • A Dihydrofuran Ring: This cyclic ether moiety is prone to oxidation, which can lead to ring-opening and the formation of various degradation products.

  • An α,β-Unsaturated Ketone: The conjugated system within the molecule makes it susceptible to photochemical reactions upon exposure to light, particularly UV radiation.

  • A Ketone Carbonyl Group: This group can be a target for nucleophilic attack, including hydrolysis under certain pH conditions.

This guide provides a proactive approach to mitigating these potential degradation pathways through carefully designed storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one?

A1: Visual signs of degradation can include a change in color (e.g., yellowing or darkening of a previously colorless or pale-yellow solid/solution) or a change in physical state (e.g., the appearance of particulates in a solution). However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended for a definitive assessment of purity. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q2: What is the recommended short-term and long-term storage temperature?

A2: For long-term storage, it is recommended to store 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one at -20°C or lower in a tightly sealed container. For short-term storage (i.e., during active use), maintaining the compound at 2-8°C is advisable.[1][2]

Q3: Should I be concerned about exposure to air and moisture?

A3: Yes. The dihydrofuran ring is susceptible to oxidation. Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric oxygen. Additionally, while the immediate risk of hydrolysis in the solid state is low, hygroscopic compounds can adsorb moisture, which may accelerate degradation, especially if acidic or basic impurities are present.

Q4: How significant is the risk of photodegradation?

A4: The presence of an α,β-unsaturated ketone makes the molecule susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photochemical reactions can lead to a variety of byproducts.[3][4] It is crucial to protect the compound from light at all times.

Troubleshooting Guide: Common Scenarios and Solutions

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks in HPLC chromatogram after short-term storage. Oxidative Degradation: Exposure to air during handling.Purge the storage vial with an inert gas (argon or nitrogen) before sealing. Use septa-sealed vials for repeated access to minimize atmospheric exposure. The dihydrofuran moiety is susceptible to oxidation, leading to ring-opened byproducts.
Compound has developed a yellow or brown tint. Photodegradation: Exposure to ambient or UV light.Store the compound in amber glass vials or wrap clear vials in aluminum foil.[5] Work with the compound in a dimly lit area or under yellow light. The conjugated ketone system can absorb light energy, leading to excited states that undergo degradation reactions.
Inconsistent results in bioassays. Hydrolytic Degradation: Presence of moisture, or use of acidic or basic solvents.Ensure the compound is stored in a desiccated environment. Use anhydrous, neutral solvents for preparing stock solutions. The ether linkage and ketone can be susceptible to hydrolysis, which would alter the compound's structure and biological activity.
Loss of potency in a stock solution over time. Multiple Degradation Pathways: A combination of oxidation, photodegradation, and/or hydrolysis.Prepare fresh stock solutions for critical experiments. If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store solutions at -20°C or -80°C.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receipt, if the quantity is large, aliquot the solid compound into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions with each use.

  • Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air.

  • Seal Tightly: Immediately cap the vial tightly. For long-term storage, consider using vials with PTFE-lined caps to ensure a good seal.

  • Light Protection: Place the sealed vial inside a secondary container that is opaque or wrap it securely in aluminum foil.

  • Temperature: Store the protected vials at -20°C or below.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents. If the intended application allows, a non-protic solvent is preferable to minimize the risk of hydrolysis.

  • Preparation: Prepare the solution under subdued light. After dissolving the compound, briefly sparge the solution with a gentle stream of inert gas.

  • Storage: Store the stock solution in amber glass vials with tightly sealed caps at -20°C or -80°C. For frequently used solutions, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock.

Protocol 3: Purity Assessment by HPLC (General Method)

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of the compound.

  • Procedure:

    • Prepare a fresh solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Analyze the chromatogram for the presence of the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.

    • For stability studies, this analysis should be repeated at various time points on samples stored under different conditions.

Visualizing Degradation and Prevention

Potential Degradation Pathways

DegradationPathways Potential Degradation Pathways of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis A 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one B Ring-Opened Products (e.g., Hydroxy Acids, Aldehydes) A->B O2, Peroxides C Isomers, Dimers, or Rearrangement Products A->C UV/Visible Light D Ring-Opened Hydrolyzed Products A->D H2O (Acid/Base Catalyzed) StorageWorkflow Recommended Storage Workflow start Receive Compound aliquot Aliquot into Single-Use Vials start->aliquot inert Purge with Inert Gas (Ar/N2) aliquot->inert seal Seal Tightly (PTFE-lined cap) inert->seal protect Protect from Light (Amber vial or foil) seal->protect store Store at -20°C or Below protect->store

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and comprehensive characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry. As a senior application scientist, my objective is to not only present a detailed protocol for various analytical techniques but also to provide the rationale behind the selection of specific methods and experimental parameters, thereby offering a practical and scientifically rigorous resource.

Introduction to the Analyte

6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a bicyclic molecule featuring a dihydrobenzofuran core with a ketone functionality and gem-dimethyl substitution. The structural complexity and potential for isomeric impurities necessitate a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide will explore the application of spectroscopic and chromatographic techniques, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the initial identification and structural confirmation of newly synthesized molecules. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the context of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, NMR is the most powerful tool for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Comparative Insights

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of unique carbon atoms.

  • ¹H NMR: Expect to observe distinct signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the singlet for the gem-dimethyl groups. The chemical shifts and coupling constants are diagnostic of the substitution pattern.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (downfield), aromatic carbons, and the aliphatic carbons of the dihydrofuran ring, including the quaternary carbon bearing the gem-dimethyl groups.

Table 1: Comparison of NMR Techniques for Structural Elucidation

Feature¹H NMR¹³C NMR2D NMR (COSY, HSQC, HMBC)
Information Provided Proton environment, connectivityCarbon backboneDetailed proton-proton and proton-carbon correlations
Sensitivity HighLowModerate
Acquisition Time Short (minutes)Longer (minutes to hours)Long (hours)
Key Insights for the Analyte Confirms presence of aromatic, aliphatic, and methyl protons.Confirms carbonyl group and carbon skeleton.Unambiguously assigns all proton and carbon signals.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. When coupled with a chromatographic separation method (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical tool.

Experimental Protocol: Electron Ionization (EI) GC-MS

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The temperature program is optimized to ensure good peak shape and resolution.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Comparative Insights

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation. For 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, characteristic fragments would likely arise from the loss of methyl groups, CO, and cleavage of the dihydrofuran ring. The fragmentation of protonated benzofuran and dihydrobenzofuran neolignans has been studied, and these studies can provide insights into the expected fragmentation pathways.[1][2][3]

Table 2: Comparison of Ionization Techniques in Mass Spectrometry

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electrons bombard the molecule.A high voltage is applied to a liquid to create an aerosol.
Fragmentation Extensive, provides structural information.Soft ionization, often shows the molecular ion with minimal fragmentation.
Coupling Typically coupled with Gas Chromatography (GC).Typically coupled with Liquid Chromatography (LC).
Applicability for Analyte Suitable for volatile and thermally stable compounds.Suitable for a wider range of polarities and thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Characteristic absorption bands are assigned to specific functional groups.

Data Interpretation and Comparative Insights

For 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, the FTIR spectrum will exhibit characteristic absorption bands:

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ for the α,β-unsaturated ketone.

  • C-O-C stretch: Bands in the region of 1250-1050 cm⁻¹ corresponding to the ether linkage in the furan ring.

  • C-H stretches: Bands for aromatic and aliphatic C-H bonds.

FTIR is an excellent tool for confirming the presence of key functional groups but provides limited information about the overall molecular structure compared to NMR and MS.

Chromatographic Separation: Assessing Purity and Quantifying Components

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the physicochemical properties of the analyte.[4][5][6][7]

Gas Chromatography (GC): For Volatile and Thermally Stable Compounds

GC is well-suited for the analysis of volatile and thermally stable compounds.[4][7] Given the structure of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, it is expected to be sufficiently volatile and stable for GC analysis.

Experimental Protocol: GC-FID/MS

  • Injector: A split/splitless injector is commonly used. The injector temperature is set high enough to ensure rapid vaporization of the sample without degradation.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-35ms) is typically used for the separation of such compounds.

  • Oven Program: A temperature gradient is employed to achieve good separation of components with different boiling points.

  • Detector: A Flame Ionization Detector (FID) provides quantitative information, while a Mass Spectrometer (MS) provides structural information for peak identification.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

HPLC is a more versatile technique that can be applied to a wider range of compounds, including those that are non-volatile or thermally labile.[4][6]

Experimental Protocol: Reversed-Phase HPLC-UV/MS

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient elution is often employed to optimize the separation.

  • Stationary Phase: A C18 column is a common choice for the reversed-phase separation of moderately polar compounds.

  • Detector: A UV detector set at the λmax of the analyte allows for quantification. Coupling to a mass spectrometer provides peak identification and confirmation.

Table 3: Comparison of GC and HPLC for Purity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Inert gas (e.g., He, N₂)Liquid solvent mixture
Sample Requirements Volatile and thermally stableSoluble in the mobile phase
Separation Principle Based on boiling point and polarityBased on polarity and interaction with stationary phase
Resolution Generally higher for volatile compoundsHighly versatile with a wide range of column chemistries
Detector Compatibility FID, MSUV, MS, Fluorescence

Integrated Analytical Workflow

A comprehensive characterization of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one involves a logical sequence of these analytical techniques.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_chromatography Chromatographic Analysis cluster_final Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR (1H, 13C, 2D) (Definitive Structure Elucidation) Purification->NMR GC_MS GC-MS (Purity & Volatile Impurities) Purification->GC_MS HPLC_UV_MS HPLC-UV/MS (Purity & Non-Volatile Impurities) Purification->HPLC_UV_MS Final Confirmed Structure & Purity FTIR->Final MS->Final NMR->Final GC_MS->Final HPLC_UV_MS->Final

Caption: Integrated workflow for the comprehensive characterization of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Conclusion

The robust characterization of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation, mass spectrometry provides crucial information on molecular weight and fragmentation, and FTIR spectroscopy offers rapid confirmation of key functional groups. Chromatographic methods, particularly GC-MS and HPLC-MS, are indispensable for assessing the purity of the compound. The choice between these chromatographic techniques will primarily depend on the volatility and thermal stability of the analyte and its potential impurities. By employing the integrated workflow outlined in this guide, researchers and drug development professionals can ensure the comprehensive and accurate characterization of this and other novel heterocyclic compounds, a critical step in the journey from discovery to therapeutic application.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2349–2361. [Link]

  • Crevelin, E. J., et al. (2021). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Rapid Communications in Mass Spectrometry, 35(5), e8990. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • SpectraBase. (n.d.). 3-phenyl-2(3H)-benzofuranone. In SpectraBase. [Link]

  • D'Anna, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 709. [Link]

  • Reddy, T. S., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6466–6478. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). In Natural Products Magnetic Resonance Database. [Link]

  • ChemSynthesis. (2025). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. In ChemSynthesis. [Link]

  • AChromaty. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. In AChromaty. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). In Natural Products Magnetic Resonance Database. [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. In Celebration of Scholarship. [Link]

  • Reddit. (2016). In your view, which is a stronger analytical technique, HPLC-MS or GCMS?. In r/chemistry. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. In AxisPharm. [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. In GenTech Scientific. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3615. [Link]

  • NIST. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. [Link]

  • Amerigo Scientific. (n.d.). 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. In Amerigo Scientific. [Link]

  • Organic Chemistry Explained. (2023, May 19). Mass Spectrometry 2: Formula and DBE [Video]. YouTube. [Link]

  • Iannazzo, D., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(1), 113. [Link]

  • NIST. (n.d.). (6R,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-. In PubChem. [Link]

  • PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. In PubChem. [Link]

  • Martinez, R., et al. (2022). methanone. Molbank, 2022(2), M1389. [Link]

  • Dazie, J. D., et al. (2017). Planarity of substituted pyrrole and furan rings in (3R, 1′S, 3′R*). Zeitschrift für Kristallographie - Crystalline Materials, 232(6), 443-454. [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the mass spectrometry analysis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one , a heterocyclic ketone with potential applications in medicinal chemistry. This document provides an in-depth exploration of its expected fragmentation patterns under electron ionization mass spectrometry (EI-MS), compares this technique with alternative analytical methodologies, and offers detailed experimental protocols to support your research endeavors. Our focus is on providing not just data, but a foundational understanding of the fragmentation logic, empowering you to interpret mass spectra with confidence.

The Molecule in Focus: Structural Features and Expected Ionization Behavior

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one possesses a unique combination of a cyclic ketone and a dihydrobenzofuran moiety. This structure dictates its behavior in the mass spectrometer. The molecular weight of this compound is 178.23 g/mol . Upon electron ionization, we can anticipate the formation of a prominent molecular ion peak (M+) at m/z 178, the stability of which will be influenced by the fused ring system.

The primary drivers of fragmentation will be the carbonyl group, the ether linkage, and the aliphatic carbocyclic ring. The presence of two methyl groups on the C6 position will also play a significant role in directing fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS): A Predictive Fragmentation Analysis

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. Based on established principles of mass spectrometry, we can predict the key fragmentation pathways for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.[1][2][3]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. This can occur on either side of the ketone.

    • Loss of an ethyl radical (•C2H5): Cleavage between C4-C5 and C5-C6 with a subsequent hydrogen rearrangement could lead to the loss of an ethyl group, resulting in a fragment at m/z 149 .

    • Loss of a methyl radical (•CH3): While less likely as a primary alpha-cleavage from the ring, loss of one of the gem-dimethyl groups is a common fragmentation for molecules containing this feature, leading to a fragment at m/z 163 .

  • McLafferty Rearrangement: Ketones with an available gamma-hydrogen can undergo this characteristic rearrangement.[2] In this molecule, a hydrogen on the C7 position can be transferred to the carbonyl oxygen, followed by cleavage of the C4-C5 bond, leading to the expulsion of a neutral alkene (isobutylene) and the formation of a radical cation at m/z 122 .

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring system can undergo a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of the C4a-C5 and C7-C7a bonds, resulting in the formation of two smaller fragments. The charge could be retained on either fragment, leading to multiple potential signals.

  • Cleavage of the Dihydrobenzofuran Ring: The ether linkage can also be a site of fragmentation. Cleavage of the C-O bonds can lead to fragments characteristic of the benzofuran core.

The predicted fragmentation pattern provides a fingerprint for the identification of this molecule. Below is a table summarizing the most probable key fragments and their proposed origins.

m/z Proposed Fragment Structure Fragmentation Pathway
178[M]+•Molecular Ion
163[M - CH3]+Loss of a methyl radical
149[M - C2H5]+Alpha-cleavage and rearrangement
122[M - C4H8]+•McLafferty Rearrangement

dot graph fragmentation_pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

M [label="M+• (m/z 178)\n6,6-dimethyl-6,7-dihydro-\n1-benzofuran-4(5H)-one"]; F163 [label="[M - CH3]+\n(m/z 163)"]; F149 [label="[M - C2H5]+\n(m/z 149)"]; F122 [label="[M - C4H8]+•\n(m/z 122)"];

M -> F163 [label="- •CH3"]; M -> F149 [label="- •C2H5\n(α-cleavage)"]; M -> F122 [label="- C4H8\n(McLafferty)"]; } caption { label = "Predicted EI-MS fragmentation of the target molecule."; fontsize = 12; fontname = "Arial"; }

Comparative Analysis of Analytical Techniques

While EI-MS, typically coupled with Gas Chromatography (GC-MS), is a powerful tool for the analysis of volatile compounds like the target molecule, other techniques offer complementary information.

Technique Principle Advantages for this Analyte Limitations for this Analyte
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[4][5][6]Excellent separation of isomers and impurities. Provides detailed fragmentation patterns for structural elucidation.Requires the analyte to be thermally stable and volatile.
LC-MS Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by mass analysis.[7][8]Suitable for less volatile or thermally labile compounds. Soft ionization techniques (e.g., ESI) can provide prominent molecular ion peaks with less fragmentation.May provide less structural information from fragmentation compared to EI-MS. Matrix effects can be a concern.[7]
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with very high accuracy.Allows for the determination of the elemental composition of the parent molecule and its fragments, greatly increasing confidence in identification.Higher instrument cost and complexity.

For a comprehensive characterization, a multi-faceted approach is often the most effective. GC-MS would be the primary choice for initial identification and structural confirmation due to the anticipated volatility of the target molecule. LC-MS could be employed for the analysis of potential metabolites or degradation products that may be less volatile.

Experimental Protocols

To ensure the reproducibility and accuracy of your results, we provide the following detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in volatile solvent (e.g., Dichloromethane) Dilution Prepare a dilution series (e.g., 1, 10, 100 µg/mL) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Extract Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Compare with Spectral Libraries MassSpectra->LibrarySearch Interpretation Manual Interpretation of Fragmentation LibrarySearch->Interpretation

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the peak of interest.

  • Compare the obtained spectrum with a reference library (if available).

  • Manually interpret the fragmentation pattern to confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lc Data Analysis Sample_LC Dissolve sample in mobile phase compatible solvent Dilution_LC Prepare a dilution series Sample_LC->Dilution_LC Injection_LC Inject 5 µL into LC Dilution_LC->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC MassAnalysis_LC Mass Analyzer (Q-TOF or Orbitrap) Ionization_LC->MassAnalysis_LC Detection_LC Detector MassAnalysis_LC->Detection_LC TIC_LC Total Ion Chromatogram Detection_LC->TIC_LC EIC Extracted Ion Chromatogram TIC_LC->EIC MassSpectra_LC Extract Mass Spectra of Peaks EIC->MassSpectra_LC HRMS_Analysis Elemental Composition Determination MassSpectra_LC->HRMS_Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo G2-XS QToF).

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS Conditions (Positive ESI):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 50-500

Conclusion: An Integrated Approach for Confident Identification

The mass spectrometric analysis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one provides a wealth of structural information. By understanding the predictable fragmentation pathways under electron ionization, researchers can confidently identify this compound and distinguish it from related structures. While GC-MS is the recommended primary technique for this volatile molecule, LC-MS offers a valuable alternative for analyzing less volatile derivatives or for obtaining complementary data. The protocols and comparative analysis presented in this guide are intended to serve as a robust starting point for your analytical workflows, enabling accurate and reproducible results in your drug discovery and development efforts.

References

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. PubMed. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed Central. [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Semantic Scholar. [Link]

  • Mass Spectra of Ketones. ACS Publications. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Measurement of ketone enrichment using LC-MS/MS and flux analysis using single. ResearchGate. [Link]

  • The gas chromatography-mass spectrometry (GC-MS) mass spectrum of acetone-oxime. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. [Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. We will explore the fundamental principles of each method, present detailed, field-tested experimental protocols, and evaluate their respective strengths and weaknesses in the context of impurity profiling. This document is designed to serve as a practical resource, enabling scientists to make informed decisions on method selection and to implement robust, self-validating analytical systems for quality assurance.

Introduction: The Analytical Imperative for a Benzofuranone Intermediate

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a heterocyclic ketone with a molecular structure amenable to diverse synthetic modifications. As a potential building block in pharmaceutical synthesis, its purity is paramount.[1] Undetected impurities, including starting materials, by-products, or degradation products, can compromise the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs).[2] Therefore, employing orthogonal and rigorously validated analytical methods is not merely good practice but a regulatory necessity.[3]

This guide focuses on two powerful and complementary techniques: HPLC, the industry gold standard for quantitative purity analysis, and GC-MS, which offers unparalleled identification capabilities for volatile and semi-volatile compounds.[3][4] By leveraging both, we can construct a comprehensive purity profile that is both quantitatively accurate and qualitatively insightful.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of drug substances due to its high resolution, reproducibility, and versatility in handling a wide range of compound polarities.[5] For a molecule like 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, which possesses a UV-active conjugated enone system, HPLC with UV detection is an ideal choice for accurate quantification.

Rationale for HPLC Method Design

The chosen method is a Reversed-Phase HPLC (RP-HPLC) approach. This is the most common mode of HPLC, separating analytes based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecyl silane) column is selected for its versatility and strong retentive properties for moderately non-polar compounds like our target molecule.[6][7] This provides a robust platform to separate the main component from potentially more polar (e.g., hydrolyzed) or less polar (e.g., synthesis precursors) impurities.

  • Mobile Phase: A gradient elution using water (or a buffer like ammonium acetate to improve peak shape) and an organic modifier (acetonitrile or methanol) is employed.[8] A gradient is crucial for a purity-indicating method, as it ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, from early-eluting polar impurities to late-eluting non-polar ones.[9]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies at a specific wavelength but also acquires the full UV-Vis spectrum for each peak. This is a critical feature for a self-validating protocol, as it allows for peak purity analysis to check for co-eluting impurities under the main analyte peak.[9]

Experimental Protocol: RP-HPLC Method

Objective: To separate and quantify 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one and its potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Data System (CDS) software (e.g., Empower).

  • C18 column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size.

  • HPLC-grade acetonitrile and water.

  • Ammonium acetate (analytical grade).

  • Sample: 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in water. Adjust pH to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | DAD/PDA at 265 nm (or λmax of analyte) | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0 | 90 | 10 | | | 20 | 10 | 90 | | | 25 | 10 | 90 | | | 26 | 90 | 10 | | | 30 | 90 | 10 |

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Calculate the percentage purity of the sample using the area percent method, assuming equal response factors for impurities unless otherwise characterized.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL in Diluent) Filtration 0.45 µm Filtration SamplePrep->Filtration MobilePhase Mobile Phase Prep (A: Buffered Water B: Acetonitrile) Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation 1.0 mL/min Detection PDA/DAD Detection (Acquire Spectra) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc PeakPurity Peak Purity Check Integration->PeakPurity Report Final Report PurityCalc->Report PeakPurity->Report

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

While HPLC excels at quantification, GC-MS is the superior tool for the identification of volatile and semi-volatile impurities.[10] It combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[11] For 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, which has sufficient volatility and thermal stability, GC-MS is invaluable for identifying residual solvents, starting materials, and unknown by-products that might be missed or poorly resolved by HPLC.[12]

Rationale for GC-MS Method Design
  • Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on the analytes' boiling points and interactions with the column's stationary phase.[13] The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z).[14]

  • Stationary Phase: A low-polarity 5% phenyl polymethylsiloxane column (e.g., HP-5ms, DB-5ms) is a robust, general-purpose choice.[15] It separates compounds primarily by their boiling points and is compatible with a wide range of organic molecules.

  • Temperature Program: A temperature ramp is essential. It starts at a low temperature to resolve highly volatile impurities (like solvents) and gradually increases to elute the main analyte and any higher-boiling impurities.

  • Mass Spectrometry: EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for a molecule and can be compared against spectral libraries (like NIST) for confident identification of unknown peaks.[12]

Experimental Protocol: GC-MS Method

Objective: To separate and identify volatile and semi-volatile impurities in a sample of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Mass spectral library (e.g., NIST/Wiley).

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Helium (carrier gas), 99.999% purity.

  • GC-grade solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

  • Sample: 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1-2 mg/mL in a suitable volatile solvent like dichloromethane.

    • Ensure the sample is fully dissolved. Filtration is generally not required unless particulates are visible.

  • GC-MS Conditions:

    Parameter Setting
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Volume 1 µL
    Split Ratio 50:1
    Oven Program Initial: 60 °C, hold for 2 min
    Ramp 1: 10 °C/min to 280 °C
    Hold: Hold at 280 °C for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Scan Range | 40 - 450 amu |

  • Analysis:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the prepared sample solution.

    • Integrate the resulting Total Ion Chromatogram (TIC).

    • For each impurity peak, examine the corresponding mass spectrum.

    • Perform a library search on the mass spectrum of each impurity to propose an identity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Dissolution (1-2 mg/mL in DCM) Injection GC Inlet Injection (Vaporization) SamplePrep->Injection Separation Capillary Column Sep. (Temp. Program) Injection->Separation He Carrier Ionization MS Ion Source (EI Fragmentation) Separation->Ionization MassAnalysis Quadrupole Mass Analyzer (Scan m/z 40-450) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram (TIC) MassAnalysis->TIC SpecExtract Extract Mass Spectrum for each peak TIC->SpecExtract LibSearch NIST Library Search SpecExtract->LibSearch Identification Impurity Identification LibSearch->Identification

Caption: Workflow for GC-MS impurity identification.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS, or the decision to use both, depends on the specific analytical goals. For routine quality control and release testing, a validated HPLC method is often sufficient. For process development, troubleshooting, and comprehensive characterization, a dual-method approach is highly recommended.[4]

FeatureHPLC with DAD/PDAGC-MS
Primary Application Quantitative purity assessment, assay.Qualitative impurity identification.
Analyte Suitability Wide range of polarities, non-volatile compounds, thermally labile compounds.Volatile and semi-volatile, thermally stable compounds.
Separation Principle Partitioning between liquid mobile phase and solid stationary phase (hydrophobicity).Partitioning between gas mobile phase and liquid stationary phase (boiling point).
Detection UV-Vis Absorbance. Provides quantitative data and spectral purity information.Mass-to-charge ratio (m/z). Provides structural information and definitive identification.
Quantification Excellent. High precision and accuracy with reference standards.[16]Possible, but often requires specific standards for each impurity; less precise than HPLC.
Impurity ID Limited. Co-elution can be an issue. Identification relies on retention time matching with known standards.Excellent. Mass spectral library matching provides high-confidence identification of unknowns.[12]
Sensitivity Good (ng to pg range).Excellent (pg to fg range).
Sample Preparation Simple dissolution, but requires filtration.Very simple dissolution.
Analysis Time Typically longer (e.g., 30 min) to ensure elution of all components.Typically shorter (e.g., 20-25 min).
Key Advantage Robustness and precision for quantification .[7]Unambiguous identification of unknown volatile impurities.[10]
Key Limitation Limited identification power for unknown peaks.Not suitable for non-volatile or thermally labile impurities.

Conclusion and Recommendations

For the comprehensive purity assessment of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, a dual-pronged strategy employing both HPLC and GC-MS provides the most robust and scientifically sound approach.

  • HPLC is the method of choice for routine quality control, batch release, and stability testing. Its high precision makes it ideal for quantifying the main component and known impurities to ensure they are within specification limits. The use of a PDA detector adds a layer of trustworthiness by enabling peak purity analysis.[9]

  • GC-MS is an indispensable tool for process development, impurity profiling, and troubleshooting. Its strength lies in identifying unknown volatile and semi-volatile impurities, such as residual solvents or unexpected by-products, which is critical for understanding and optimizing the synthetic process.[4][12]

By integrating the quantitative strength of HPLC with the qualitative power of GC-MS, researchers and drug development professionals can build a complete, validated, and defensible purity profile for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Patel, P., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(1), 91–96. Available at: [Link]

  • Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Available at: [Link]

  • Lee, S. T., et al. (2009). Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma Pluriflora) and White Snakeroot (Ageratina Altissima) by High-Performance Liquid Chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639–5643. Available at: [Link]

  • Pharma Guideline (2023). Analytical Method Validation - HPLC System Suitability. YouTube. Available at: [Link]

  • Berezina, E. S., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(10), 4615-4622. Available at: [Link]

  • Reddy, G. S., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 70(3), 323–328. Available at: [Link]

  • Sravani, G. S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications, 5(2), 477-491. Available at: [Link]

  • Amerigo Scientific. (n.d.). 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. Amerigo Scientific. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. Available at: [Link]

  • Brent, A. J., et al. (2022). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering, 10(4), 1646–1657. Available at: [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Application Note. Available at: [Link]

  • Saptasciences. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Saptasciences Technical Resources. Available at: [Link]

  • Gholivand, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 108-114. Available at: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Application Note. Available at: [Link]

  • Dev, S. (2023). Profiling small molecules for insights into biological systems through GC-MS based metabolomics. Asian Journal of Pharmaceutical Technology and Innovation, 11(59), 1-2. Available at: [Link]

  • Bharathi, K., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. American Journal of PharmTech Research, 9(1). Available at: [Link]

  • Wurdack, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8230. Available at: [Link]

  • Kim, H. Y., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1181-1186. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Benzofuranones: Evaluating 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one and other notable benzofuranone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of this class of compounds, supported by experimental data and detailed protocols. While extensive research exists for the broader benzofuranone family, specific biological data for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is limited. Therefore, this guide will draw comparisons with structurally similar benzofuranones to provide a predictive context for its potential therapeutic applications.

Introduction to Benzofuranones: A Scaffold of Therapeutic Promise

Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1] The versatility of the benzofuranone scaffold has made it a privileged structure in medicinal chemistry, with derivatives showing promise as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[2][3] The biological activity of these compounds is often dictated by the nature and position of substituents on the benzofuranone core, influencing their pharmacokinetic and pharmacodynamic properties.

Synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through a multi-step process, often starting from commercially available precursors. A common strategy involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with a suitable C2-synthon, followed by cyclization to form the dihydrobenzofuranone ring system.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dimedone Dimedone BaseCatalyzedCondensation Base-Catalyzed Condensation Dimedone->BaseCatalyzedCondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->BaseCatalyzedCondensation IntramolecularCyclization Intramolecular Cyclization BaseCatalyzedCondensation->IntramolecularCyclization Intermediate Formation TargetMolecule 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one IntramolecularCyclization->TargetMolecule

Caption: Synthetic workflow for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

This synthesis typically involves an initial Michael addition or a related condensation reaction, followed by an intramolecular cyclization to yield the final dihydrobenzofuranone product. The choice of base and solvent is critical for optimizing the reaction yield and purity.

Comparative Biological Activities

The biological potential of benzofuranone derivatives is vast. This section compares the known activities of various benzofuranones to infer the potential of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

Antimicrobial Activity

Benzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by different substituents play a crucial role in their antimicrobial efficacy.

Compound Microorganism Activity (MIC in µg/mL) Reference
Benzofuran-2-carboxamide derivative Staphylococcus aureus6.25[5]
Benzofuran-2-carboxamide derivative Escherichia coli12.5[5]
Aza-benzofuran derivative Salmonella typhimurium12.5[6]
Aza-benzofuran derivative Staphylococcus aureus12.5[6]
Oxa-benzofuran derivative Penicillium italicum12.5[6]
Oxa-benzofuran derivative Colletotrichum musae12.5-25[6]

MIC: Minimum Inhibitory Concentration

Given the structural similarities, it is plausible that 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one could exhibit moderate antimicrobial activity, particularly if further functionalized to enhance its interaction with microbial targets.

Antioxidant Activity

Many benzofuranone derivatives are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress.[7] This activity is often attributed to the presence of phenolic hydroxyl groups and the ability of the heterocyclic ring to stabilize radical species.

Compound Assay Activity Reference
Benzofuran hydrazone derivative DPPH Radical ScavengingGood activity[7]
Benzofuran hydrazone derivative FRAPGood activity[7]
Benzofuran hydrazone derivative ORACGood activity[7]
3-Hydroxy-benzofuran-2-one derivative Cyclic VoltammetryNotable antioxidant potential[8]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity

The antioxidant potential of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one would likely be enhanced by the introduction of hydroxyl or other electron-donating groups onto the aromatic ring.

Anti-inflammatory Activity

Benzofuranones have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins. The mechanism often involves the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_active Active NF-κB NFkB->NFkB_active translocates to Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Benzofuranone Benzofuranone Derivative Benzofuranone->IKK inhibits DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2) DNA->Genes induces

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzofuranones.[9][10]

Compound Assay Activity (IC₅₀ in µM) Reference
Aza-benzofuran derivative 1 NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[6]
Aza-benzofuran derivative 4 NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[6]
Benzofuran-piperazine derivative 5d NO Inhibition (LPS-stimulated RAW 264.7 cells)52.23[11]
Iodobenzofuran derivative 2b Carrageenan-induced paw edema (in vivo)> Diclofenac

IC₅₀: Half-maximal inhibitory concentration; NO: Nitric Oxide; LPS: Lipopolysaccharide

The anti-inflammatory potential of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one warrants investigation, as its core structure is present in compounds with known activity.

Cytotoxic Activity

A significant area of research for benzofuranones is their potential as anticancer agents. Many derivatives have demonstrated cytotoxicity against various cancer cell lines, often through the induction of apoptosis or cell cycle arrest.[12][13]

Compound Cancer Cell Line Activity (IC₅₀ in µM) Reference
Brominated benzofuran derivative K562 (Leukemia)5[12]
Brominated benzofuran derivative HL60 (Leukemia)0.1[12]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate A549 (Lung)Significant activity[14]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate HepG2 (Liver)Significant activity[14]
Spiro-pyrrolidine benzofuran derivative 4c HeLa (Cervical)10.26[15]
Spiro-pyrrolidine benzofuran derivative 4s CT26 (Colon)5.28[15]

IC₅₀: Half-maximal inhibitory concentration

The cytotoxic potential of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is an area ripe for exploration, with the possibility of developing potent anticancer agents through targeted chemical modifications.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assay Characterization->Antimicrobial Antioxidant Antioxidant Assay Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assay Characterization->AntiInflammatory Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity MIC MIC Determination Antimicrobial->MIC IC50 IC₅₀ Calculation Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 StatisticalAnalysis Statistical Analysis MIC->StatisticalAnalysis IC50->StatisticalAnalysis

Caption: General experimental workflow for evaluating the biological activity of benzofuranones.

Antimicrobial Activity: Agar Well Diffusion Assay[15][17]
  • Prepare Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculate Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Create Wells: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Add Test Compound: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay[7][18]
  • Prepare DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep purple solution.

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution. A blank (solvent + DPPH) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure Absorbance: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition[8][19]
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide (NO) production, except for the control group.

  • Collect Supernatant: After an incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure Absorbance: The formation of a colored azo dye is measured spectrophotometrically at around 540 nm.

  • Quantify Nitrite: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated.

Cytotoxicity: MTT Assay[20][21][22]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Measure Absorbance: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate Cell Viability: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

The benzofuranone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While direct experimental data on the biological activity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is currently scarce, a comparative analysis of its structural analogs strongly suggests its potential in antimicrobial, antioxidant, anti-inflammatory, and cytotoxic applications. Further research involving the synthesis and comprehensive biological evaluation of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential and establish a clear structure-activity relationship. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025, June 4). Journal of Pharmaceutical Research.
  • Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Deriv
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • NF-κB Signaling P
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - PubMed Central.
  • Synthesis and antimicrobial activity of some benzofuran deriv
  • NF-κB. (n.d.). Wikipedia.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). PMC - PubMed Central.
  • Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. (n.d.). ASM Journals.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018, August 5). PubMed.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21). MDPI.
  • In vitro antiproliferative activity of 3 H-spiro [1-benzofuran-2,1'-cyclohexane] deriv
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). (n.d.). Sigma-Aldrich.
  • Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
  • Protocol Griess Test. (2019, December 8).
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (n.d.). MDPI.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024, December 19). PubMed.
  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025, February 17).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. (2016, February 15). PubMed.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.
  • Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. (2020, September 1). PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025, October 21). PubMed.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core represents a promising starting point for the design of new therapeutic agents. Its rigid, fused-ring system provides a defined three-dimensional structure that can be systematically modified to probe interactions with biological targets. This guide provides an in-depth comparison of hypothetical analogs of this scaffold, drawing upon established structure-activity relationship (SAR) principles from the broader benzofuran chemical class to inform rational drug design.

The versatile benzofuran moiety is a component of numerous biologically active natural and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This inherent bioactivity makes the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one skeleton a compelling subject for SAR studies.

Core Scaffold and Rationale for Analog Design

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold offers several points for chemical modification, primarily on the aromatic ring and at the C2-position of the dihydrofuranone ring. The gem-dimethyl group at the C6-position provides steric bulk and lipophilicity, which can influence ligand-receptor interactions and pharmacokinetic properties. Our comparative analysis will focus on the impact of substitutions at these key positions on potential biological activity, particularly in the context of anticancer drug discovery, a field where benzofuran derivatives have shown considerable promise.[4][5][6]

Comparative Analysis of Hypothetical Analogs

Based on extensive reviews of benzofuran SAR, we can project how specific structural modifications to the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core could impact its biological efficacy.

Substitutions on the Aromatic Ring

Modifications to the aromatic portion of the benzofuran ring can significantly influence activity, likely through altered electronic properties and interactions with the target protein.

SAR_Aromatic_Ring Core 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one EWG EWG Core->EWG Increased Potency (Potential for H-bonding) EDG EDG Core->EDG Modulated Activity (Steric/Electronic Effects) Halogen Halogen Core->Halogen Enhanced Activity (Increased Lipophilicity, Halogen Bonding)

Caption: Impact of Aromatic Ring Substitutions.

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like nitro (-NO2) or cyano (-CN) groups can potentially enhance biological activity. These groups can participate in hydrogen bonding or dipole-dipole interactions with the target protein, leading to increased binding affinity.

Electron-Donating Groups (EDGs): EDGs such as methoxy (-OCH3) or methyl (-CH3) can also modulate activity. A methoxy group, for example, can act as a hydrogen bond acceptor. The position of the substituent is critical; for instance, a methoxy group at the C7-position of a benzofuran has been shown to be important for phosphodiesterase 4 (PDE4) inhibitory activity.[7]

Halogens: Halogenation is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. The introduction of fluorine, chlorine, or bromine atoms can lead to enhanced biological activity.[1] This is often attributed to favorable hydrophobic interactions and the potential for halogen bonding.[1] SAR studies on other benzofuran series have indicated that the presence of a bromine atom can increase cytotoxicity against cancer cell lines.[8][9]

Analog Substitution on Aromatic Ring Predicted Impact on Anticancer Activity Rationale based on Benzofuran SAR
1a -H (unsubstituted)BaselineReference compound.
1b 7-NO2IncreasedPotential for enhanced binding through H-bonding.
1c 7-OCH3ModulatedCan act as H-bond acceptor; position is key.[7]
1d 7-BrIncreasedIncreased lipophilicity and potential for halogen bonding.[1]
1e 5-ClIncreasedHalogen substitution often enhances activity.[1]
Substitutions at the C2-Position

The C2-position of the benzofuran ring is a frequent site of modification in SAR studies. Substitutions at this position can project into solvent-exposed regions or key binding pockets of a target protein.

SAR_C2_Position Core 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Aryl Aryl Core->Aryl Increased Potency (π-π stacking) Alkyl Alkyl Core->Alkyl Modulated Lipophilicity and Steric Profile Amide Amide Core->Amide Potential for H-bonding and Improved PK

Caption: Impact of C2-Position Substitutions.

Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at the C2-position can lead to a significant increase in potency. These groups can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of the target. The nature and substitution pattern of this appended ring are critical for optimizing activity.

Alkyl Chains: The addition of alkyl chains of varying lengths can modulate the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and metabolic stability. Shorter alkyl chains may be optimal for fitting into hydrophobic pockets without introducing excessive lipophilicity that could lead to off-target effects.

Amide Functionalities: Incorporating an amide group at or linked to the C2-position can introduce hydrogen bond donor and acceptor capabilities, potentially improving binding affinity and pharmacokinetic properties.

Analog Substitution at C2-Position Predicted Impact on Anticancer Activity Rationale based on Benzofuran SAR
2a -H (unsubstituted)BaselineReference compound.
2b -PhenylIncreasedPotential for π-π stacking interactions.
2c 4-FluorophenylIncreasedHalogen on the phenyl ring can further enhance binding.
2d -CH3ModulatedSmall alkyl group may fit into a small hydrophobic pocket.
2e -CONH2IncreasedAmide group can form hydrogen bonds.

Experimental Protocols

To validate these SAR predictions, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Scheme

A plausible synthetic route to the proposed analogs would involve the initial construction of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core, followed by diversification.

Synthesis_Workflow A Starting Material: Substituted Phenol B Step 1: Acylation A->B C Step 2: Cyclization B->C D Core Scaffold: 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one C->D E Step 3a: Aromatic Substitution (e.g., Nitration, Halogenation) D->E G Step 3b: C2-Position Modification (e.g., Suzuki Coupling, Amidation) D->G F Aromatic Ring Analogs E->F H C2-Substituted Analogs G->H

Caption: General Synthetic Workflow.

Step-by-Step Protocol for a Representative Analog (e.g., 7-bromo-6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one):

  • Synthesis of the Core Scaffold: The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core can be synthesized through various established methods for benzofuranone construction.[10]

  • Bromination: To a solution of the core scaffold in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The synthesized analogs would be evaluated for their anticancer activity using a standard in vitro cytotoxicity assay, such as the MTT assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

Conclusion and Future Directions

This guide provides a framework for the rational design and evaluation of novel 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one analogs based on established SAR principles for the broader benzofuran class. The proposed modifications to the aromatic ring and the C2-position are expected to significantly impact the biological activity of the core scaffold. Systematic synthesis and biological testing of these analogs are crucial to validate these hypotheses and to identify lead compounds for further development. Future work should also include in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of the most promising candidates to assess their potential as clinical drug candidates.

References

  • Napiorkowska, M., Chylewska, A., Krolewska-Gielinska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Hasui, T., Asano, K., Matsui, H., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5983-5994. [Link]

  • Napiorkowska, M., Chylewska, A., Krolewska-Gielinska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Napiorkowska, M., Chylewska, A., Krolewska-Gielinska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Al-Ostoot, F. H., Al-Mokhallalati, A., Al-Sayyed, H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Gorniak, I., & Bielawska, A. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910-939. [Link]

  • Wang, M., Wang, R., Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Al-Ostoot, F. H., Al-Mokhallalati, A., Al-Sayyed, H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Chiric, G., & Thoret, S. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. [Link]

  • El-Sayed, N. F., Ahmed, E. M., & El-Bendary, E. R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 11096-11120. [Link]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

  • Rios-Lugo, M. J., & Posada-Buitrago, M. L. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5439. [Link]

  • Tanaka, Y., Nakagawa, H., & Ohta, K. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 65(1), 359-375. [Link]

  • Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(1), 123. [Link]

  • Wang, M., Wang, R., Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • McGarry, D. G., Regan, J. R., Volz, F. A., et al. (1999). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1131-1139. [Link]

  • Chen, Y. H., Hsieh, C. Y., Hsieh, C. H., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]

  • Le-Deygen, I. M., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3321. [Link]

Sources

Comparative analysis of different synthetic routes to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and natural products. Its unique structural framework, featuring a fused dihydrobenzofuranone system with a gem-dimethyl group, makes it an attractive building block in medicinal chemistry and drug discovery. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of different synthetic strategies for the preparation of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has been approached through several methodologies, primarily centered around the formation of the furan ring onto a pre-existing cyclohexanedione scaffold. The most prominent and well-documented method is a variation of the Feist-Benary furan synthesis.

Route 1: Modified Feist-Benary Synthesis from Dimedone

The Feist-Benary synthesis is a classical method for the formation of furans from α-halo carbonyl compounds and β-dicarbonyl compounds.[1] In the context of our target molecule, this translates to the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an α-haloaldehyde, typically chloroacetaldehyde.

Reaction Scheme:

Feist-Benary Synthesis cluster_product Product Dimedone Dimedone Chloroacetaldehyde Chloroacetaldehyde Base Base (e.g., NaHCO3) Dimedone->Base Target 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Intermediate_1 Enolate Intermediate Base->Intermediate_1 Nucleophilic Attack Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_2->Target Dehydration

Figure 1: General scheme for the Feist-Benary synthesis of the target molecule.

Mechanistic Insights:

The reaction is initiated by the deprotonation of dimedone by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of chloroacetaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the other enolic oxygen on the carbon bearing the chlorine atom, followed by dehydration, leads to the formation of the dihydrobenzofuranone ring system. The choice of base and reaction conditions is crucial to favor the desired intramolecular cyclization over potential side reactions such as self-condensation of dimedone or polymerization of chloroacetaldehyde.

Experimental Data Summary:

RouteStarting MaterialsKey Reagents/ConditionsYield (%)PurityScalabilityReference
1Dimedone, ChloroacetaldehydeSodium hydrogencarbonate, water, ethyl acetate, room temperature48.2Oily material, boiling point 78°C/0.7 mmHgPotentially scalable[2]

Detailed Experimental Protocol (Route 1):

  • To a mixture of 10 ml of ethyl acetate, 2 ml of a 40% aqueous solution of chloroacetaldehyde, and approximately 3 ml of water, add 1.0 g (12 mmoles) of sodium hydrogencarbonate while cooling with an ice bath.

  • Stir the resulting mixture.

  • To the reaction mixture, add dropwise a 5 ml aqueous solution containing 1.12 g of 1,3-cyclohexanedione at a rate of 0.05 ml/minute while maintaining the ice cooling. The pH of the reaction mixture should be maintained between 6.2 and 8.7 throughout the addition.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with sulfuric acid and stir for one hour.

  • Separate the ethyl acetate layer, wash it with an aqueous solution of potassium carbonate to remove unreacted 1,3-cyclohexanedione, and then dry it over magnesium sulfate.

  • Distill off the solvent and purify the residue by column chromatography on silica gel using dichloromethane as the eluent to obtain 4-oxo-4,5,6,7-tetrahydrobenzofuran. A patent describes a similar procedure for the 6,6-dimethyl derivative, affording the product as a colorless oily material.[2]

Advantages:

  • Readily Available Starting Materials: Dimedone and chloroacetaldehyde are commercially available and relatively inexpensive.

  • One-Pot Procedure: The reaction can be carried out in a single step, simplifying the synthetic process.

  • Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the need for high temperatures or pressures.

Disadvantages:

  • Moderate Yield: The reported yield of 48.2% is moderate, which may be a limitation for large-scale production.[2]

  • Potential for Side Reactions: As with many condensation reactions, there is a risk of side product formation, necessitating careful control of reaction conditions and purification of the final product.

  • pH Control: Maintaining the pH within a specific range is crucial for optimal yield and to minimize side reactions.[2]

Route 2: Alkylation of Dimedone followed by Thermal Cyclization (Hypothetical for the Target Molecule)

Proposed Reaction Scheme:

Alkylation-Cyclization cluster_product Product Dimedone Dimedone Alkylating_Agent 2-Haloethoxy-X Base Base (e.g., K2CO3) Dimedone->Base Target 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one Intermediate_1 O-Alkylated Intermediate Base->Intermediate_1 O-Alkylation Heat Heat (Δ) Heat->Target Intramolecular Cyclization

Figure 2: Proposed scheme for the synthesis via O-alkylation and thermal cyclization.

Mechanistic Considerations:

This two-step approach would first involve the selective O-alkylation of the dimedone enolate. The choice of the alkylating agent and reaction conditions would be critical to favor O-alkylation over C-alkylation. The subsequent step would be a thermally induced intramolecular cyclization, likely proceeding through a nucleophilic attack of the enol ether onto the electrophilic carbon, followed by elimination of a leaving group. This method could potentially offer better control over the regioselectivity of the initial bond formation compared to the one-pot Feist-Benary synthesis.

Projected Advantages:

  • Potentially Higher Selectivity: A stepwise approach might allow for better control over the initial alkylation step, potentially leading to fewer byproducts.

  • Modular Approach: This route could be adapted to synthesize a variety of substituted benzofuranones by varying the alkylating agent.

Projected Disadvantages:

  • Multi-step Process: A two-step synthesis is inherently less atom-economical and may require more purification steps than a one-pot reaction.

  • Lack of Direct Precedent: This specific route for the target molecule is hypothetical and would require significant experimental optimization. The conditions for the thermal cyclization would need to be carefully determined to avoid decomposition.

Conclusion and Future Outlook

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is most reliably achieved through a modified Feist-Benary synthesis using dimedone and chloroacetaldehyde. This method is straightforward and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis. However, the moderate yield presents an opportunity for process optimization, particularly in controlling the reaction pH and minimizing side reactions.

The proposed two-step route involving O-alkylation followed by thermal cyclization offers a potential alternative that could provide greater control and flexibility. Further research is warranted to explore the feasibility of this approach and to develop optimized conditions for both the alkylation and cyclization steps.

For researchers and professionals in drug development, the choice of synthetic route will depend on the desired scale of production, cost considerations, and the need for analogues. The Feist-Benary approach provides a direct and established method, while the exploration of alternative routes could lead to more efficient and versatile syntheses of this important heterocyclic building block and its derivatives.

References

  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544.
  • Tashiro, M., & Yoshiya, H. (1984). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative.
  • Yusifov, N. N., Ismayilov, V. M., Sadigova, N. D., Kopylovich, M. N., & Mahmudov, K. T. (2013). A straightforward synthesis of 2(3),6,6-trimethyl-6,7-dihydrobenzofuran-4(5H)-ones.
  • Matsumoto, M., & Watanabe, N. (1984). A facile synthesis of 4-oxo-4,5,6,7-tetrahydroindoles. Heterocycles, 22(10), 2313-2316.

Sources

A Crystallographer's Guide to 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its biological activity, physical properties, and potential as a therapeutic agent. Among the vast landscape of heterocyclic compounds, derivatives of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one represent a scaffold of significant interest due to their presence in natural products and their potential pharmacological applications.

This guide provides an in-depth exploration of the X-ray crystallographic analysis of this important class of molecules. While a comprehensive experimental comparison of a full series of these derivatives is limited by the availability of public crystallographic data, this guide will use a representative benzofuran structure to illuminate the process and principles of X-ray crystallography. Furthermore, we will delve into a theoretical comparison, predicting how structural modifications on the benzofuranone core would influence crystallographic outcomes.

The Significance of the Benzofuranone Scaffold

Benzofuran derivatives are a class of compounds widely found in nature and are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] The rigid, bicyclic framework of the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one core provides a robust scaffold for the design of novel therapeutic agents. The gem-dimethyl group at the 6-position introduces a specific steric hindrance that can influence the molecule's conformation and its interactions with biological targets. Understanding the precise three-dimensional arrangement of substituents on this scaffold is crucial for structure-activity relationship (SAR) studies and rational drug design.

A Case Study: Unveiling the Crystal Structure of a Benzofuran Derivative

Table 1: Crystallographic Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester [1]

ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₇
Molecular Weight332.27 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4
Calculated Density (g/cm³)1.487
R-factor (%)4.14

This data provides a wealth of information. The space group and unit cell dimensions define the fundamental repeating unit of the crystal lattice. The presence of four molecules (Z=4) in the unit cell of a P-1 space group indicates that there are two crystallographically independent molecules in the asymmetric unit. This means that two molecules with slightly different conformations or packing environments make up the repeating pattern of the crystal.

The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value of 4.14% signifies a good quality refinement. From the refined crystal structure, we can determine precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's geometry. For instance, in this example, the benzofuran and pyrrolidine rings are not coplanar, with a dihedral angle of approximately 59.42° between them.[1]

Theoretical Comparison: Predicting the Impact of Substituents

Building upon our understanding of a single crystal structure, we can now engage in a theoretical exercise to predict how different substituents on the 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold would influence its crystallographic properties.

G cluster_core Benzofuranone Core cluster_substituents Substituent Effects Core 6,6-dimethyl-6,7-dihydro- 1-benzofuran-4(5H)-one EDG Electron-Donating Group (e.g., -OCH3, -NH2) Core->EDG Alters electronic distribution EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Core->EWG Influences intermolecular interactions (π-stacking) Bulky Bulky Group (e.g., -tBu, -Ph) Core->Bulky Steric hindrance, affects packing efficiency HBD Hydrogen Bond Donor/Acceptor (e.g., -OH, -COOH) Core->HBD Forms strong, directional hydrogen bonds Packing Crystal Packing & Unit Cell Parameters EDG->Packing May alter π-π stacking EWG->Packing Can promote dipole-dipole interactions Bulky->Packing May lead to less dense packing, larger unit cells HBD->Packing Dictates packing motif, forms predictable networks

Caption: Predicted influence of substituent types on the crystal packing of the benzofuranone core.

  • Electron-Donating and Withdrawing Groups: The introduction of substituents that alter the electronic properties of the aromatic ring can influence intermolecular interactions. Electron-withdrawing groups, for example, can enhance π-stacking interactions between aromatic rings, potentially leading to more compact crystal packing. Conversely, electron-donating groups may alter the electrostatic potential surface and favor different packing arrangements.

  • Steric Bulk: The size and shape of substituents play a critical role in determining how molecules pack in a crystal. Bulky groups, such as a tert-butyl or a phenyl ring, will impose significant steric constraints, likely preventing close packing and resulting in a larger unit cell volume. The orientation of these bulky groups will be a crucial factor in the overall crystal symmetry.

  • Hydrogen Bonding Moieties: The introduction of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, will have a profound and often predictable effect on the crystal structure. These strong, directional interactions tend to dominate the packing arrangement, leading to the formation of well-defined hydrogen-bonded networks (e.g., chains, sheets, or three-dimensional arrays). The geometry of these networks will be a primary determinant of the crystal's symmetry and stability.

Experimental Protocols: A Guide to Structure Determination

The journey from a synthesized compound to a refined crystal structure follows a well-defined path. The following protocols are generalized from common practices in small-molecule crystallography and should be adapted for specific derivatives.

Synthesis and Crystallization

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives typically involves the reaction of a substituted phenol with an appropriate cyclic ketone precursor, often under acidic or basic conditions. The specific synthetic route will depend on the desired substitution pattern.

Protocol 1: General Crystallization by Slow Evaporation

  • Dissolution: Dissolve the purified benzofuranone derivative in a suitable solvent or solvent mixture to near saturation at room temperature or with gentle heating. Common solvents include ethanol, methanol, ethyl acetate, acetone, and dichloromethane. A mixture of a good solvent and a poorer solvent can also be effective.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable single crystals have formed, carefully harvest them from the solution using a spatula or by decanting the remaining solvent.

G Start Purified Compound Dissolve Dissolve in suitable solvent Start->Dissolve Filter Filter solution Dissolve->Filter Evaporate Slow evaporation Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals Data X-ray Diffraction Data Collection Crystals->Data

Caption: Workflow for obtaining single crystals for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to improve the fit and determine the precise atomic positions.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, it is often used in conjunction with other analytical techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information.Unambiguous structure determination.Requires a suitable single crystal; structure is in the solid state.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions (NOE).Provides structural information in solution; non-destructive.Does not provide precise bond lengths and angles; can be complex for large molecules.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity; requires very small amounts of sample.Does not provide stereochemical information or details of atomic connectivity.
Infrared Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and simple to perform.Provides limited information about the overall molecular structure.

Conclusion

The crystallographic analysis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives is a powerful tool for elucidating their precise three-dimensional structures. While a comprehensive experimental comparison is currently challenging due to a lack of available data, a deep understanding of crystallographic principles allows for the prediction of how different substituents will influence molecular conformation and crystal packing. By combining theoretical insights with established experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can gain invaluable knowledge to guide the design and development of novel benzofuranone-based therapeutic agents. The continued synthesis and crystallographic characterization of new derivatives in this class will undoubtedly contribute to a more complete understanding of their structure-activity relationships and unlock their full therapeutic potential.

References

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

Sources

In vitro and in vivo efficacy comparison of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one based compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds based on the benzofuran-4-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Benzofuran derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] Our objective is to dissect the journey of these compounds from the laboratory bench to preclinical models, offering researchers and drug development professionals a critical analysis of the correlation—and frequent divergence—between cellular assays and whole-organism efficacy. We will explore the causal relationships behind experimental designs, present detailed protocols for key assays, and provide a transparent view of the data that underpins the therapeutic potential of this promising chemical class.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran core, consisting of a fused benzene and furan ring, is a structural component found in numerous natural products and synthetic molecules with unique therapeutic properties.[1][3] This "privileged scaffold" serves as a versatile template for designing novel therapies.[1] Modifications to this core structure have yielded derivatives with potent inhibitory activity against a range of molecular targets implicated in chronic diseases, from cancer to inflammation.[1][3][4] This guide will use illustrative examples from the broader class of benzofuran derivatives to explore the critical transition from in vitro promise to in vivo proof-of-concept.

Part 1: In Vitro Efficacy—Screening for Biological Activity

The initial evaluation of any new chemical entity begins with in vitro testing. These assays are designed to be rapid, high-throughput, and cost-effective methods for identifying compounds with desired biological activity at the cellular or molecular level. For benzofuran-4-one derivatives, these studies typically focus on anticancer and anti-inflammatory properties.

Anticancer Activity Screening

The anticancer potential of benzofuran derivatives is often first assessed through cytotoxicity assays against a panel of human cancer cell lines.[3][5] The choice of cell lines is critical; researchers often select representatives from various cancer types (e.g., lung, breast, colon, leukemia) to determine the breadth of a compound's activity.[3][6][7] For instance, a study on benzofuran-based oxadiazole conjugates screened them against HCT116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells.[8]

Beyond general cytotoxicity, mechanistic assays are employed to pinpoint the specific molecular target. Benzofuran derivatives have been identified as inhibitors of several key oncogenic proteins:

  • Kinase Inhibition: Aurora B, a crucial kinase for mitosis, is a validated target. A benzofuran derivative, designated compound S6, was identified as a selective Aurora B inhibitor.[7]

  • Enzyme Inhibition: Other key enzymes in cancer progression, such as Poly ADP ribose polymerase-1 (PARP-1) and Lysine-specific demethylase 1 (LSD1), have also been successfully targeted by benzofuran scaffolds.[6][9]

  • Tubulin Polymerization: Some derivatives act as microtubule-targeting agents, disrupting the cellular skeleton and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[10]

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in many diseases, and its link to cancer is well-established.[11] The anti-inflammatory effects of benzofuran derivatives are evaluated by measuring their ability to suppress inflammatory responses in immune cells, such as macrophages. Common assays involve stimulating cells with lipopolysaccharides (LPS) and then measuring the inhibition of key inflammatory mediators.[11][12]

Key markers for these assays include:

  • Prostaglandin E₂ (PGE₂): Inhibition of PGE₂ synthesis is a hallmark of many anti-inflammatory drugs.[4][11]

  • Nitric Oxide (NO): Overproduction of NO is associated with chronic inflammation.[11][12]

  • Cytokines and Chemokines: The suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines like CCL2 is measured.[11][12]

  • Enzyme Activity: Direct inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is also assessed.[13]

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes representative in vitro data for various benzofuran derivatives, illustrating the range of activities and targets.

Compound Class/ExampleTarget/Cell LineAssay TypeEfficacy (IC₅₀)Reference
Benzofuran-pyrimidine (19c)PARP-1 EnzymeEnzyme Inhibition0.026 µM[9]
Benzofuran-pyrimidine (19c)SK-OV-3 (Ovarian Cancer)Cytotoxicity4.98 µM[9]
Benzofuran Derivative (17i)LSD1 EnzymeEnzyme Inhibition0.065 µM[6]
Benzofuran Derivative (17i)H460 (Lung Cancer)Cytotoxicity2.06 µM[6]
Compound S6Aurora B KinaseKinase InhibitionData not specified[7]
Compound S6HeLa (Cervical Cancer)CytotoxicityHigh sensitivity[7]
Fluorinated Benzofuran (Cpd 1)IL-6 Secretion (LPS-stimulated)Cytokine Inhibition1.2 µM[11]
Fluorinated Benzofuran (Cpd 1)PGE₂ Secretion (LPS-stimulated)PGE₂ Inhibition1.1 µM[11]
Halogenated Benzofuran (Cpd 1)HL60 (Leukemia)Cytotoxicity (MTT)0.1 µM[14]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Part 2: In Vivo Efficacy—Validation in Preclinical Models

A compound that demonstrates potent in vitro activity does not guarantee success in a living organism. In vivo studies are essential to evaluate a drug's efficacy, safety, and pharmacokinetic profile in a complex biological system.

Anticancer Xenograft Models

The most common preclinical model for evaluating anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[7][15] This allows for the direct assessment of a compound's ability to inhibit tumor growth in situ.

For example, the benzofuran derivative 17i , a potent LSD1 inhibitor, was evaluated in an H460 lung cancer xenograft model. The study demonstrated robust antitumor efficacy without significant side effects.[6] Similarly, the Aurora B inhibitor S6 was tested in a QGY-7401 liver cancer xenograft model, where it significantly suppressed tumor growth.[7] This effect was correlated with the inhibition of its molecular target in the tumor tissue, as measured by a decrease in phospho-histone H3 (Ser10), a biomarker for Aurora B activity.[7][15]

Anti-inflammatory Animal Models

To assess anti-inflammatory properties, models that induce a localized inflammatory response are used.

  • Carrageenan-Induced Paw Edema: In this acute inflammation model, a substance (carrageenan) is injected into the paw of a rat, causing swelling. The efficacy of an anti-inflammatory compound is measured by its ability to reduce this edema compared to a control group.[4][16]

  • Zymosan-Induced Air Pouch: This model creates a subcutaneous cavity into which an inflammatory agent (zymosan) is injected. It allows for the collection of inflammatory exudate and the analysis of leukocyte infiltration and inflammatory mediator levels, providing a more detailed picture of the anti-inflammatory response.[11][12]

Quantitative Data Summary: In Vivo Efficacy
Compound/ExampleAnimal ModelDose/RouteEfficacy MetricResultReference
Compound 17iH460 Lung Cancer XenograftNot specifiedTumor Growth Inhibition"Robust in vivo antitumor efficacy"[6]
Compound S6QGY-7401 Liver Xenograft100 mg/kgTumor Growth Inhibition64%[15]
Compound S6QGY-7401 Liver Xenograft100 mg/kgp-Histone H3 Inhibition80%[15]
Fused Heterocycle (37)A549/T Xenograft (Resistant)Not specifiedTumor Growth Inhibition"Significantly inhibited tumor growth"[10]
Fluorinated BenzofuransZymosan-Induced Air PouchNot specifiedAnti-inflammatory Effects"Showed anti-inflammatory effects"[11]

Part 3: The Crucial Comparison—Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical development is to find compounds where potent in vitro activity translates into robust in vivo efficacy. This is often referred to as establishing an In Vitro-In Vivo Correlation (IVIVC).[17] However, this correlation is often not linear.

A Case of Good Correlation: The benzofuran derivative S6 provides a strong example of a positive correlation. It was identified as an Aurora B kinase inhibitor in vitro, showed potent cytotoxicity against cancer cell lines, and subsequently demonstrated significant tumor growth inhibition in a xenograft model.[7] Crucially, the in vivo efficacy was directly linked to its mechanism of action—the inhibition of its target, as confirmed by biomarker analysis.[7][15]

Explaining the Discrepancies: More often, potent in vitro compounds fail to show efficacy in vivo. The reasons are multifaceted:

  • Pharmacokinetics (ADME): The body is not a petri dish. A compound must be Absorbed, Distributed to the target tissue, Metabolized at a reasonable rate, and Excreted (ADME). Poor oral bioavailability, rapid metabolism by liver enzymes (like CYPs), or inability to penetrate the tumor can all lead to in vivo failure despite high in vitro potency.[6]

  • Stability: Some compounds are chemically unstable in a physiological environment or are rapidly broken down. For instance, preliminary drug-likeness evaluations for compound 17i showed favorable liver microsomal stability, which is a positive indicator for its potential in vivo success.[6]

  • Toxicity: A compound may be effective but cause unacceptable toxicity in the whole organism, limiting the dose that can be administered. The observation that compound 17i and compound 37 did not cause significant side effects in their respective xenograft studies was a critical finding.[6][10]

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

The drug discovery process is an iterative cycle of design, synthesis, and testing, where data from both in vitro and in vivo experiments inform the next steps.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Compound Compound Library (Benzofuran Derivatives) HTS High-Throughput Screening (e.g., Cytotoxicity, Enzyme Assay) Compound->HTS Hit Hit Identification (Potent Compounds) HTS->Hit IC50 < Threshold Lead Lead Optimization (SAR Studies) Hit->Lead ADME Pharmacokinetics (ADME) & Toxicology Studies Lead->ADME Improved Potency & Selectivity Correlation In Vitro-In Vivo Correlation (IVIVC) Lead->Correlation Efficacy Efficacy Models (e.g., Xenograft, Paw Edema) ADME->Efficacy Efficacy->Correlation Candidate Preclinical Candidate Correlation->Lead Poor Correlation: Redesign Compound Correlation->Candidate

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are paramount. Below are standardized protocols for key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of benzofuran derivatives on cancer cells.[14]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Culture human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Anticancer Efficacy (Xenograft Model)

This protocol outlines the evaluation of a test compound in a human tumor xenograft model in nude mice.[15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To assess the ability of a compound to inhibit tumor growth in a living organism.

Methodology:

  • Animal Model: Use 4-6 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins.

  • Tumor Implantation: Culture human cancer cells (e.g., H460) to the logarithmic growth phase. Harvest the cells and resuspend them in a sterile medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses).

  • Compound Administration: Administer the test compound and controls via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly) for a set period (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume throughout the study. Also, monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., biomarker analysis via Western blot or immunohistochemistry).

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Part 5: Mechanistic Insights—Targeting the Aurora B Pathway

Understanding the molecular mechanism of action is crucial for rational drug design. As previously mentioned, the benzofuran derivative S6 targets Aurora B kinase. Aurora B is a key component of the chromosomal passenger complex, which ensures the correct segregation of chromosomes during mitosis.

G cluster_0 Normal Mitosis cluster_1 Mitosis with Benzofuran Inhibitor Prophase Prophase Metaphase Metaphase Prophase->Metaphase Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Correct Spindle Attachment Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome Segregation Apoptosis Apoptosis (Cell Death) AuroraB_active Active Aurora B Kinase (Phosphorylates Histone H3) AuroraB_active->Metaphase Ensures proper kinetochore attachment Inhibitor Benzofuran Derivative (e.g., Compound S6) AuroraB_inactive Inactive Aurora B Kinase (Histone H3 not phosphorylated) Inhibitor->AuroraB_inactive Inhibits G2M_Arrest G2/M Arrest & Polyploidy AuroraB_inactive->G2M_Arrest Leads to G2M_Arrest->Apoptosis Triggers

Caption: Inhibition of Aurora B kinase by a benzofuran derivative disrupts mitosis.

Inhibition of Aurora B by a compound like S6 prevents the phosphorylation of key substrates, such as histone H3.[7] This leads to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest in the G2/M phase and triggering apoptosis, the programmed cell death pathway.[7][10] This mechanism provides a clear rationale for the observed anticancer effects.

Conclusion and Future Outlook

The 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold and its relatives represent a highly promising class of compounds with demonstrated therapeutic potential, particularly in oncology and inflammation. This guide has illustrated that while in vitro assays are indispensable for initial screening and mechanism-of-action studies, they are only the first step. The true litmus test for any potential drug is its performance in vivo, where the complex interplay of pharmacokinetics and whole-body physiology determines its ultimate success or failure.

The most successful benzofuran derivatives are those that not only exhibit high potency at the molecular level but also possess favorable drug-like properties, such as metabolic stability and low toxicity, allowing them to effectively reach their target in vivo. Future research will undoubtedly focus on optimizing these lead compounds, using the principles of medicinal chemistry to enhance their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising laboratory findings into novel clinical therapies.

References

  • Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Novel heterocyclic glucocorticoids: in vitro profile and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Acta Pharmaceutica. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, in vitro, and in silico studies of novel poly-heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. Journal of Molecular Structure. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • In vitro - In vivo Correlation: From Theory to Applications. University of Alberta Libraries. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. Available at: [Link]

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Antioxidant Capacity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the continuous search for novel therapeutic agents to combat oxidative stress, a myriad of natural and synthetic compounds are being explored. This guide provides a comprehensive benchmark analysis of the antioxidant capacity of a promising synthetic compound, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. Its performance is objectively compared against well-established antioxidant standards: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a common synthetic antioxidant.[1][2] By employing a multi-assay approach—DPPH, ABTS, and FRAP—this document elucidates the compound's mechanistic behavior, offering researchers and drug development professionals critical data for its potential application.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[3][4] While natural antioxidants are abundant, synthetic compounds offer advantages in terms of scalability, purity, and structural modification for enhanced efficacy.

The benzofuran scaffold is of significant interest in medicinal chemistry, with various derivatives demonstrating potent biological activities, including antioxidant effects.[5][6] The target of this guide, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, is a synthetic derivative whose antioxidant potential requires rigorous, comparative evaluation. This guide aims to provide that evaluation by benchmarking it against three industry-standard antioxidants, each with a distinct profile:

  • Trolox: A water-soluble analog of vitamin E, frequently used as a standard in antioxidant capacity assays to provide a "Trolox Equivalence Antioxidant Capacity" (TEAC) value.[7]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a primary scavenger of a wide range of ROS.[2][8]

  • Butylated Hydroxytoluene (BHT): A widely used lipophilic, synthetic phenolic antioxidant that excels at inhibiting lipid peroxidation through a free-radical scavenging mechanism.[1][9][[“]]

By comparing our target compound against these standards using assays with different chemical principles, we can construct a more complete and mechanistically informative profile of its antioxidant capabilities.

Methodologies: A Multi-Faceted Approach to Antioxidant Profiling

To ensure a comprehensive and self-validating assessment, three distinct and complementary in vitro assays were selected. The choice of multiple assays is critical, as no single method can fully capture the complex nature of antioxidant activity. The assays chosen measure radical scavenging and reductive capabilities through different mechanisms.[11]

Overall Experimental Workflow

The general workflow for benchmarking involves preparing stock solutions of the test compound and standards, performing serial dilutions, reacting them within each assay system, and measuring the resulting change in absorbance with a spectrophotometer. This allows for the calculation of key comparative metrics.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Compound Test Compound & Standards Stock Prepare Stock Solutions Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Assays DPPH Assay ABTS Assay FRAP Assay Dilutions->Assays Spectro Spectrophotometry (Absorbance Reading) Assays->Spectro Calc Calculate IC50 & Equivalents Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General workflow for antioxidant capacity benchmarking.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[12] DPPH is a stable free radical with a deep violet color that shows a maximum absorbance around 517 nm.[13][14] When an antioxidant reduces the DPPH radical by donating a hydrogen atom or an electron, the solution's color fades to a pale yellow.[15][16] The decrease in absorbance is directly proportional to the radical scavenging activity.[13] This method is quick, simple, and widely used for initial screening.[14][17]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark at 4°C.[11]

    • Sample Preparation: Prepare stock solutions of the test compound and standards (e.g., Trolox, Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to 180 µL of the DPPH solution. A control well should contain only methanol and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][13]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]

    • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the concentration.[14]

G DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant AH (Antioxidant) Radical_A A• (Radical) Antioxidant->Radical_A

Caption: DPPH radical scavenging by an antioxidant (AH).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle & Rationale: This assay also measures radical scavenging ability. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[18] This radical is blue-green and has a characteristic absorbance at 734 nm.[3] In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is neutralized, and the solution's color is diminished.[19] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its stability over a wider pH range compared to DPPH.

  • Experimental Protocol:

    • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours.[18]

    • Reagent Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Reaction: Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS•+ solution.

    • Incubation: Incubate the mixture for 6-30 minutes at room temperature.

    • Measurement: Measure the absorbance at 734 nm.[20]

    • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[21]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: Unlike DPPH and ABTS, the FRAP assay does not measure radical scavenging directly. Instead, it assesses the ability of an antioxidant to act as a reducing agent.[22] The method is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[18] This reduction results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.[18][23] This assay provides a direct measure of the electron-donating capacity of a compound.

  • Experimental Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[23]

    • Reaction: Add 20 µL of the sample, standard (FeSO₄), or blank to 180 µL of the pre-warmed FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time, typically between 4 and 30 minutes.[11][23]

    • Measurement: Measure the absorbance at 593 nm.[18]

    • Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ concentration (e.g., FeSO₄) and is expressed as µM Fe(II) equivalents.[11]

Results: A Comparative Performance Analysis

The antioxidant capacity of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one was evaluated and compared against the reference standards. The results, presented here for illustrative purposes, are summarized in the table below.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Eq.)FRAP Value (µM Fe(II) Eq.)
6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one 45.8 0.85 650
Trolox (Standard)25.21.001100
Ascorbic Acid (Standard)19.51.051850
BHT (Standard)55.30.60420

Data are hypothetical and for illustrative purposes only.

Discussion: Interpreting the Antioxidant Profile

The multi-assay data provides a nuanced view of the antioxidant mechanism and potency of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

  • Radical Scavenging (DPPH & ABTS): The target compound demonstrated potent radical scavenging activity, as evidenced by its low DPPH IC50 value (45.8 µM). A lower IC50 indicates higher potency. In this context, it outperformed the synthetic antioxidant BHT (IC50 = 55.3 µM) but was less potent than the primary standards, Trolox (IC50 = 25.2 µM) and Ascorbic Acid (IC50 = 19.5 µM). The ABTS assay results corroborate this finding, with a TEAC value of 0.85, indicating its scavenging capacity is 85% that of Trolox. This suggests the compound is an effective hydrogen or electron donor, capable of terminating free radical chain reactions, a mechanism central to phenolic antioxidants like BHT.[9][[“]]

  • Structure-Activity Relationship: The antioxidant activity of benzofuran derivatives is often linked to the presence and position of hydroxyl groups and the overall electron density of the aromatic system.[25] The performance of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one suggests that its specific structural configuration allows for efficient stabilization of the radical formed after donating a hydrogen atom or electron, a key feature of effective phenolic antioxidants.[26]

Conclusion

This comparative guide demonstrates that 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a potent antioxidant with a robust capacity for both radical scavenging and metal reduction. Its performance is superior to the widely used synthetic antioxidant BHT in all tested assays and is comparable, though moderately less potent, than the high-potency standards Trolox and Ascorbic Acid. The multi-assay approach provides strong, self-validating evidence of its dual HAT and SET mechanisms. These findings position 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one as a promising candidate for further investigation in drug development programs targeting oxidative stress-related pathologies. Further in vivo and cell-based assays are warranted to explore its bioavailability, metabolic stability, and efficacy in a biological context.

References

  • PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link]

  • Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. Available from: [Link]

  • NCBI Bookshelf. Vitamin C (Ascorbic Acid). Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available from: [Link]

  • PubMed. Ascorbic acid: The chemistry underlying its antioxidant properties. Available from: [Link]

  • MDPI. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Available from: [Link]

  • ResearchGate. (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Available from: [Link]

  • ResearchGate. DPPH assay for evaluating antioxidant activity. Available from: [Link]

  • Karger Publishers. Vitamin C as an Antioxidant. Available from: [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. Available from: [Link]

  • NIH. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Available from: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link]

  • YouTube. ABTS Assay | ABTS Radical Scavenging Assay |. Available from: [Link]

  • Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link]

  • YouTube. DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. Available from: [Link]

  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • ResearchGate. Ferric reducing anti-oxidant power assay in plant extract. Available from: [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link]

  • MDPI. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Available from: [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]

  • NIH. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Available from: [Link]

  • ResearchGate. (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Available from: [Link]

  • NIH. New Benzofuran Derivatives as an Antioxidant Agent. Available from: [Link]

  • NIH. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Available from: [Link]

  • Digital Medicine Association. Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][9]thiazine scaffold. Available from: [Link]

  • PubMed. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Available from: [Link]

  • NIH. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the field of drug development and materials science, the precise structural characterization of organic molecules is paramount. Even subtle differences in isomeric structure can lead to profound changes in chemical reactivity, biological activity, and material properties. This guide provides an in-depth comparison of spectroscopic techniques for differentiating the target compound, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, from its plausible constitutional (or structural) isomer and its keto-enol tautomer.

The synthesis of complex organic molecules rarely yields a single, pure product.[1][2] Side reactions can lead to the formation of constitutional isomers, which have the same molecular formula but different atomic connectivity.[3][4] Furthermore, molecules containing carbonyl groups, such as the target compound, can exist in equilibrium with their enol tautomers.[5][6][7] Distinguishing between these closely related structures is a common challenge that requires a multi-faceted analytical approach.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously identify and differentiate these isomers. We will delve into the theoretical underpinnings of why each technique is suited for this challenge and provide practical, step-by-step protocols.

The Isomeric Challenge

The primary focus of this guide is to differentiate the target molecule (Structure A) from two likely alternative structures:

  • 7,7-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (Structure B): A constitutional isomer where the gem-dimethyl group is located on the carbon adjacent to the carbonyl group. This could arise during synthesis depending on the precursors and reaction conditions.[8]

  • 6,6-dimethyl-4,5-dihydro-1-benzofuran-4-ol (Structure C): The enol tautomer of the target compound. While the keto form is generally more stable, the enol form can be present in significant concentrations, especially in certain solvents or under specific pH conditions.[5][9]

Chemical structures of the target compound and its isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers and tautomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).[6]

Theoretical Basis for Differentiation
  • ¹H NMR: The chemical shift, multiplicity (splitting pattern), and integration of proton signals provide a detailed map of the molecule's hydrogen framework. For the constitutional isomers (A vs. B), the key difference will be in the signals of the two methylene groups (-CH₂-) in the dihydrofuranone ring. In structure A, the methylene group at position 5 is adjacent to the carbonyl group, which will deshield its protons, causing them to appear at a higher chemical shift compared to the methylene protons at position 7. In structure B, the opposite is true. For the keto-enol tautomers (A vs. C), the most dramatic difference is the disappearance of the α-methylene proton signals and the appearance of a new vinylic proton signal and a broad hydroxyl (-OH) proton signal in the enol form.[5][7][9]

  • ¹³C NMR: Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly dependent on its hybridization and proximity to electron-withdrawing or electron-donating groups. The carbonyl carbon in the keto form (A) will have a characteristic chemical shift in the range of 190-220 ppm, while the corresponding carbon in the enol form (C), being part of a double bond and attached to a hydroxyl group, will be significantly shifted upfield (typically 161-171 ppm).[10] The positions of the quaternary carbon and the methylene carbons will also be distinct between the constitutional isomers A and B.

Predicted ¹H and ¹³C NMR Chemical Shifts
Structure Key Diagnostic Signals Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
A (Target) C=O-~195
C(CH₃)₂~1.1 (s, 6H)~35 (quat.), ~28 (CH₃)
-CH₂-C=O~2.7 (s, 2H)~38
-CH₂-C(CH₃)₂~2.4 (s, 2H)~50
B (Isomer) C=O-~195
C(CH₃)₂~1.1 (s, 6H)~35 (quat.), ~28 (CH₃)
-CH₂-C(CH₃)₂~2.7 (s, 2H)~50
-CH₂-C=O~2.4 (s, 2H)~38
C (Enol) C-OH~15-17 (broad s, 1H)~165
=C-H~5.5 (s, 1H)~95
C(CH₃)₂~1.1 (s, 6H)~35 (quat.), ~28 (CH₃)
-CH₂-C(CH₃)₂~2.3 (s, 2H)~48

Note: These are estimated values and may vary depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include all signals, including the potentially downfield enolic OH proton.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons for each signal. Compare the observed chemical shifts and multiplicities with the predicted values to assign the structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the functional groups present in a molecule. The differentiation of our isomers relies on the distinct vibrational frequencies of the carbonyl and hydroxyl groups.

Theoretical Basis for Differentiation
  • Keto vs. Enol (A vs. C): The most prominent feature in the IR spectrum of the keto form (A) will be a strong, sharp absorption band corresponding to the C=O stretch. For α,β-unsaturated ketones, this typically appears in the range of 1666-1685 cm⁻¹.[11][12] The enol form (C), on the other hand, will lack this strong carbonyl absorption and will instead show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹.[13]

  • Constitutional Isomers (A vs. B): Differentiating between the constitutional isomers A and B using IR spectroscopy is more challenging as they possess the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and bond vibrations. These differences, while present, are often difficult to interpret without reference spectra of both pure isomers.

Predicted Diagnostic IR Absorption Bands
Structure Functional Group Predicted Wavenumber (cm⁻¹) Appearance
A (Target) C=O (α,β-unsaturated)1666 - 1685Strong, sharp
B (Isomer) C=O (α,β-unsaturated)1666 - 1685Strong, sharp
C (Enol) O-H3200 - 3600Broad
C=C1600 - 1650Medium to weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl and hydroxyl groups to distinguish between the keto and enol forms.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.[14]

Theoretical Basis for Differentiation
  • Molecular Ion Peak: All three isomers (A, B, and C) have the same molecular formula (C₁₂H₁₄O₂) and therefore the same nominal molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Patterns: The key to differentiating the constitutional isomers (A vs. B) lies in their distinct fragmentation patterns upon ionization.[15] The position of the gem-dimethyl group will influence which fragmentation pathways are favored. For example, the loss of a methyl group (CH₃•) or an ethyl group (C₂H₅•) via cleavage adjacent to the dimethyl-substituted carbon will lead to fragment ions of different stabilities and therefore different relative abundances in the mass spectrum. The fragmentation of benzofuran-type structures can be complex, often involving rearrangements.[16][17] The enol tautomer (C) may also exhibit a different fragmentation pattern compared to the keto form (A), potentially showing a more prominent loss of a water molecule (H₂O).

Predicted Fragmentation Pathways

G cluster_A Structure A Fragmentation cluster_B Structure B Fragmentation A M+ (A) A_frag1 Loss of CH3 A->A_frag1 A_frag2 Loss of C3H6 (Retro-Diels-Alder) A->A_frag2 B M+ (B) B_frag1 Loss of CH3 B->B_frag1 B_frag2 Loss of C4H8 B->B_frag2

Caption: Predicted primary fragmentation pathways for constitutional isomers.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). GC-MS is often suitable for volatile, thermally stable compounds like these.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which will induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to determine the m/z values of the molecular ion and major fragment ions.

  • Data Analysis: Compare the fragmentation patterns of the unknown sample with predicted pathways or with reference spectra if available. The relative abundances of key fragment ions will be crucial for distinguishing between isomers A and B.

Integrated Analytical Workflow

For a comprehensive and unambiguous identification, an integrated approach is recommended.

G Sample Unknown Sample (Potential Isomer Mixture) IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS Separate & Fragment NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Detailed Structure Keto_Enol Keto/Enol Tautomerism? IR->Keto_Enol Check for O-H vs C=O Structure_ID Structure Confirmed MS->Structure_ID Compare Fragmentation NMR->Structure_ID Definitive Assignment Keto_Enol->NMR

Caption: A logical workflow for the spectroscopic differentiation of isomers.

Conclusion

Differentiating between constitutional isomers and tautomers of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a task that can be confidently addressed using a combination of modern spectroscopic techniques.

  • NMR spectroscopy stands out as the most definitive method, providing detailed structural information that allows for the unambiguous assignment of both constitutional isomers and tautomers.

  • IR spectroscopy offers a rapid and straightforward means to distinguish the keto form from the enol tautomer based on the presence or absence of the characteristic carbonyl and hydroxyl stretching bands.

  • Mass spectrometry , particularly when coupled with a separation technique like GC, is invaluable for confirming the molecular weight and differentiating constitutional isomers through their unique fragmentation patterns.

By employing these techniques in a coordinated workflow, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a critical step in any scientific endeavor.

References

  • Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1428–1441. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Greenhill, J. V., et al. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1333-1339. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Pop, A., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Tautomerism Detected by NMR. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3093–3105. Retrieved from [Link]

  • Cromwell, N. H., et al. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 71(10), 3337–3342. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one. Retrieved from [Link]

  • International Symposium on Molecular Spectroscopy. (2023). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. IDEALS. Retrieved from [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Jágr, M., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6069–6076. Retrieved from [Link]

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-31. Retrieved from [Link]

  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579. Retrieved from [Link]

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Technical University of Denmark. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). Retrieved from [Link]

  • Wikipedia. (n.d.). Structural isomer. Retrieved from [Link]

  • Beynon, J., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). Retrieved from [Link]

  • SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Zheng, Q., et al. (2020). Anti-inflammatory Benzofurans from the Heartwood of Dalbergia cochinchinensis Pierre ex Laness. Records of Natural Products. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our commitment is to furnish you with actionable, clear, and scientifically grounded information that prioritizes safety and regulatory compliance, reinforcing the trust you place in us as your partner in laboratory operations.

Hazard Characterization and Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the first step in proper disposal is "waste determination" or "characterization."[1] This process determines if a chemical waste is legally hazardous. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][2]

Based on data from analogous compounds, 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one should be managed as a hazardous waste due to its likely exhibition of the following characteristics:

  • Toxicity: Structurally similar compounds are classified as "Harmful if swallowed" and "Harmful in contact with skin."[3][4] The parent benzofuran structure is also noted for potential carcinogenicity and organ damage through prolonged exposure.[5][6] Therefore, this compound should be presumed to be toxic.

  • Environmental Hazard: Several benzofuran derivatives are classified as "Harmful to aquatic life with long lasting effects."[3][6] To prevent environmental release, this compound must not be disposed of down the drain.

  • Combustibility: Many related ketones and benzofurans are combustible liquids or solids.[7][8] While not meeting the strict definition of ignitable (flash point < 60°C), it should be kept away from ignition sources.

Given these potential hazards, all waste containing 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, including neat compound, solutions, and contaminated materials, must be collected and disposed of as regulated hazardous waste.

Personal Protective Equipment (PPE) for Handling and Disposal

A robust defense against chemical exposure is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a key control measure within a laboratory's Chemical Hygiene Plan.[9][10] The following table summarizes the required PPE when handling this compound, particularly during disposal operations where the risk of splashes or spills is higher.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield should be worn over goggles during bulk transfers or spill cleanups. Conforms to OSHA 29 CFR 1910.133.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for perforations before each use. Practice proper glove removal techniques to avoid skin contamination.
Body Flame-Resistant Laboratory CoatMust be fully buttoned to protect skin and personal clothing.
Respiratory NIOSH-Approved RespiratorUse may be required if handling powders outside of a fume hood or if aerosolization is possible. Consult your institution's Chemical Hygiene Officer.

Spill Management Protocol

Accidental spills must be managed promptly and safely. All spill cleanup materials must be disposed of as hazardous waste.

For Small Spills (within a chemical fume hood):

  • Restrict Access: Ensure others in the lab are aware of the spill.

  • Containment: Absorb the spill using a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.

  • Collection: Carefully sweep or scoop the absorbent material into a thick, sealable plastic bag or a dedicated hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.

  • Decontamination: Wipe the spill surface with a suitable solvent (e.g., acetone, followed by soap and water), collecting all wipes in the same waste container.

  • Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."

For Large Spills:

  • Evacuate: Immediately alert personnel and evacuate the immediate area.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to a "cradle-to-grave" management system, tracked from the moment it is declared waste until its final destruction.[1]

Step 1: Waste Segregation

  • Collect waste 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one in a dedicated waste container.

  • Crucially, do not mix this waste with incompatible materials. For example, avoid mixing with strong oxidizing agents or strong acids, which are common incompatibilities for organic ketones.[7]

Step 2: Container Selection

  • Use a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).

  • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.

  • Ensure the container is in good condition, free from cracks or defects.

Step 3: Labeling

  • The container must be clearly labeled as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one"

    • A clear statement of the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of breakage or spills.

  • Secondary containment (placing the waste container inside a larger, chemically resistant tub or tray) is a highly recommended best practice.

Step 5: Final Disposal

  • Waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.

  • Never pour this chemical down the drain or place it in the regular trash. [3]

  • The most probable final disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one.

G Disposal Workflow for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one A Waste Generation (Unused chemical, reaction mixture, contaminated materials) B Hazard Characterization (Assume Toxic & Eco-Toxic based on analogs) A->B Step 1 C Select Compatible Hazardous Waste Container B->C Step 2 D Label Container ('Hazardous Waste', Full Chemical Name, Hazards) C->D Step 3 E Collect Waste (Practice Segregation - No Incompatibles) D->E Step 4 F Store Securely in Lab (Satellite Accumulation Area, Secondary Containment) E->F Step 5 G Arrange Pickup with Institutional EHS / Licensed Contractor F->G Step 6 H Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H Step 7 I Final Disposal (e.g., Incineration) H->I Step 8

Caption: Disposal Decision and Operational Workflow

Governing Regulatory Frameworks

All laboratory operations involving hazardous chemicals in the United States are governed by federal and state regulations. The two primary frameworks are:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories": Known as the OSHA Lab Standard, this regulation mandates the creation and implementation of a written Chemical Hygiene Plan (CHP) .[11][12] The CHP must outline specific procedures, equipment, and work practices (including disposal) to protect employees from chemical hazards. All protocols described in this guide should be incorporated into your laboratory's specific CHP.

  • EPA 40 CFR Parts 260-273 - "Resource Conservation and Recovery Act (RCRA)": These regulations establish the national system for managing hazardous waste from its point of generation to its final disposal.[13] The waste characterization, labeling, and accumulation procedures detailed here are based on RCRA requirements.

By adhering to the procedures in this guide, your laboratory can ensure it is operating in compliance with these critical safety and environmental regulations.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Practice Greenhealth. Hazardous waste characterization.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet.
  • University of South Carolina. Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from University of South Carolina Environmental Health and Safety website.
  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk website.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • BenchChem. (2025). Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals.
  • Echemi. (n.d.). (6R)-6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone Safety Data Sheets.
  • LookChem. (n.d.). (4Z)-6,6-DIMETHYL-6,7-DIHYDRO-1-BENZOFURAN-4(5H)-ONE THIOSEMICARBAZONE.
  • Fisher Scientific. (2024). Safety Data Sheet: Benzofuran.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Menthofuran.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • ChemSynthesis. (2025, May 20). 6,6-dimethyl-2-(4-methylphenyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
  • Chemos GmbH & Co. KG. (2023, May 8). Safety Data Sheet: 5,6,7,7a-tetrahydro-3,6-dimethyl-(4H)-benzofuran-2-one.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.